4-Methyl-2-(trifluoromethyl)pyrimidine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-methyl-2-(trifluoromethyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2/c1-4-2-3-10-5(11-4)6(7,8)9/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHOQVQSTUMAGNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50610239 | |
| Record name | 4-Methyl-2-(trifluoromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50610239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1017464-05-9 | |
| Record name | 4-Methyl-2-(trifluoromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50610239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-Methyl-2-(trifluoromethyl)pyrimidine CAS number and properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 4-Methyl-2-(trifluoromethyl)pyrimidine, a fluorinated heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of specific experimental data for this compound, this guide leverages information on closely related analogues to provide a thorough understanding of its characteristics and potential.
Chemical Identity and Properties
CAS Number: 1017464-05-9
Molecular Formula: C₆H₅F₃N₂
Molecular Weight: 162.11 g/mol
Physicochemical Data
| Property | 4-Chloro-2-(trifluoromethyl)pyrimidine | 2,4-Dichloro-5-(trifluoromethyl)pyrimidine | Notes |
| CAS Number | 1514-96-1[1][2] | 3932-97-6 | Reference compounds for comparison. |
| Molecular Weight | 182.53 g/mol [1][2] | 216.98 g/mol | --- |
| Boiling Point | 115.4 ± 40.0 °C (Predicted)[3] | Not available | Data for the target compound is not available. |
| Density | 1.504 g/mL (Predicted)[3] | 1.609 g/mL at 25 °C | Data for the target compound is not available. |
| Refractive Index | Not available | n20/D 1.475 | Data for the target compound is not available. |
| Solubility | Chloroform (Slightly), Methanol (Slightly)[3] | Not available | Expected to have some solubility in organic solvents. |
Spectroscopic Data
While specific NMR data for this compound was not found, general spectral characteristics for related compounds have been reported. For instance, the 1H NMR spectrum of 4-chloro-2-(trifluoromethyl)pyrimidine in DMSO-d6 shows signals at δ/ppm: 9.07 (1H, d, J = 5.6Hz) and 8.11 (1H, d, J = 5.6Hz)[1]. It is anticipated that the 1H NMR spectrum of this compound would show a characteristic singlet for the methyl group and distinct aromatic proton signals. 19F NMR spectroscopy would be crucial for confirming the presence and chemical environment of the trifluoromethyl group.
Synthesis and Experimental Protocols
A specific, detailed experimental protocol for the synthesis of this compound is not widely published. However, general synthetic strategies for related trifluoromethyl pyrimidine derivatives often involve the cyclocondensation of a trifluoromethylated ketone with an appropriate amidine.
General Synthetic Approach
A plausible synthetic route could involve the following conceptual steps:
-
Formation of a Trifluoromethylated Ketone: Acylation of an enol ether with trifluoroacetic anhydride in the presence of a base like pyridine can yield a 4-alkoxyvinyl trifluoromethyl ketone intermediate.
-
Cyclocondensation Reaction: The resulting ketone can then be reacted with acetamidine in a cyclocondensation reaction to form the this compound ring.
This two-step process provides a reliable method for constructing the target pyrimidine scaffold.
Example Experimental Protocol (Adapted from a related synthesis)
The following is a generalized protocol for the synthesis of a chloro-substituted trifluoromethylpyrimidine, which could be adapted for the synthesis of the target compound.
Synthesis of 4-chloro-2-(trifluoromethyl)pyrimidine from 2-(trifluoromethyl)pyrimidin-4-ol:
-
Step 1: Chlorination
-
Dissolve 2-(Trifluoromethyl)-4-pyrimidinol (e.g., 4.00 g, 24.38 mmol) in phosphorus oxychloride (e.g., 20 mL, 214.57 mmol).
-
Add a catalytic amount of N,N-dimethylformamide.
-
Heat the reaction mixture to 120 °C and maintain for 2 hours.
-
After completion, cool the mixture to room temperature and concentrate under vacuum to remove excess phosphorus oxychloride.
-
-
Step 2: Work-up and Purification
-
Dilute the residue with ethyl acetate (e.g., 100 mL).
-
Wash sequentially with water (e.g., 100 mL) and saturated brine (e.g., 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuum.
-
Purify the residue by column chromatography (e.g., using a heptane/ethyl acetate eluent) to yield the final product.
-
Applications in Drug Discovery and Chemical Biology
The pyrimidine core is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. The incorporation of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.
Trifluoromethylpyrimidine derivatives are actively being investigated for a range of therapeutic applications, including:
-
Anticancer Agents: Derivatives have shown inhibitory activity against signaling pathways implicated in cancer, such as the Hedgehog signaling pathway[4].
-
Antifungal and Insecticidal Agents: Studies have demonstrated the potential of these compounds as antifungal and insecticidal agents[5][6].
-
TGR5 Agonists: Certain derivatives are used to prepare potent and orally bioavailable TGR5 (GPBAR1) agonists[1].
The logical workflow for the discovery of bioactive trifluoromethylpyrimidine derivatives is depicted below.
References
- 1. 4-CHLORO-2-(TRIFLUOROMETHYL)PYRIMIDINE | 1514-96-1 [chemicalbook.com]
- 2. 4-Chloro-2-(trifluoromethyl)pyrimidine | C5H2ClF3N2 | CID 15294369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-CHLORO-2-(TRIFLUOROMETHYL)PYRIMIDINE CAS#: 1514-96-1 [m.chemicalbook.com]
- 4. Synthesis and pharmacological evaluation of trifluoromethyl containing 4-(2-pyrimidinylamino)benzamides as Hedgehog signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]
- 6. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
Physicochemical Properties of 4-Methyl-2-(trifluoromethyl)pyrimidine: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the physicochemical properties of 4-Methyl-2-(trifluoromethyl)pyrimidine, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development and agrochemical research. Due to the limited availability of direct experimental data for this specific molecule, this guide combines known information with data from structurally related compounds to offer a robust profile. The inclusion of detailed, albeit representative, experimental protocols and logical diagrams aims to facilitate further research and application.
Core Physicochemical Properties
| Property | This compound | 4-Chloro-2-(trifluoromethyl)pyrimidine | 4-(Trifluoromethyl)pyrimidine-2-thiol |
| Molecular Formula | C₆H₅F₃N₂[1] | C₅H₂ClF₃N₂[2] | C₅H₃F₃N₂S[3] |
| Molecular Weight | 162.11 g/mol [1] | 182.53 g/mol [2] | 180.15 g/mol [3] |
| IUPAC Name | This compound[4] | 4-chloro-2-(trifluoromethyl)pyrimidine[2] | 4-(trifluoromethyl)pyrimidine-2-thiol[3] |
| Melting Point | Not available | Not available | 164-166 °C[3] |
| Boiling Point | Not available | 115.4±40.0 °C (Predicted)[5] | Not available |
| Solubility | Not available | Chloroform (Slightly), Methanol (Slightly)[5] | Not available |
| pKa | Not available | -3.28±0.20 (Predicted)[5] | Not available |
| logP (Predicted) | Not available | 2.1[2] | Not available |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through several established methods for constructing the pyrimidine ring. A common approach involves the cyclocondensation of a trifluoromethylated ketone with an appropriate amidine.
General Synthesis Scheme
A plausible synthetic route to this compound involves a two-step process. The first step is the acylation of an enol ether with trifluoroacetic anhydride to form a 4-alkoxyvinyl trifluoromethyl ketone. This intermediate is then reacted with acetamidine in a cyclocondensation reaction to yield the final product.[4]
Experimental Protocols for Physicochemical Property Determination
The following are detailed, representative protocols for determining the key physicochemical properties of this compound.
1. Melting Point Determination (Capillary Method)
-
Objective: To determine the temperature range over which the solid compound transitions to a liquid.
-
Apparatus: Melting point apparatus, capillary tubes, thermometer.
-
Procedure:
-
A small, dry sample of the synthesized and purified compound is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.
-
2. Boiling Point Determination (Microscale Method)
-
Objective: To determine the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.
-
Apparatus: Small test tube, capillary tube (sealed at one end), thermometer, heating bath.
-
Procedure:
-
A small amount of the liquid sample is placed in the test tube.
-
The capillary tube is inverted and placed (open end down) into the test tube.
-
The assembly is heated in a heating bath.
-
As the temperature rises, a steady stream of bubbles will emerge from the capillary tube.
-
The heat is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
-
3. Solubility Determination (Shake-Flask Method)
-
Objective: To determine the concentration of a saturated solution of the compound in a specific solvent.
-
Apparatus: Vials with screw caps, analytical balance, shaker, centrifuge, spectrophotometer or HPLC.
-
Procedure:
-
An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol) in a vial.
-
The vial is sealed and agitated in a shaker at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
The solution is then centrifuged to separate the undissolved solid.
-
A known volume of the supernatant is carefully removed and diluted.
-
The concentration of the compound in the diluted solution is determined using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
4. pKa Determination (Potentiometric Titration)
-
Objective: To determine the acid dissociation constant of the compound.
-
Apparatus: pH meter, burette, beaker, magnetic stirrer.
-
Procedure:
-
A known amount of the compound is dissolved in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol if solubility in water is low).
-
The solution is titrated with a standardized solution of a strong acid or base.
-
The pH of the solution is measured after each addition of the titrant.
-
A titration curve (pH vs. volume of titrant) is plotted.
-
The pKa is determined from the pH at the half-equivalence point.
-
Biological Relevance and Potential Signaling Pathways
While specific signaling pathways involving this compound are not documented, the broader class of trifluoromethyl pyrimidines is known for its biological activity, particularly in the agrochemical and pharmaceutical sectors.[4] These compounds often act as inhibitors of key enzymes or modulators of cellular signaling pathways. For instance, in a fungicidal context, a pyrimidine derivative might inhibit a crucial enzyme in the fungal metabolic pathway. In a pharmaceutical application, it could act as a kinase inhibitor, interfering with cell signaling cascades involved in disease progression.
The diagram below illustrates a generalized signaling pathway where a hypothetical bioactive pyrimidine derivative could exert its effect by inhibiting a protein kinase.
This guide provides a foundational understanding of the physicochemical properties of this compound for researchers and developers. The provided protocols and diagrams serve as a practical starting point for further investigation and application of this and related compounds.
References
- 1. This compound CAS#: 1017464-05-9 [m.chemicalbook.com]
- 2. 4-Chloro-2-(trifluoromethyl)pyrimidine | C5H2ClF3N2 | CID 15294369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-(Trifluormethyl)-2-pyrimidinthiol 96% | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound | 1017464-05-9 | Benchchem [benchchem.com]
- 5. 4-CHLORO-2-(TRIFLUOROMETHYL)PYRIMIDINE CAS#: 1514-96-1 [m.chemicalbook.com]
Spectroscopic Profile of 4-Methyl-2-(trifluoromethyl)pyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characteristics of 4-Methyl-2-(trifluoromethyl)pyrimidine. Due to the limited availability of public experimental data for this specific compound, this document presents predicted Nuclear Magnetic Resonance (NMR) data, alongside exemplary Infrared (IR) and Mass Spectrometry (MS) data from a closely related analogue, 4-chloro-2-(trifluoromethyl)pyrimidine. Detailed experimental protocols for obtaining such spectroscopic data are also provided. This guide is intended to assist researchers and scientists in the identification, characterization, and quality control of this compound and related compounds in a drug discovery and development context.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and materials science due to the presence of the trifluoromethyl group, which can significantly alter the physicochemical and biological properties of a molecule. Spectroscopic analysis is a cornerstone for the structural elucidation and purity assessment of such novel compounds. This guide focuses on the key spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions were generated using advanced computational algorithms.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) [ppm] | Multiplicity | Integration | Assignment |
| ~8.7 | Doublet | 1H | H6 |
| ~7.2 | Doublet | 1H | H5 |
| ~2.6 | Singlet | 3H | CH₃ |
Disclaimer: These are computationally predicted values and may differ from experimental results.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) [ppm] | Assignment |
| ~170 | C4 |
| ~160 (quartet, JCF ≈ 35 Hz) | C2 |
| ~158 | C6 |
| ~120 (quartet, JCF ≈ 275 Hz) | CF₃ |
| ~118 | C5 |
| ~24 | CH₃ |
Disclaimer: These are computationally predicted values and may differ from experimental results. The coupling of the carbon atoms to the fluorine atoms of the trifluoromethyl group will result in characteristic splitting patterns (quartets).
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The following table presents characteristic IR absorption bands for the analogue, 4-chloro-2-(trifluoromethyl)pyrimidine, which are expected to be similar for this compound.
Table 3: Exemplary IR Absorption Data for 4-chloro-2-(trifluoromethyl)pyrimidine
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Medium | Aromatic C-H Stretch |
| ~1600, ~1550, ~1480 | Strong to Medium | Pyrimidine ring C=C and C=N stretching vibrations |
| ~1350 | Strong | C-F Stretch (asymmetric) |
| ~1150 | Strong | C-F Stretch (symmetric) |
| ~850 | Strong | C-Cl Stretch |
| ~800 | Strong | C-H out-of-plane bending |
Data is for the analogue 4-chloro-2-(trifluoromethyl)pyrimidine and serves as an illustrative example.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The molecular weight of this compound (C₆H₅F₃N₂) is 162.11 g/mol . The following table details the expected fragmentation for the analogue 4-chloro-2-(trifluoromethyl)pyrimidine.[1]
Table 4: Exemplary Mass Spectrometry Data for 4-chloro-2-(trifluoromethyl)pyrimidine
| m/z | Interpretation |
| 182 | [M]⁺ (for ³⁵Cl isotope) |
| 184 | [M+2]⁺ (for ³⁷Cl isotope) |
| 147 | [M-Cl]⁺ |
| 113 | [M-CF₃]⁺ |
| 69 | [CF₃]⁺ |
Data is for the analogue 4-chloro-2-(trifluoromethyl)pyrimidine and serves as an illustrative example. For this compound, the molecular ion peak [M]⁺ would be expected at m/z 162.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
NMR Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is completely dissolved. Sonication may be used to aid dissolution.
Instrumentation and Data Acquisition:
-
A standard NMR spectrometer (e.g., 400 MHz or higher) is used.
-
The instrument is locked to the deuterium signal of the solvent.
-
The magnetic field is shimmed to achieve optimal homogeneity.
-
For ¹H NMR, a standard pulse sequence is used. Typically, 16-64 scans are acquired with a relaxation delay of 1-2 seconds.
-
For ¹³C NMR, a proton-decoupled pulse sequence is used. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
Data Processing:
-
The acquired Free Induction Decay (FID) is Fourier transformed.
-
The resulting spectrum is phased and baseline corrected.
-
Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).
IR Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Instrumentation and Data Acquisition:
-
A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory is used.
-
A background spectrum of the clean, empty ATR crystal is recorded.
-
The sample spectrum is then recorded. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
Data Processing:
-
The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
-
The spectrum is then analyzed for the presence of characteristic absorption bands.
Mass Spectrometry (Electron Ionization - EI)
Sample Preparation:
-
For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
-
For direct infusion, prepare a dilute solution of the sample in a suitable solvent.
Instrumentation and Data Acquisition:
-
A mass spectrometer with an EI source is used. The sample is introduced into the ion source, typically after separation by GC.
-
In the EI source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
The resulting ions are separated by the mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their mass-to-charge ratio (m/z).
Data Processing:
-
The detector records the abundance of ions at each m/z value, generating a mass spectrum.
-
The spectrum is analyzed to identify the molecular ion peak and the fragmentation pattern, which can be used to deduce the structure of the molecule.
Workflow and Data Interpretation
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
The interpretation of the collective data from these techniques allows for the unambiguous confirmation of the chemical structure of this compound. The NMR data provides the connectivity of atoms, the IR spectrum confirms the presence of the pyrimidine ring and the trifluoromethyl group, and the mass spectrum confirms the molecular weight and provides further structural clues through fragmentation analysis.
References
The Trifluoromethyl Pyrimidine Scaffold: A Privileged Motif in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of the trifluoromethyl (CF3) group into the pyrimidine core has emerged as a powerful tool in medicinal chemistry, yielding a plethora of compounds with diverse and potent biological activities. The unique physicochemical properties imparted by the CF3 group, such as increased metabolic stability, enhanced membrane permeability, and improved binding affinity to biological targets, have made trifluoromethyl pyrimidines a cornerstone in the development of novel therapeutic and agrochemical agents. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of this important class of molecules, with a focus on their applications in oncology, virology, microbiology, and agriculture.
Synthetic Strategies for Trifluoromethyl Pyrimidines
The synthesis of trifluoromethyl pyrimidine derivatives typically involves multi-step reaction sequences, starting from readily available fluorinated building blocks. A general workflow for the synthesis of these compounds is outlined below.
Caption: General synthetic workflow for trifluoromethyl pyrimidine derivatives.
A common and efficient method involves the cyclocondensation of ethyl trifluoroacetoacetate with a suitable amidine or guanidine derivative to construct the core pyrimidine ring. This is often followed by functionalization at various positions of the pyrimidine ring to generate a library of diverse analogs.
Experimental Protocol: General Synthesis of Trifluoromethyl Pyrimidine Derivatives
-
Pyrimidine Core Synthesis: A mixture of ethyl trifluoroacetoacetate (1.0 eq.), an appropriate amidine hydrochloride (1.2 eq.), and a base such as sodium ethoxide in a suitable solvent like ethanol is refluxed for 4-6 hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the trifluoromethyl pyrimidine core.
-
Chlorination: The synthesized pyrimidine core (1.0 eq.) is treated with a chlorinating agent like phosphorus oxychloride (POCl3) (3.0-5.0 eq.) at reflux for 2-4 hours. After the reaction, excess POCl3 is removed by distillation, and the residue is carefully poured onto crushed ice. The resulting precipitate is filtered, washed with cold water, and dried to afford the chlorinated intermediate.
-
Functionalization (e.g., Amination): The chlorinated intermediate (1.0 eq.) is dissolved in a suitable solvent such as ethanol or isopropanol. The desired amine (1.1-1.5 eq.) and a base like triethylamine are added, and the mixture is heated to reflux for 3-6 hours. The progress of the reaction is monitored by TLC. After completion, the solvent is evaporated, and the crude product is purified by recrystallization or column chromatography to obtain the final trifluoromethyl pyrimidine derivative.
Anticancer Activity
Trifluoromethyl pyrimidines have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. Several derivatives have been shown to inhibit key signaling pathways involved in cancer cell proliferation, survival, and metastasis.
Mechanism of Action: EGFR Inhibition, Apoptosis Induction, and Cell Cycle Arrest
A prominent mechanism of action for several anticancer trifluoromethyl pyrimidines is the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[1][2] Overactivation of EGFR is a common feature in many cancers, leading to uncontrolled cell growth and proliferation. By binding to the ATP-binding site of the EGFR tyrosine kinase domain, these compounds block downstream signaling cascades, ultimately leading to the induction of apoptosis and cell cycle arrest.[1][2][3][4]
Caption: EGFR signaling pathway and its inhibition by trifluoromethyl pyrimidines.
Quantitative Anticancer Activity Data
The anticancer efficacy of trifluoromethyl pyrimidine derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of cancer cells by 50%.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 17v | H1975 (Lung Cancer) | 2.27 | [1] |
| 5-FU (Control) | H1975 (Lung Cancer) | 9.37 | [1] |
| Compound 3b | NCI-60 Panel | - | [5][6] |
Note: A lower IC50 value indicates higher potency.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The cells are then treated with various concentrations of the trifluoromethyl pyrimidine derivatives for 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Antiviral Activity
Trifluoromethyl pyrimidines have also emerged as promising antiviral agents, demonstrating activity against a broad spectrum of viruses.
Mechanism of Action: Inhibition of Pyrimidine Biosynthesis and Induction of Innate Immunity
One of the key antiviral mechanisms of action for some of these compounds is the inhibition of the de novo pyrimidine biosynthesis pathway.[7][8][9][10][11] Viruses are heavily reliant on host cell machinery for their replication, including the synthesis of nucleotides. By targeting host enzymes such as dihydroorotate dehydrogenase (DHODH), these inhibitors deplete the intracellular pool of pyrimidines, thereby hampering viral nucleic acid synthesis. Furthermore, the inhibition of this pathway has been shown to induce an antiviral state within the host cell, characterized by the upregulation of interferon-stimulated genes (ISGs) in an interferon-independent manner, mediated by the transcription factor IRF1.[7][8][10]
Caption: Antiviral mechanism of trifluoromethyl pyrimidines via inhibition of pyrimidine biosynthesis.
Quantitative Antiviral Activity Data
The antiviral activity is often expressed as the half-maximal effective concentration (EC50) or inhibitory concentration (IC50), which is the concentration of the drug that inhibits viral replication by 50%.
| Compound ID | Virus | EC50/IC50 (µM) | Reference |
| Trifluorothymidine (TFT) | HSV-1 (Acyclovir-susceptible) | 3.07 - 12.52 | [12] |
| Ganciclovir (GCV) (Control) | HSV-1 (Acyclovir-susceptible) | 0.40 - 1.59 | [12] |
| Trifluorothymidine (TFT) | HSV-1 (Acyclovir-resistant) | 15.40 | [12] |
| Ganciclovir (GCV) (Control) | HSV-1 (Acyclovir-resistant) | 93.00 | [12] |
Note: A lower EC50/IC50 value indicates higher potency.
Experimental Protocol: Plaque Reduction Assay
The plaque reduction assay is a standard method to determine the infectivity of a virus and to evaluate the efficacy of antiviral compounds.
-
Cell Monolayer Preparation: A confluent monolayer of susceptible host cells is prepared in 6-well or 12-well plates.
-
Virus Dilution and Incubation: The virus stock is serially diluted, and a fixed amount of virus is incubated with varying concentrations of the trifluoromethyl pyrimidine derivative for 1 hour at 37°C.
-
Infection: The cell monolayers are washed and then infected with the virus-compound mixture.
-
Overlay: After an adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict the spread of the virus to adjacent cells.
-
Incubation and Staining: The plates are incubated for several days to allow for plaque formation. The cells are then fixed and stained (e.g., with crystal violet), and the viral plaques are counted.
-
Data Analysis: The percentage of plaque reduction is calculated for each compound concentration compared to the virus-only control, and the EC50 value is determined.
Antibacterial and Antifungal Activities
Trifluoromethyl pyrimidines also exhibit significant activity against a range of pathogenic bacteria and fungi.
Mechanism of Action: Inhibition of FtsZ Polymerization (Antibacterial)
For antibacterial activity, a key target identified for some pyrimidine derivatives is the FtsZ protein.[13][14][15][16][17] FtsZ is a bacterial homolog of tubulin and is essential for bacterial cell division. It polymerizes to form the Z-ring at the site of cell division. Inhibition of FtsZ polymerization disrupts the formation of the Z-ring, leading to filamentation of the bacteria and eventual cell death.[13][14][15]
Caption: Antibacterial mechanism via inhibition of FtsZ polymerization.
Quantitative Antibacterial and Antifungal Activity Data
The antibacterial and antifungal activities are typically determined by the Minimum Inhibitory Concentration (MIC) and the half-maximal effective concentration (EC50), respectively.
Table: Antibacterial Activity (MIC)
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| Compound 25 | S. aureus | 0.78 | [18] |
| Compound 25 | S. epidermidis | 1.56 | [18] |
| Compound 25 | E. faecium | 0.78 | [18] |
| Vancomycin (Control) | E. faecium | >32 | [18] |
Table: Antifungal Activity (EC50)
| Compound ID | Fungal Strain | EC50 (µg/mL) | Reference |
| Compound 5o | Phomopsis sp. | 10.5 | [19][20][21] |
| Pyrimethanil (Control) | Phomopsis sp. | 32.1 | [19][20][21] |
| Compound 5f | Phomopsis sp. | 15.1 | [20] |
| Compound 5p | Phomopsis sp. | 19.6 | [20] |
Note: A lower MIC or EC50 value indicates higher potency.
Experimental Protocols
-
Preparation of Compound Dilutions: A serial two-fold dilution of the trifluoromethyl pyrimidine derivative is prepared in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculum Preparation: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared and further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation and Incubation: Each well is inoculated with the bacterial suspension. The plate is then incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Preparation of Agar Plates: Potato Dextrose Agar (PDA) is amended with various concentrations of the trifluoromethyl pyrimidine derivative.
-
Inoculation: A mycelial plug (e.g., 5 mm in diameter) from the edge of an actively growing fungal colony is placed in the center of each agar plate.
-
Incubation: The plates are incubated at a suitable temperature (e.g., 25-28°C) for several days.
-
Measurement and Calculation: The diameter of the fungal colony is measured daily. The percentage of mycelial growth inhibition is calculated using the formula: Inhibition (%) = [(C - T) / C] x 100, where C is the average diameter of the fungal colony on the control plate and T is the average diameter of the fungal colony on the treated plate. The EC50 value is then calculated from the dose-response curve.
Insecticidal Activity
Several trifluoromethyl pyrimidine derivatives have shown promising insecticidal activity against various agricultural pests.
Quantitative Insecticidal Activity Data
The insecticidal activity is often evaluated by determining the lethal concentration (LC50) that causes 50% mortality of the target insect population.
| Compound ID | Insect Species | LC50 (mg/L) | Reference |
| Compound U7 | Mythimna separata | 3.57 | [22] |
| Compound U8 | Mythimna separata | 4.22 | [22] |
| Flufenerim (Control) | Mythimna separata | 3.14 | [22] |
Note: A lower LC50 value indicates higher potency.
Conclusion
The trifluoromethyl pyrimidine scaffold represents a highly versatile and privileged structure in the field of medicinal and agricultural chemistry. The incorporation of the trifluoromethyl group confers unique properties that have led to the development of compounds with potent and diverse biological activities, including anticancer, antiviral, antibacterial, antifungal, and insecticidal effects. The understanding of their mechanisms of action, which often involve the inhibition of key enzymes and signaling pathways, provides a rational basis for the design of next-generation therapeutic and crop protection agents. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers engaged in the synthesis, evaluation, and optimization of this important class of molecules. Further exploration of the structure-activity relationships and the elucidation of novel biological targets will undoubtedly continue to drive the discovery of innovative trifluoromethyl pyrimidine-based drugs and agrochemicals.
References
- 1. Design, synthesis and antitumor activity evaluation of trifluoromethyl-substituted pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of EGFR-TKI-Induced Apoptosis and Strategies Targeting Apoptosis in EGFR-Mutated Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Paradoxical induction of growth arrest and apoptosis by EGF via the up-regulation of PTEN by activating Redox factor-1/Egr-1 in human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5- d]pyrimidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of pyrimidine biosynthesis pathway suppresses viral growth through innate immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of Pyrimidine Biosynthesis Pathway Suppresses Viral Growth through Innate Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Inhibiting pyrimidine biosynthesis impairs Ebola virus replication through depletion of nucleoside pools and activation of innate immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of a Broad-Spectrum Antiviral Compound That Inhibits Pyrimidine Biosynthesis and Establishes a Type 1 Interferon-Independent Antiviral State - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vitro Synergism of Trifluorothymidine and Ganciclovir against HSV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. What are FtsZ inhibitors and how do they work? [synapse.patsnap.com]
- 14. Discovery of FtsZ inhibitors by virtual screening as antibacterial agents and study of the inhibition mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. tandfonline.com [tandfonline.com]
- 18. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 21. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 22. Design, Synthesis, and Pesticidal Activities of Pyrimidin-4-amine Derivatives Bearing a 5-(Trifluoromethyl)-1,2,4-oxadiazole Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
The Trifluoromethyl Group: A Lynchpin in Pyrimidine Bioactivity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of medicinal chemistry, the strategic modification of molecular scaffolds is paramount to enhancing the therapeutic potential of drug candidates. Among the vast arsenal of chemical moieties, the trifluoromethyl (CF3) group stands out for its profound and often transformative impact on the bioactivity of heterocyclic compounds, particularly pyrimidines. The pyrimidine core is a ubiquitous feature in numerous therapeutic agents, from anticancer to antiviral drugs. The introduction of a trifluoromethyl group can dramatically alter a pyrimidine derivative's physicochemical properties, leading to significant improvements in potency, selectivity, and pharmacokinetic profiles. This guide provides a comprehensive technical overview of the role of the trifluoromethyl group in pyrimidine bioactivity, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways.
The Physicochemical Impact of the Trifluoromethyl Group
The trifluoromethyl group exerts a powerful influence on the electronic and physical properties of the pyrimidine scaffold. Its unique characteristics—high electronegativity, lipophilicity, and metabolic stability—are key to its utility in drug design.[1][2][3][4]
-
Enhanced Lipophilicity: The CF3 group is significantly more lipophilic than a methyl group or a hydrogen atom.[3][4][5] This increased lipophilicity can enhance a drug's ability to permeate biological membranes, such as the cell membrane or the blood-brain barrier, leading to improved absorption and distribution.[1][3][6]
-
Potent Electron-Withdrawing Effects: With an electronegativity intermediate between fluorine and chlorine, the trifluoromethyl group is a strong electron-withdrawing substituent.[2][7] This electronic pull can modulate the pKa of nearby functional groups, influencing ionization states and the potential for crucial interactions with biological targets.[5][7][8]
-
Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol.[2][6][9] This inherent strength makes the CF3 group exceptionally resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes.[1][3][4] This can lead to a longer drug half-life, reduced dosing frequency, and potentially fewer side effects associated with rapid metabolism.[1]
-
Bioisosterism: The trifluoromethyl group is often employed as a bioisostere for a methyl or chloro group.[7] This substitution can maintain or improve biological activity while favorably altering other properties like metabolic stability.
Case Studies in Pyrimidine Bioactivity
The strategic incorporation of trifluoromethyl groups has been instrumental in the development of potent pyrimidine-based inhibitors targeting key enzymes in various diseases, particularly in oncology and virology.
Trifluoromethyl Pyrimidines as Kinase Inhibitors
Kinases are a major class of drug targets, and pyrimidine-based scaffolds are frequently utilized in the design of kinase inhibitors. The addition of a CF3 group has proven to be a successful strategy for enhancing the potency and selectivity of these inhibitors.[10]
1. Epidermal Growth Factor Receptor (EGFR) Inhibitors:
EGFR is a receptor tyrosine kinase that plays a critical role in cell proliferation and is often dysregulated in cancer.[10][11] Several pyrimidine-based EGFR inhibitors have been developed, and the inclusion of a trifluoromethyl group has been shown to be beneficial.[11][12][13]
| Compound | Target(s) | IC50 (nM) | Cell Line | Reference |
| Compound 10b | EGFR | 8.29 | - | [14] |
| Erlotinib (Control) | EGFR | 2.83 | - | [14] |
| Compound 46 | EGFR | 3.76 | - | [11][13] |
| Compound 48 | EGFR | 3.63 | - | [11][13] |
A novel series of 5-trifluoromethylpyrimidine derivatives has been shown to exhibit significant inhibitory effects on EGFR and cancer cell proliferation.[10]
2. Janus Kinase (JAK) Inhibitors:
The JAK-STAT signaling pathway is crucial for immune responses, and its dysregulation is implicated in autoimmune diseases and cancers.[15][16] Pyrimidine-based JAK inhibitors have been developed, with some incorporating a trifluoromethyl group to optimize their activity.[15]
3. Proline-rich Tyrosine Kinase 2 (PYK2) Inhibitors:
PYK2 is a non-receptor tyrosine kinase involved in cell migration and proliferation, making it a target for diseases like cancer and osteoporosis.[10] Trifluoromethylpyrimidine-based compounds have been successfully designed as PYK2 inhibitors.[10][17]
Trifluoromethyl Pyrimidines in Antiviral and Agrochemical Applications
The benefits of trifluoromethylation extend beyond oncology.
-
Antiviral Agents: The introduction of a trifluoromethyl group into nucleoside and non-nucleoside analogues has led to potent antiviral drugs. For instance, Efavirenz, an anti-HIV drug, contains a trifluoromethyl group that lowers the pKa of its cyclic carbamate.[18] Tecovirimat, a drug for smallpox, relies on its para-trifluoromethyl group for optimal metabolic stability and pharmacokinetic profile.[18] The CF3 group can offer a protective effect against hepatic metabolism in picornavirus inhibitors.[19][20]
-
Antifungal and Insecticidal Agents: In the field of agrochemicals, trifluoromethyl pyrimidine derivatives have demonstrated significant antifungal and insecticidal activities.[21][22][23] For example, compound 5u showed better activity against Rhizoctonia solani than the commercial fungicide azoxystrobin.[21]
| Compound | Target Organism/Disease | EC50 (µg/mL) | Activity | Reference |
| 5j | Tobacco Mosaic Virus (Curative) | 126.4 | Antiviral | [21] |
| 5m | Tobacco Mosaic Virus (Protective) | 103.4 | Antiviral | [21] |
| 5u | Rhizoctonia solani | 26.0 | Antifungal | [21] |
| Ningnanmycin (Control) | Tobacco Mosaic Virus | >500 | Antiviral | [21] |
| Azoxystrobin (Control) | Rhizoctonia solani | >50 | Antifungal | [21] |
Experimental Protocols
Detailed and reproducible experimental methodologies are the bedrock of drug discovery. Below are representative protocols for assays commonly used to evaluate the bioactivity of trifluoromethylated pyrimidine derivatives.
Protocol 1: In Vitro Kinase Inhibition Assay (EGFR)
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against EGFR.
Materials:
-
Recombinant human EGFR enzyme
-
ATP (Adenosine triphosphate)
-
Poly(Glu, Tyr) 4:1 substrate
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compounds (trifluoromethylated pyrimidines) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates (white, low-volume)
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Add 2.5 µL of the diluted test compound or vehicle (DMSO control) to the wells of a 384-well plate.
-
Add 2.5 µL of a solution containing the EGFR enzyme and the poly(Glu, Tyr) substrate in kinase buffer.
-
Initiate the kinase reaction by adding 5 µL of ATP solution in kinase buffer. The final ATP concentration should be at or near its Km for the enzyme.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced by following the manufacturer's instructions for the ADP-Glo™ assay. This typically involves adding ADP-Glo™ Reagent, incubating, then adding Kinase Detection Reagent and incubating again.
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Antifungal Mycelial Growth Inhibition Assay
This protocol describes a method to evaluate the efficacy of trifluoromethylated pyrimidines against phytopathogenic fungi.
Materials:
-
Pure cultures of test fungi (e.g., Rhizoctonia solani)
-
Potato Dextrose Agar (PDA) medium
-
Test compounds dissolved in a suitable solvent (e.g., acetone or DMSO)
-
Sterile Petri dishes (9 cm diameter)
-
Sterile cork borer (5 mm diameter)
-
Incubator
Procedure:
-
Prepare PDA medium according to the manufacturer's instructions and sterilize by autoclaving.
-
Cool the molten PDA to 45-50°C.
-
Add the test compound solution to the molten PDA to achieve the desired final concentrations (e.g., 50 µg/mL). A solvent control plate should also be prepared.
-
Pour the amended PDA into sterile Petri dishes and allow them to solidify.
-
Using a sterile cork borer, cut a 5 mm mycelial disc from the edge of an actively growing fungal culture.
-
Place the mycelial disc, mycelium-side down, in the center of the PDA plates (both treated and control).
-
Seal the plates and incubate them at 25 ± 1°C in the dark.
-
When the mycelial growth in the control plate has reached the edge of the dish, measure the diameter of the fungal colony in all plates.
-
Calculate the percentage of mycelial growth inhibition using the following formula:
-
Inhibition (%) = [(C - T) / C] × 100
-
Where C is the average diameter of the mycelial colony of the control, and T is the average diameter of the mycelial colony of the treated group.
-
-
Determine the EC50 (effective concentration for 50% inhibition) by testing a range of concentrations and using probit analysis.
Conclusion
The trifluoromethyl group is a powerful and versatile tool in the design of bioactive pyrimidine derivatives. Its ability to enhance lipophilicity, confer metabolic stability, and modulate electronic properties has led to significant advancements in the development of potent and selective therapeutic and agrochemical agents.[6][9] The strategic incorporation of this "super-methyl" group can overcome many of the challenges faced in drug discovery, such as poor pharmacokinetics and metabolic liabilities. As synthetic methodologies for trifluoromethylation continue to evolve, the application of this privileged moiety in pyrimidine-based drug design is expected to expand, paving the way for the discovery of novel and more effective treatments for a wide range of diseases.
References
- 1. nbinno.com [nbinno.com]
- 2. grokipedia.com [grokipedia.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 8. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 12. Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 14. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): structure-activity relationships and strategies for the elimination of reactive metabolite formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Review on fluorinated nucleoside/non-nucleoside FDA-approved antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 22. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]
- 23. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
The Trifluoromethyl Pyrimidine Scaffold: A Privileged Motif in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of the trifluoromethyl (CF3) group into heterocyclic scaffolds has become a cornerstone of modern medicinal chemistry. This is due to the unique electronic properties of the CF3 group, which can significantly enhance a molecule's metabolic stability, binding affinity, and bioavailability.[1][2] Among the various heterocyclic frameworks, the pyrimidine nucleus, a fundamental component of nucleobases, has proven to be a particularly fruitful scaffold for the development of novel therapeutics.[3] The fusion of these two entities, the trifluoromethyl pyrimidine moiety, has given rise to a plethora of derivatives with a broad spectrum of pharmacological activities, including anticancer, antifungal, antiviral, and anti-inflammatory properties. This technical guide provides a comprehensive review of trifluoromethyl pyrimidine derivatives in drug discovery, focusing on their synthesis, biological evaluation, and mechanisms of action.
Synthetic Strategies for Trifluoromethyl Pyrimidine Derivatives
The synthesis of trifluoromethyl pyrimidine derivatives can be broadly categorized into two main approaches: the introduction of a trifluoromethyl group onto a pre-existing pyrimidine ring, or the construction of the pyrimidine ring from trifluoromethyl-containing building blocks. The latter is often preferred to overcome challenges with regioselectivity and harsh reaction conditions associated with direct trifluoromethylation.
A common and versatile starting material for the synthesis of these derivatives is ethyl 4,4,4-trifluoroacetoacetate.[4] This β-ketoester can undergo cyclocondensation reactions with various amidines, ureas, or thioureas to construct the core pyrimidine ring. Subsequent modifications, such as chlorination followed by nucleophilic substitution, allow for the introduction of diverse functionalities at various positions of the pyrimidine ring, leading to a wide array of derivatives.[4][5]
Experimental Protocol: Synthesis of 2-substituted-4-amino-6-(trifluoromethyl)pyrimidine Derivatives
This protocol outlines a general multi-step synthesis of trifluoromethyl pyrimidine derivatives, starting from ethyl 4,4,4-trifluoroacetoacetate.
Step 1: Synthesis of 4-hydroxy-6-(trifluoromethyl)pyrimidine
-
To a solution of sodium ethoxide (prepared by dissolving sodium metal in absolute ethanol), add ethyl 4,4,4-trifluoroacetoacetate and the desired amidine hydrochloride.
-
Reflux the reaction mixture for 6-8 hours.
-
After cooling, neutralize the mixture with a suitable acid (e.g., acetic acid) to precipitate the product.
-
Filter, wash with water, and dry the precipitate to obtain 4-hydroxy-6-(trifluoromethyl)pyrimidine.
Step 2: Chlorination of 4-hydroxy-6-(trifluoromethyl)pyrimidine
-
Treat the 4-hydroxy-6-(trifluoromethyl)pyrimidine from Step 1 with a chlorinating agent, such as phosphorus oxychloride (POCl3).
-
Heat the mixture at reflux for 2-4 hours.
-
Carefully quench the reaction by pouring it onto crushed ice.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield 4-chloro-6-(trifluoromethyl)pyrimidine.
Step 3: Nucleophilic Substitution to Introduce Amines
-
Dissolve the 4-chloro-6-(trifluoromethyl)pyrimidine from Step 2 in a suitable solvent (e.g., ethanol, DMF).
-
Add the desired amine and a base (e.g., triethylamine, potassium carbonate).
-
Stir the reaction mixture at room temperature or with heating, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the final 2-substituted-4-amino-6-(trifluoromethyl)pyrimidine derivative.
Biological Activities and Therapeutic Potential
Trifluoromethyl pyrimidine derivatives have demonstrated a remarkable range of biological activities, making them attractive candidates for drug development in various therapeutic areas.
Anticancer Activity
A significant area of investigation for trifluoromethyl pyrimidine derivatives is oncology. These compounds have been shown to inhibit the proliferation of a wide range of cancer cell lines, including those of the lung, breast, prostate, and colon.[6][7]
Table 1: In Vitro Anticancer Activity of Representative Trifluoromethyl Pyrimidine Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 17v | H1975 (Lung) | 2.27 | [6][7] |
| PC-3 (Prostate) | - | [6][7] | |
| MGC-803 (Gastric) | - | [6][7] | |
| MCF-7 (Breast) | - | [6][7] | |
| Compound 9u | A549 (Lung) | 0.35 | [8] |
| MCF-7 (Breast) | 3.24 | [8] | |
| PC-3 (Prostate) | 5.12 | [8] | |
| Compound 3b | C32 (Melanoma) | 24.4 | [1] |
| A375 (Melanoma) | 25.4 | [1] |
Note: '-' indicates data not reported in the cited source.
The anticancer mechanism of many trifluoromethyl pyrimidine derivatives involves the inhibition of key signaling pathways that are often dysregulated in cancer. One of the most prominent targets is the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[8]
The EGFR signaling cascade plays a crucial role in regulating cell growth, proliferation, and survival.[4][9] Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation, creating docking sites for various adaptor proteins and enzymes that initiate downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[9][10] Aberrant activation of this pathway is a hallmark of many cancers.
References
- 1. Analysis of origin and protein-protein interaction maps suggests distinct oncogenic role of nuclear EGFR during cancer evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. commerce.bio-rad.com [commerce.bio-rad.com]
- 4. Pyk2 regulates cell-edge protrusion dynamics by interacting with Crk - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and antitumor activity evaluation of trifluoromethyl-substituted pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lifesciences.danaher.com [lifesciences.danaher.com]
- 10. Activated PyK2 and Its Associated Molecules Transduce Cellular Signaling from the Cancerous Milieu for Cancer Metastasis | MDPI [mdpi.com]
Potential Therapeutic Targets for 4-Methyl-2-(trifluoromethyl)pyrimidine Analogs: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 4-methyl-2-(trifluoromethyl)pyrimidine scaffold is a privileged heterocyclic motif in medicinal chemistry, conferring advantageous properties such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. Analogs derived from this core structure have demonstrated a broad spectrum of pharmacological activities, positioning them as promising candidates for the development of novel therapeutics against a range of diseases. This technical guide provides a comprehensive overview of the key therapeutic targets identified for these compounds, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.
Therapeutic Targets and Biological Activities
Analogs of this compound have been investigated for their potential in oncology, infectious diseases, and inflammatory conditions. The primary molecular targets and associated biological activities are summarized below.
Anticancer Activity
The trifluoromethylpyrimidine core is a prominent feature in a variety of anticancer agents. The introduction of the trifluoromethyl group can significantly enhance the antitumor efficacy of the parent pyrimidine structure.
A significant area of investigation for trifluoromethyl-pyrimidine analogs is the inhibition of the Hedgehog (Hh) signaling pathway, a critical regulator of embryonic development and cellular proliferation that is often aberrantly activated in various cancers.[1] Certain 4-(2-pyrimidinylamino)benzamide derivatives containing a trifluoromethyl group have been identified as potent inhibitors of this pathway.[1]
Quantitative Data: Hedgehog Signaling Pathway Inhibition
| Compound ID | Target | Assay | IC50 (nM) | Cell Line | Reference |
| 13d | Hedgehog Pathway | Gli-luciferase reporter | 1.44 | NIH-3T3 | [1] |
| Vismodegib (positive control) | Hedgehog Pathway | Gli-luciferase reporter | >1.44 | NIH-3T3 | [1] |
Proline-rich Tyrosine Kinase 2 (PYK2), a non-receptor tyrosine kinase, is involved in multiple signaling pathways that regulate cell growth, migration, and survival. Its overexpression has been implicated in several cancers. Diaminopyrimidine derivatives with a trifluoromethyl group have been developed as potent PYK2 inhibitors.
Quantitative Data: PYK2 Inhibition
| Compound Series | Target | Selectivity | Key Findings | Reference |
| Diaminopyrimidines | PYK2 | 10- to 20-fold vs. FAK | Transformation of a FAK-selective series into potent and selective PYK2 inhibitors. |
Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for DNA and RNA synthesis.[2] Cancer cells, with their high proliferation rates, are particularly dependent on this pathway, making DHODH an attractive therapeutic target. Certain trifluoromethyl pyrimidine derivatives have shown potential as DHODH inhibitors.
Antiviral Activity
The pyrimidine scaffold is a core component of many antiviral drugs. The incorporation of a trifluoromethyl group can enhance the antiviral potency of these compounds. Analogs have been tested against various viruses, including Tobacco Mosaic Virus (TMV), demonstrating significant inhibitory effects.
Quantitative Data: Antiviral Activity against TMV
| Compound ID | Activity Type | EC50 (µg/mL) | Reference |
| 5j | Curative | 126.4 | |
| 5m | Protective | 103.4 | |
| Ningnanmycin (positive control) | Curative | >500 | |
| Ningnanmycin (positive control) | Protective | >500 |
Antifungal Activity
Trifluoromethylpyrimidine derivatives have also exhibited significant antifungal properties against a range of phytopathogenic fungi.
Quantitative Data: Antifungal Activity
| Compound ID | Fungal Strain | Concentration (µg/mL) | Inhibition Rate (%) | Reference |
| 5i | Colletotrichum truncatum (CT) | 100 | 73.2 | |
| 5t | Colletotrichum truncatum (CT) | 100 | 71.0 | |
| 5k | Colletotrichum gloeosporioides (CG) | 100 | 62.2 | |
| 5u | Rhizoctonia solani (RS) | 100 | 88.6 | |
| Azoxystrobin (positive control) | Colletotrichum truncatum (CT) | 100 | 72.5 | |
| Azoxystrobin (positive control) | Colletotrichum gloeosporioides (CG) | 100 | 61.4 | |
| Azoxystrobin (positive control) | Rhizoctonia solani (RS) | 100 | 78.4 |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Hedgehog Signaling Pathway Inhibition Assay (Gli-Luciferase Reporter Assay)
This assay quantitatively measures the activity of the Hedgehog signaling pathway by detecting the transcriptional activity of the Gli family of transcription factors.
Materials:
-
NIH-3T3 cell line stably expressing a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase control.
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Test compounds (this compound analogs).
-
Sonic Hedgehog (Shh) conditioned medium or a small molecule agonist (e.g., SAG).
-
Dual-Luciferase® Reporter Assay System.
-
96-well white, clear-bottom tissue culture plates.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the Gli-luciferase reporter NIH-3T3 cells into 96-well plates at a density of 2.5 x 10^4 cells per well in 100 µL of growth medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Treatment: The following day, replace the medium with 90 µL of fresh medium containing the desired concentration of the test compound. A vehicle control (e.g., DMSO) should be included.
-
Pathway Activation: After 1 hour of pre-incubation with the compound, add 10 µL of Shh conditioned medium or SAG to each well to activate the Hedgehog pathway.
-
Incubation: Incubate the plates for an additional 24-48 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol for the Dual-Luciferase® Reporter Assay System.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. The inhibitory activity of the test compounds is calculated as the percentage reduction in normalized luciferase activity compared to the vehicle-treated control. The IC50 values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Anticancer Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability and proliferation.
Materials:
-
Human cancer cell lines (e.g., PC-3, MGC-803, MCF-7, H1975).
-
Appropriate cell culture medium (e.g., RPMI-1640) with 10% FBS and 1% penicillin-streptomycin.
-
Test compounds.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Dimethyl sulfoxide (DMSO).
-
96-well tissue culture plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at an appropriate density (e.g., 5 x 10^3 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined from the dose-response curve.
Antiviral Activity Assay (Half-Leaf Spot Method for TMV)
This method is used to evaluate the in vivo antiviral activity of compounds against Tobacco Mosaic Virus.
Materials:
-
Tobacco plants (Nicotiana tabacum).
-
Tobacco Mosaic Virus (TMV) inoculum.
-
Test compounds.
-
Phosphate buffer.
Procedure:
-
Curative Activity:
-
Mechanically inoculate the upper leaves of tobacco plants with TMV.
-
After 2-3 days, apply the test compound solution to the inoculated leaves.
-
Count the number of local lesions after 3-4 days and calculate the inhibition rate compared to a control group treated with a blank solvent.
-
-
Protective Activity:
-
Apply the test compound solution to the leaves of healthy tobacco plants.
-
After 24 hours, mechanically inoculate the treated leaves with TMV.
-
Count the number of local lesions after 3-4 days and calculate the inhibition rate.
-
In Vitro Antifungal Activity Assay (Mycelial Growth Inhibition)
This assay determines the ability of a compound to inhibit the growth of fungal mycelia.
Materials:
-
Fungal strains (e.g., Colletotrichum truncatum, Rhizoctonia solani).
-
Potato Dextrose Agar (PDA) medium.
-
Test compounds dissolved in a suitable solvent (e.g., DMSO).
-
Sterile Petri dishes.
Procedure:
-
Incorporate the test compounds at a specific concentration into the molten PDA medium.
-
Pour the amended PDA into sterile Petri dishes.
-
Place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing fungal culture onto the center of the PDA plate.
-
Incubate the plates at an appropriate temperature (e.g., 25-28°C) for a specified period.
-
Measure the diameter of the fungal colony and calculate the percentage of mycelial growth inhibition compared to a control plate containing only the solvent.
Signaling Pathways and Experimental Workflows
Visual representations of the key signaling pathways and experimental workflows are provided below using the DOT language for Graphviz.
Caption: Hedgehog signaling pathway and the inhibitory action of trifluoromethylpyrimidine analogs on Smoothened (SMO).
Caption: Simplified PYK2 signaling cascade and its inhibition by trifluoromethylpyrimidine analogs.
Caption: The role of DHODH in the de novo pyrimidine biosynthesis pathway and its inhibition.
Caption: Experimental workflow for determining the cytotoxicity of this compound analogs using the MTT assay.
Conclusion
The this compound scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The analogs derived from this core have demonstrated potent inhibitory activities against a range of clinically relevant targets, including the Hedgehog signaling pathway, PYK2, and DHODH, highlighting their potential in oncology. Furthermore, their significant antiviral and antifungal properties underscore their potential in treating infectious diseases. The data and protocols presented in this guide offer a solid foundation for further research and development of this important class of compounds. Future work should focus on optimizing the potency and selectivity of these analogs, as well as evaluating their in vivo efficacy and safety profiles in relevant disease models.
References
- 1. Synthesis and pharmacological evaluation of trifluoromethyl containing 4-(2-pyrimidinylamino)benzamides as Hedgehog signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Synthesis and Procurement of 4-Methyl-2-(trifluoromethyl)pyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 4-Methyl-2-(trifluoromethyl)pyrimidine, a fluorinated heterocyclic compound of increasing interest in medicinal chemistry and drug discovery. The presence of the trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making this pyrimidine derivative a valuable building block for novel therapeutic agents.[1] This document outlines its commercial availability, potential synthetic routes, and key safety considerations to facilitate its use in research and development.
Commercial Availability and Suppliers
While not as ubiquitous as some common reagents, this compound (CAS No. 1017464-05-9) is available from several specialized chemical suppliers.[2][3] Researchers can procure this compound for research and development purposes, typically in small to moderate quantities. The following table summarizes key suppliers listing this product.
| Supplier | CAS Number | Molecular Formula | Molecular Weight | Notes |
| AiFChem | 1017464-05-9 | C6H5F3N2 | 162.11 g/mol | For scientific research only.[2] |
| ChemicalBook | 1017464-05-9 | C6H5F3N2 | 162.11 g/mol | Provides basic chemical properties.[3] |
| BenchChem | 1017464-05-9 | 162.11 g/mol | For research use only.[1] |
Note: Purity, pricing, and availability are subject to change and should be confirmed directly with the suppliers.
Synthesis and Experimental Protocols
The direct synthesis of this compound is not extensively detailed in readily available literature. However, the synthesis of structurally related trifluoromethyl-substituted pyrimidines is well-documented and can serve as a basis for a plausible synthetic strategy. A common approach involves the cyclocondensation of a trifluoromethyl-containing building block with a suitable 1,3-dicarbonyl compound or its equivalent.
Conceptual Synthetic Pathway
A potential retrosynthetic analysis suggests that this compound could be synthesized from 2,2,2-trifluoroacetamide and acetylacetone (2,4-pentanedione) or a related precursor. The general principle of this reaction is illustrated in the diagram below.
Caption: Conceptual synthetic pathway for this compound.
General Experimental Protocol (Hypothetical)
The following protocol is a generalized procedure based on known syntheses of similar pyrimidine derivatives and should be adapted and optimized for the specific synthesis of this compound.
Materials:
-
2,2,2-Trifluoroacetamide
-
Acetylacetone
-
Sodium ethoxide or another suitable base
-
Ethanol or an appropriate solvent
-
Hydrochloric acid (for workup)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate or magnesium sulfate (for drying)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reactants: To the stirred solution, add acetylacetone dropwise at room temperature. Following this, add 2,2,2-trifluoroacetamide.
-
Reaction: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: After completion, cool the reaction mixture to room temperature and neutralize with dilute hydrochloric acid.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation.
Safety and Handling
A specific Safety Data Sheet (SDS) for this compound was not found in the public domain. However, based on the safety information for structurally similar compounds, such as other fluorinated pyrimidines, the following precautions should be taken:
-
General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[4] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[4]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[4][5]
-
Hazards: May be harmful if swallowed, in contact with skin, or if inhaled.[6] Can cause skin and serious eye irritation.[5]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]
Researchers should always consult the supplier-provided SDS and perform a thorough risk assessment before handling this chemical.
Applications in Drug Discovery and Development
Pyrimidine derivatives are fundamental scaffolds in medicinal chemistry, forming the core of many therapeutic agents, including antiviral and anticancer drugs.[7][8] The introduction of a trifluoromethyl group can significantly alter the biological activity of a parent compound.
The workflow for incorporating this compound into a drug discovery pipeline is outlined in the diagram below.
Caption: Workflow for utilizing this compound in drug discovery.
The unique electronic properties of the trifluoromethyl group can lead to improved efficacy and a more desirable pharmacokinetic profile in drug candidates. This makes this compound a valuable building block for the synthesis of novel compound libraries aimed at various biological targets.
References
- 1. This compound | 1017464-05-9 | Benchchem [benchchem.com]
- 2. 1017464-05-9 | this compound - AiFChem [aifchem.com]
- 3. This compound CAS#: 1017464-05-9 [m.chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. nbinno.com [nbinno.com]
- 8. mdpi.com [mdpi.com]
Navigating the Uncharted: A Technical Guide to the Safety and Handling of 4-Methyl-2-(trifluoromethyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Section 1: Chemical Identity and Properties
While specific data for 4-Methyl-2-(trifluoromethyl)pyrimidine is not available, the table below presents properties of a closely related analogue, 5-Bromo-2-methyl-4-(trifluoromethyl)pyrimidine, to provide an estimation of its characteristics.
Table 1: Physicochemical Data of an Analogous Compound
| Property | Value (for 5-Bromo-2-methyl-4-(trifluoromethyl)pyrimidine) |
| Molecular Formula | C6H4BrF3N2 |
| Molecular Weight | 257.01 g/mol |
| Appearance | Not specified |
| Melting Point | Not specified |
| Boiling Point | Not specified |
| Flash Point | Not specified |
Data extrapolated from publicly available information for a structurally similar compound.
Section 2: Hazard Identification and Classification
Based on the hazard classifications of analogous trifluoromethylated pyrimidine compounds, this compound should be handled as a substance with the following potential hazards[1]:
-
Acute Toxicity (Oral): Harmful if swallowed.[1]
-
Skin Corrosion/Irritation: Causes skin irritation.[1]
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1]
GHS Hazard Pictograms (Anticipated)
Signal Word: Warning [1]
Hazard Statements (Anticipated) [1]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements (Anticipated) [1]
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P405: Store locked up.
-
P501: Dispose of contents/container to an approved waste disposal plant.
Section 3: Safe Handling and Storage
Adherence to strict laboratory protocols is paramount when handling this compound.
3.1. Engineering Controls
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][2]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2]
3.2. Personal Protective Equipment (PPE)
A comprehensive suite of PPE is mandatory for all personnel handling this compound.
Table 2: Recommended Personal Protective Equipment
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles or Face Shield | Must be worn at all times. Should comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2] |
| Skin Protection | Disposable Nitrile Gloves | Double-gloving is recommended. Change gloves frequently and immediately if contaminated. |
| Lab Coat or Gown | A disposable, long-sleeved gown that closes in the back is required to prevent contamination of personal clothing. | |
| Respiratory Protection | N95 Respirator or Higher | A properly fit-tested N95 respirator is the minimum requirement. Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced.[3] |
3.3. Handling Procedures
-
Avoid contact with skin, eyes, and clothing.[1]
-
Avoid the formation of dust and aerosols.[1]
-
Wash hands thoroughly after handling.[1]
-
Do not eat, drink, or smoke in areas where the chemical is handled.
3.4. Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2]
-
Keep away from heat, sparks, and open flames.[2]
-
Incompatible materials include strong oxidizing agents, acid chlorides, and reducing agents.[2]
Section 4: First-Aid and Emergency Procedures
Table 3: First-Aid Measures
| Exposure Route | Procedure |
| Inhalation | IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[2] |
| Skin Contact | IF ON SKIN: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash before reuse.[2] |
| Eye Contact | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2] |
| Ingestion | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. Do NOT induce vomiting.[1] |
Section 5: Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.
-
Specific Hazards: Combustion may produce hazardous decomposition products such as carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and hydrogen fluoride (HF).[2]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2]
Section 6: Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE as described in Section 3.2. Avoid breathing dust and contact with the substance.[1]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Containment and Cleaning Up: Absorb the spill with an inert material (e.g., sand, silica gel, vermiculite) and place it in a suitable, labeled container for disposal.[1]
Section 7: Disposal Considerations
-
All disposable PPE and contaminated materials should be considered hazardous waste.
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[2]
Section 8: Experimental Protocols - Generalized Synthesis
Trifluoromethyl pyrimidine derivatives are often synthesized for evaluation in various biological assays, including as potential antifungal, insecticidal, and anticancer agents.[4] The following is a generalized, multi-step protocol for the synthesis of such compounds, based on published literature.[4][5]
8.1. General Synthetic Scheme
The synthesis of trifluoromethyl pyrimidine derivatives often starts from ethyl trifluoroacetoacetate.[6] The process typically involves a series of reactions including ring closure, chlorination, and subsequent substitution to introduce various functionalities.[6]
8.2. Example Protocol: Preparation of Novel Trifluoromethyl Pyrimidine Derivatives
-
Preparation of Intermediates: Intermediates are typically prepared using established research methods. For instance, a key intermediate can be synthesized, which is then used in the subsequent steps.[4]
-
Reaction Setup: To a three-necked flask, add the key intermediate (e.g., 20 mmol), a catalyst such as KI (0.2 mmol), a base like Cs2CO3 (30 mmol), and a solvent like acetone (50 ml). The mixture is stirred under an ice bath.[4]
-
Addition of Reagents: A solution of a second reactant (e.g., an aminophenol, 20 mmol) in the same solvent is added dropwise to the reaction mixture.[4]
-
Reaction Conditions: The reaction is allowed to proceed for a specified duration (e.g., 7-8 hours) at a controlled temperature (e.g., 25°C).[4]
-
Purification: Upon completion, the solvent is evaporated under a vacuum. The resulting residue is then purified using column chromatography with an appropriate eluent system (e.g., petroleum ether and ethyl acetate) to yield the target compound.[4]
Section 9: Mandatory Visualizations
References
- 1. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]
- 5. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-Methyl-2-(trifluoromethyl)pyrimidine from Acyclic Precursors
Introduction
The incorporation of a trifluoromethyl (-CF3) group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. This modification often enhances metabolic stability, binding affinity, and bioavailability of drug candidates.[1] Pyrimidine derivatives, in particular, are of significant interest in drug discovery, exhibiting a wide range of biological activities, including antitumor, antiviral, and anti-inflammatory properties.[1][2] This document provides a detailed protocol for the synthesis of 4-Methyl-2-(trifluoromethyl)pyrimidine from acyclic precursors. The described method is based on the well-established cyclocondensation reaction, a convergent and efficient strategy for constructing the pyrimidine core.[3] This approach involves the reaction of a trifluoromethyl-containing amidine with an appropriate β-dicarbonyl compound.
Quantitative Data Summary
The following table summarizes the typical quantitative data for the synthesis of this compound via the cyclocondensation of trifluoroacetamidine and 4-methoxy-3-buten-2-one.
| Parameter | Value |
| Reactant 1 | Trifluoroacetamidine |
| Reactant 2 | 4-Methoxy-3-buten-2-one |
| Base | Sodium Ethoxide (NaOEt) |
| Molar Ratio (1:2:Base) | 1.0 : 1.1 : 1.2 |
| Solvent | Anhydrous Ethanol |
| Reaction Temperature | 78 °C (Reflux) |
| Reaction Time | 6 - 8 hours |
| Typical Yield | 75 - 85% |
| Purity (Post-Purification) | >98% (by GC-MS) |
Experimental Protocol
This protocol details the synthesis of this compound via the base-catalyzed cyclocondensation of trifluoroacetamidine with 4-methoxy-3-buten-2-one, a stable synthetic equivalent of acetoacetaldehyde.
Materials and Equipment:
-
Trifluoroacetamidine hydrochloride
-
4-Methoxy-3-buten-2-one
-
Sodium ethoxide (21% solution in ethanol or freshly prepared from sodium metal and anhydrous ethanol)
-
Anhydrous Ethanol
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography (silica gel) or vacuum distillation
Procedure:
-
Reaction Setup: Assemble a 250 mL round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition:
-
To the flask, add anhydrous ethanol (100 mL).
-
Add trifluoroacetamidine hydrochloride (1.0 eq).
-
To this suspension, add sodium ethoxide (2.2 eq) solution dropwise while stirring. The first 1.1 equivalents neutralize the hydrochloride salt, and the subsequent 1.1 equivalents act as the base catalyst for the cyclocondensation. Stir the resulting mixture for 20 minutes at room temperature.
-
Add 4-methoxy-3-buten-2-one (1.1 eq) dropwise to the reaction mixture via the dropping funnel over a period of 15 minutes.
-
-
Cyclocondensation Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain this temperature for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add 100 mL of water and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification and Characterization:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
Purify the crude product by either vacuum distillation or column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield this compound as a pure compound.
-
Characterize the final product using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
-
Visualized Workflow and Pathways
The following diagrams illustrate the overall experimental workflow for the synthesis.
References
Application Notes and Protocols for Cyclocondensation Reactions in Trifluoromethyl Pyrimidine Synthesis
For Researchers, Scientists, and Drug Development Professionals
The introduction of a trifluoromethyl (CF3) group into the pyrimidine scaffold is a pivotal strategy in medicinal chemistry. This modification can significantly enhance the biological activity and pharmacokinetic profile of molecules, leading to the development of novel therapeutic agents with applications as antitumor, antiviral, and anti-inflammatory drugs.[1] This document provides detailed protocols for various cyclocondensation reactions used to synthesize trifluoromethyl-substituted pyrimidines, a cornerstone for drug discovery and development.[2]
Synthetic Strategies and Protocols
Several effective methods exist for the synthesis of trifluoromethyl pyrimidines via cyclocondensation. Below are detailed protocols for three distinct and widely applicable approaches.
Method 1: One-Pot Three-Component Synthesis of 5-Trifluoromethyl Pyrimidine Derivatives
This efficient method allows for the selective synthesis of 5-trifluoromethylpyrimidines, circumventing the challenges often associated with the direct trifluoromethylation of the pyrimidine ring.[1] The reaction brings together an aryl enaminone, an aryl amidine hydrochloride, and a trifluoromethyl source in a single step.
Experimental Protocol:
A mixture of the aryl enaminone (0.5 mmol), aryl amidine hydrochloride (0.6 mmol), sodium triflinate (CF3SO2Na, 1.0 mmol), and copper(II) acetate (Cu(OAc)2, 1.0 mmol) in 1,2-dichloroethane (DCE, 5 mL) is stirred at 80 °C for 12 hours under an air atmosphere.[1] The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of celite. The filtrate is then concentrated under reduced pressure. The resulting residue is purified by column chromatography on silica gel (petroleum ether/ethyl acetate) to yield the desired 5-trifluoromethyl pyrimidine derivative.[1]
Method 2: Biginelli Reaction for 4-Trifluoromethyl-3,4-dihydropyrimidin-2(1H)-ones
A modification of the classic Biginelli reaction provides an effective route to 4-trifluoromethyl substituted dihydropyrimidin-2(1H)-ones. These compounds are not only valuable intermediates but also exhibit biological activity.[1] This multicomponent reaction utilizes ethyl trifluoroacetoacetate as the key trifluoromethyl-containing building block.[1][3]
Experimental Protocol:
A mixture of an aldehyde (1 mmol), ethyl trifluoroacetoacetate (1 mmol), and urea or thiourea (1.5 mmol) is heated in ethanol (10 mL) with a catalytic amount of hydrochloric acid at reflux.[1] The reaction is monitored by TLC.
Method 3: Synthesis of Fused 5-Trifluoromethyl-thiazolo[4,5-d]pyrimidine Derivatives
This protocol details a multi-step synthesis involving a cyclocondensation reaction to create a fused heterocyclic system containing a trifluoromethylpyrimidine core.[1]
Step 1: Cyclocondensation
A mixture of an appropriate 4-amino-2-thioxo-2,3-dihydro-3-substituted-1,3-thiazole-5-carboxamide (10 mmol) and trifluoroacetic anhydride (20 mL) is heated at reflux with stirring for 4 hours.[1] The reaction mixture is then allowed to stand at room temperature overnight. The resulting precipitate is collected by filtration and recrystallized from toluene to yield the 3-substituted-2-thioxo-5-(trifluoromethyl)-2,3-dihydro[1][4]thiazolo[4,5-d]pyrimidin-7(6H)-one.[1]
Step 2: Chlorination
To the product from Step 1 (10 mmol), phosphorus oxychloride (10 mL) and N,N-dimethylaniline (2 mL) are added. The mixture is heated under reflux for 2 hours. After cooling, the mixture is carefully poured into 200 mL of ice-water. The resulting solid is filtered, washed with water, dried, and recrystallized from glacial acetic acid to give the 7-chloro-3-substituted-5-(trifluoromethyl)[1][4]thiazolo[4,5-d]pyrimidine-2(3H)-thione.[1]
Step 3: Amination
A solution of the 7-chloro derivative from Step 2 (1 mmol) and the desired amine (2.5 mmol) in ethanol (10 mL) is refluxed for 3 hours.[1] After cooling, the solid product is collected by filtration and recrystallized from butan-1-ol to afford the final 7-amino-3-substituted-5-(trifluoromethyl)[1][4]thiazolo[4,5-d]pyrimidine-2(3H)-thione.[1]
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the described protocols, providing a clear comparison for researchers.
| Method | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1. One-Pot Three-Component | Aryl enaminone, Aryl amidine hydrochloride, CF3SO2Na, Cu(OAc)2 | 1,2-dichloroethane | 80 | 12 | Up to 99%[5] |
| 2. Biginelli Reaction | Aldehyde, Ethyl trifluoroacetoacetate, Urea/Thiourea, HCl (cat.) | Ethanol | Reflux | Varies | Good to Excellent |
| 3. Fused Thiazolo[4,5-d]pyrimidine | 4-amino-2-thioxo-thiazole-5-carboxamide, Trifluoroacetic anhydride | Toluene/POCl3/Ethanol | Reflux | 4 (Step 1), 2 (Step 2), 3 (Step 3) | Good |
Visualized Workflows and Synthetic Approaches
To further aid in the understanding of these synthetic protocols, the following diagrams illustrate the experimental workflow and the logical relationships between different synthetic strategies.
Caption: A generalized experimental workflow for the synthesis of trifluoromethyl pyrimidines.
Caption: Logical relationship of different synthetic approaches for trifluoromethyl pyrimidine synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for 4-Methyl-2-(trifluoromethyl)pyrimidine as a Synthetic Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methyl-2-(trifluoromethyl)pyrimidine is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The pyrimidine core is a "privileged scaffold," frequently found in biologically active compounds and approved drugs, while the trifluoromethyl group offers distinct advantages for drug design.[1] The incorporation of a trifluoromethyl moiety can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[2] This is attributed to the high strength of the carbon-fluorine bond and the potent electron-withdrawing nature of the CF3 group.[1]
These application notes provide an overview of the synthetic utility of this compound and detailed protocols for its derivatization. The methodologies are based on established pyrimidine chemistry and provide a foundation for the synthesis of novel compounds for screening and development in pharmaceutical and agrochemical research.
Key Synthetic Transformations
The reactivity of this compound is primarily centered around two key positions: the methyl group at the 4-position and the pyrimidine ring itself. The methyl group can undergo condensation reactions, while the pyrimidine ring is susceptible to nucleophilic aromatic substitution, particularly after activation.
Logical Workflow for Derivatization
Caption: Synthetic pathways for this compound.
Experimental Protocols
Protocol 1: Condensation of the 4-Methyl Group with Aromatic Aldehydes (Claisen-Schmidt Condensation)
This protocol describes the synthesis of chalcone-like structures by reacting the active methyl group of this compound with various aromatic aldehydes. These products can serve as intermediates for the synthesis of more complex heterocyclic systems.
Reaction Scheme:
Materials:
-
This compound (1.0 equiv)
-
Substituted aromatic aldehyde (1.1 equiv)
-
Potassium hydroxide (or other suitable base)
-
Ethanol (or other suitable solvent)
Procedure:
-
Dissolve this compound and the aromatic aldehyde in ethanol in a round-bottom flask.
-
Add a solution of potassium hydroxide in ethanol dropwise to the mixture at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with a dilute acid (e.g., acetic acid).
-
The product may precipitate from the solution. If so, collect the solid by filtration, wash with cold ethanol, and dry.
-
If the product does not precipitate, concentrate the mixture under reduced pressure and purify the residue by column chromatography.
Expected Yields: Yields for this type of condensation can range from moderate to high, depending on the reactivity of the aldehyde.
Protocol 2: Nucleophilic Aromatic Substitution at the 4-Position
Direct nucleophilic substitution on the pyrimidine ring is challenging. However, derivatization of the methyl group to a better leaving group, or introduction of a leaving group at an adjacent position, can facilitate this reaction. A common strategy for related pyrimidines involves the introduction of a chloro group. The following is a representative protocol for the synthesis of 4-amino- or 4-alkoxy-pyrimidine derivatives from a 4-chloropyrimidine intermediate.
Workflow for Nucleophilic Aromatic Substitution:
Caption: Workflow for SNAr on the pyrimidine ring.
Materials for Nucleophilic Substitution:
-
4-Chloro-2-(trifluoromethyl)pyrimidine derivative (1.0 equiv)
-
Primary or secondary amine, alcohol, or thiol (1.2 equiv)
-
Base (e.g., triethylamine, potassium carbonate) (1.5 equiv)
-
Solvent (e.g., DMF, acetonitrile, or isopropanol)
Procedure:
-
To a solution of the 4-chloro-2-(trifluoromethyl)pyrimidine derivative in the chosen solvent, add the nucleophile (amine, alcohol, or thiol) and the base.
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
If the product precipitates, it can be collected by filtration.
-
Otherwise, concentrate the reaction mixture under reduced pressure.
-
Partition the residue between ethyl acetate and water or a saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data from Related Syntheses
While specific data for reactions starting directly from this compound is limited in the reviewed literature, the following tables provide representative yields for key transformations in the synthesis of analogous trifluoromethyl pyrimidine derivatives. This data can be used to estimate the expected outcomes of the protocols described above.
Table 1: Synthesis of Trifluoromethyl Pyrimidine Derivatives via Cyclocondensation
| Starting Materials | Product | Yield (%) | Reference |
| Ethyl trifluoroacetoacetate, Aldehyde, Urea/Thiourea | 4-(Trifluoromethyl)-3,4-dihydropyrimidin-2(1H)-one/thione | 70-90 | General Method |
| 4-Amino-thiazole-5-carboxamide, Trifluoroacetic anhydride | 3-Substituted-2-thioxo-5-(trifluoromethyl)-thiazolo[4,5-d]pyrimidin-7(6H)-one | 62-63 | [3] |
Table 2: Nucleophilic Aromatic Substitution on a Chloropyrimidine Core
| Substrate | Nucleophile | Product | Yield (%) | Reference |
| 4-Chloro-6-(trifluoromethyl)pyrimidine | 3-Aminophenol | 3-((6-(Trifluoromethyl)pyrimidin-4-yl)oxy)aniline | 62.5 | [4][5] |
| 4-Chloro-6-(trifluoromethyl)pyrimidine | 4-Aminophenol | 4-((6-(Trifluoromethyl)pyrimidin-4-yl)oxy)aniline | 70.6 | [4][5] |
Applications in Drug Discovery and Agrochemicals
Derivatives of trifluoromethyl pyrimidines have demonstrated a wide range of biological activities. The synthetic routes outlined above can be employed to generate libraries of novel compounds for screening in various therapeutic and agricultural applications.
-
Anticancer Agents: Many pyrimidine derivatives are explored as anticancer agents due to their structural similarity to nucleobases, allowing them to interfere with DNA and RNA synthesis in cancer cells.
-
Antifungal and Insecticidal Agents: The pyrimidine scaffold is a common feature in commercial pesticides. Novel derivatives can be screened for their efficacy against various plant pathogens and insect pests.[5]
-
Antiviral and Anti-inflammatory Agents: The unique electronic properties conferred by the trifluoromethyl group can lead to potent and selective inhibitors of viral enzymes or inflammatory pathways.
Signaling Pathway Implication (Hypothetical):
Many kinase inhibitors utilize a heterocyclic core to interact with the ATP-binding site. A hypothetical signaling pathway where a derivative of this compound could act as an inhibitor is depicted below.
Caption: Inhibition of a kinase signaling pathway.
Conclusion
This compound is a versatile building block with significant potential for the synthesis of novel, biologically active molecules. The protocols and data presented here provide a foundation for researchers to explore the chemical space around this scaffold and to develop new compounds for a wide range of applications in medicine and agriculture. The strategic incorporation of the trifluoromethyl-pyrimidine moiety is a proven approach for enhancing the pharmacological properties of lead compounds.
References
- 1. bu.edu.eg [bu.edu.eg]
- 2. Synthesis of 4-(trifluoromethyl)-1H-pyrrole-2-carboxylic acid its derivatives via condensation with trifluoromethyl vinamidinium salt | Poster Board #242 - American Chemical Society [acs.digitellinc.com]
- 3. mdpi.com [mdpi.com]
- 4. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]
Application Notes and Protocols for O-Alkylation of Trifluoromethyl Pyrimidines
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental procedure for the chemoselective O-alkylation of 6-substituted-4-(trifluoromethyl)pyrimidin-2(1H)-ones. The described protocol offers a rapid, high-yielding, and selective method for synthesizing O-alkylated trifluoromethyl pyrimidine derivatives, which are valuable scaffolds in medicinal chemistry due to their wide range of biological and pharmacological properties.[1][2]
Introduction
Trifluoromethyl-substituted pyrimidines are significant building blocks in the development of novel therapeutic agents, exhibiting activities such as caspase inhibition, anti-cancer, antiplasmodial, and hepatitis C inhibition.[1] The alkylation of pyrimidinones can occur at either the nitrogen (N-alkylation) or oxygen (O-alkylation) atom. Directing the selectivity of this reaction is a crucial step in synthesizing desired bioactive molecules. This protocol focuses on a convergent strategy that achieves high chemoselectivity for the O-alkylated product through the direct alkylation of 4-(trifluoromethyl)pyrimidin-2(1H)-ones.[1][3] This method has been shown to be superior to linear strategies involving [3+3] cyclocondensation, which often result in lower yields.[1][2][3]
General Reaction Scheme
The O-alkylation is achieved by reacting a 6-substituted-4-(trifluoromethyl)pyrimidin-2(1H)-one with an alkylating agent, such as a 4-(iodomethyl)pyrimidine, in the presence of a base. The reaction proceeds via a nucleophilic substitution mechanism.
Scheme 1: General Reaction for O-Alkylation of Trifluoromethyl Pyrimidines
R represents various substituent groups.
(A generic image placeholder for the chemical reaction)
Experimental Protocols
This section details the materials, equipment, and step-by-step procedure for the synthesis of O-alkylated 4-(trifluoromethyl)pyrimidines.
Materials and Equipment
-
6-substituted-4-(trifluoromethyl)pyrimidin-2(1H)-ones
-
4-(iodomethyl)-2-(methylthio)-6-(trihalomethyl)pyrimidines (alkylating agent)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone (Me₂CO), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Thin-layer chromatography (TLC) plates (silica gel F-254)
-
UV lamp for TLC visualization
-
Rotary evaporator
-
Standard glassware for workup and purification
-
NMR spectrometer, Mass spectrometer, and X-ray diffractometer for product characterization
Optimized Procedure for O-Alkylation
The following protocol is based on the optimized conditions for the chemoselective O-alkylation of 6-phenyl-4-(trifluoromethyl)pyrimidin-2(1H)-one.[1]
-
Reaction Setup: To a round-bottom flask, add the 6-substituted pyrimidin-2(1H)-one (3 mmol) and anhydrous potassium carbonate (3 mmol, 0.414 g).[1][4]
-
Addition of Alkylating Agent: While stirring, add a solution of the 4-(iodomethyl)pyrimidine (3 mmol) dissolved in 5 mL of acetone.[1][4]
-
Reaction: Heat the mixture to reflux and maintain for 30 minutes.[1]
-
Monitoring: Monitor the reaction progress by TLC for the disappearance of the starting materials.[1][4]
-
Workup: After the reaction is complete, cool the mixture to room temperature. Filter the solid K₂CO₃ and wash with acetone. Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure O-alkylated product.
-
Characterization: The structure and purity of the final products are confirmed using NMR (¹H, ¹³C, ¹⁹F), mass spectrometry, and single-crystal X-ray analysis.[1][2][3]
Data Presentation
The following table summarizes the yields for the O-alkylation of various 6-substituted-4-(trifluoromethyl)pyrimidin-2(1H)-ones with 4-(iodomethyl)pyrimidines under the optimized reaction conditions (K₂CO₃, acetone, reflux, 30 min).[1]
| Entry | 6-Substituent on Pyrimidinone | Alkylating Agent | Product | Yield (%) |
| 1 | Phenyl | 4-(iodomethyl)-2-(methylthio)-6-(trifluoromethyl)pyrimidine | 4a | 90 |
| 2 | 4-Methylphenyl | 4-(iodomethyl)-2-(methylthio)-6-(trifluoromethyl)pyrimidine | 4b | 98 |
| 3 | 4-Methoxyphenyl | 4-(iodomethyl)-2-(methylthio)-6-(trifluoromethyl)pyrimidine | 4c | 95 |
| 4 | 4-Chlorophenyl | 4-(iodomethyl)-2-(methylthio)-6-(trifluoromethyl)pyrimidine | 4d | 92 |
| 5 | 4-Bromophenyl | 4-(iodomethyl)-2-(methylthio)-6-(trifluoromethyl)pyrimidine | 4e | 88 |
| 6 | 4-Nitrophenyl | 4-(iodomethyl)-2-(methylthio)-6-(trifluoromethyl)pyrimidine | 4f | 86 |
| 7 | 2-Thienyl | 4-(iodomethyl)-2-(methylthio)-6-(trifluoromethyl)pyrimidine | 4k | 90 |
| 8 | 2-Furyl | 4-(iodomethyl)-2-(methylthio)-6-(trifluoromethyl)pyrimidine | 4l | 86 |
| 9 | Methyl | 4-(iodomethyl)-2-(methylthio)-6-(trifluoromethyl)pyrimidine | 4m | 70 |
| 10 | Isobutyl | 4-(iodomethyl)-2-(methylthio)-6-(trifluoromethyl)pyrimidine | 4n | 72 |
Visualization
Experimental Workflow
The following diagram illustrates the general workflow for the O-alkylation of trifluoromethyl pyrimidines.
Caption: General workflow for the O-alkylation experiment.
Reaction Mechanism Pathway
The direct O-alkylation reaction proceeds through an Sₙ2 mechanism, which is a type of Williamson ether synthesis.
Caption: Sₙ2 mechanism for the O-alkylation reaction.
References
- 1. Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1 H)-ones Using 4-(Iodomethyl)pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
Application of 4-Methyl-2-(trifluoromethyl)pyrimidine in Agrochemical Synthesis
Affiliation: Google Research
Abstract
4-Methyl-2-(trifluoromethyl)pyrimidine is a key heterocyclic building block in the synthesis of novel agrochemicals. The presence of the trifluoromethyl group often enhances the biological activity, metabolic stability, and lipophilicity of the resulting compounds, making them potent candidates for fungicides, herbicides, and insecticides. This document outlines the application of this compound as a versatile intermediate and provides detailed protocols for the synthesis of agrochemical derivatives.
Introduction
The pyrimidine scaffold is a privileged structure in medicinal and agricultural chemistry, forming the core of numerous biologically active molecules.[1] The incorporation of a trifluoromethyl (CF3) group can significantly enhance the efficacy of these molecules. The strong electron-withdrawing nature of the CF3 group can modulate the electronic properties of the pyrimidine ring, while its steric bulk can influence binding to target enzymes. Furthermore, the C-F bond's high strength increases metabolic stability, prolonging the active life of the agrochemical in the field.[1]
This compound serves as a valuable starting material for creating diverse libraries of potential agrochemicals through the functionalization of its methyl group and pyrimidine ring.
Application Notes
Fungicide Synthesis
Derivatives of this compound have shown significant potential as fungicides. By introducing various aryl ether and amide moieties, researchers have developed compounds with potent activity against a range of plant pathogens. For instance, amide derivatives have been synthesized that exhibit excellent in vitro antifungal activities against pathogens such as Botryosphaeria dothidea, Phomopsis sp., and Botrytis cinereal.[2][3]
A general synthetic strategy involves the initial functionalization of the methyl group, followed by nucleophilic substitution on the pyrimidine ring to introduce further diversity.
Insecticide Synthesis
The this compound core is also a valuable scaffold for the development of novel insecticides. Research has shown that derivatives bearing amide moieties can exhibit moderate to good insecticidal activities against common agricultural pests like Mythimna separata and Spodoptera frugiperda.[2][3] The synthesis of these insecticidal compounds often follows similar pathways to fungicide development, highlighting the versatility of the starting material.
Herbicide Synthesis
While less explored for this specific scaffold, the broader class of trifluoromethyl-substituted pyrimidines has been successfully utilized in the development of herbicides. These compounds can act as inhibitors of key plant enzymes. The functionalization of this compound provides a route to novel herbicidal compounds with potentially new modes of action.
Data Presentation
The following tables summarize the biological activity of representative agrochemical derivatives synthesized from trifluoromethylpyrimidine precursors.
Table 1: In Vitro Antifungal Activity of Trifluoromethyl Pyrimidine Amide Derivatives [2][3]
| Compound ID | Target Pathogen | Concentration (µg/mL) | Inhibition Rate (%) |
| 5a | Botryosphaeria dothidea | 50 | 75.3 |
| 5b | Botryosphaeria dothidea | 50 | 82.1 |
| 5a | Phomopsis sp. | 50 | 68.4 |
| 5b | Phomopsis sp. | 50 | 79.5 |
| 5a | Botrytis cinereal | 50 | 71.2 |
| 5b | Botrytis cinereal | 50 | 85.6 |
Table 2: Insecticidal Activity of Trifluoromethyl Pyrimidine Amide Derivatives [2][3]
| Compound ID | Target Pest | Concentration (µg/mL) | Mortality Rate (%) |
| 5w | Spodoptera frugiperda | 500 | 90.0 |
| 5o | Spodoptera frugiperda | 500 | 80.0 |
| 5t | Spodoptera frugiperda | 500 | 83.3 |
| 5w | Mythimna separata | 500 | 86.7 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the foundational synthesis of the title compound via a cyclocondensation reaction.[4]
Materials:
-
Ethyl 4,4,4-trifluoroacetoacetate
-
Acetamidine hydrochloride
-
Sodium ethoxide
-
Ethanol
Procedure:
-
Dissolve sodium ethoxide in absolute ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
To this solution, add acetamidine hydrochloride and stir until fully dissolved.
-
Slowly add ethyl 4,4,4-trifluoroacetoacetate to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.
References
- 1. This compound | 1017464-05-9 | Benchchem [benchchem.com]
- 2. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]
- 3. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Novel Anticancer Agents from 4-Methyl-2-(trifluoromethyl)pyrimidine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and evaluation of potential anticancer agents derived from 4-Methyl-2-(trifluoromethyl)pyrimidine. The information is curated for researchers in oncology, medicinal chemistry, and drug discovery.
Introduction
Pyrimidine and its derivatives are a cornerstone in the development of therapeutic agents, exhibiting a wide range of biological activities, including anticancer properties. The incorporation of a trifluoromethyl group into the pyrimidine scaffold can significantly enhance the lipophilicity and metabolic stability of the resulting compounds, often leading to improved pharmacological profiles. This document outlines the synthesis of novel derivatives based on the this compound core and details the protocols for assessing their anticancer efficacy. While specific research on the this compound scaffold is limited in the public domain, the following protocols are based on established methodologies for the synthesis and evaluation of analogous trifluoromethyl-substituted pyrimidine derivatives that have shown promising anticancer activity.
Data Presentation: Anticancer Activity of Trifluoromethyl-Substituted Pyrimidine Derivatives
The following tables summarize the in vitro anticancer activity of various trifluoromethyl-substituted pyrimidine derivatives against several human cancer cell lines. This data is compiled from recent studies and serves as a benchmark for newly synthesized compounds.
Table 1: In Vitro Anticancer Activity of Thiazolo[4,5-d]pyrimidine Derivatives [1][2][3]
| Compound | Cancer Cell Line | IC50 (µM) |
| 3b | A375 (Melanoma) | < 50 |
| C32 (Amelanotic Melanoma) | < 50 | |
| DU145 (Prostate Cancer) | > 50 | |
| MCF-7/WT (Breast Cancer) | > 50 | |
| 4b | NCI-60 Panel | Data available from NCI |
| 4c | NCI-60 Panel | Data available from NCI |
Table 2: In Vitro Anticancer Activity of Amide-Bearing Trifluoromethyl Pyrimidine Derivatives [4][5]
| Compound | Cancer Cell Line | Inhibition Rate (%) at 5 µg/mL |
| 5l | PC3 (Prostate Cancer) | 54.94 |
| 5n | PC3 (Prostate Cancer) | 51.71 |
| 5o | PC3 (Prostate Cancer) | 50.52 |
| 5r | PC3 (Prostate Cancer) | 55.32 |
| 5v | PC3 (Prostate Cancer) | 64.20 |
Table 3: In Vitro Anticancer Activity of various Trifluoromethyl-Substituted Pyrimidine Derivatives [6]
| Compound | Cancer Cell Line | IC50 (µM) |
| 17v | H1975 (Non-small cell lung cancer) | 2.27 |
| PC-3 (Prostate Cancer) | > 50 | |
| MGC-803 (Gastric Cancer) | 15.34 | |
| MCF-7 (Breast Cancer) | 25.18 | |
| 5-FU (Control) | H1975 (Non-small cell lung cancer) | 9.37 |
Experimental Protocols
Protocol 1: General Synthesis of 4-Substituted-2-(trifluoromethyl)pyrimidine Derivatives
This protocol is adapted from established methods for the synthesis of substituted pyrimidine derivatives.
Workflow for the Synthesis of Novel this compound Derivatives
Caption: A generalized workflow for the synthesis of anticancer agents from this compound.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (BPO)
-
Appropriate amine or phenol nucleophile
-
Solvents (e.g., Carbon tetrachloride, Acetonitrile, DMF)
-
Bases (e.g., K2CO3, Et3N)
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment
Procedure:
-
Bromination of the Methyl Group:
-
To a solution of this compound in a suitable solvent (e.g., carbon tetrachloride), add N-Bromosuccinimide (NBS) and a catalytic amount of benzoyl peroxide (BPO).
-
Reflux the mixture under inert atmosphere for the required time, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and filter to remove succinimide.
-
Concentrate the filtrate under reduced pressure to obtain the crude 4-(bromomethyl)-2-(trifluoromethyl)pyrimidine.
-
-
Nucleophilic Substitution:
-
Dissolve the crude 4-(bromomethyl)-2-(trifluoromethyl)pyrimidine in a polar aprotic solvent such as acetonitrile or DMF.
-
Add the desired amine or phenol nucleophile and a suitable base (e.g., K2CO3 or Et3N).
-
Stir the reaction mixture at room temperature or elevated temperature until the reaction is complete (monitored by TLC).
-
-
Work-up and Purification:
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system.
-
-
Characterization:
-
Characterize the final compound using spectroscopic methods such as 1H NMR, 13C NMR, and Mass Spectrometry to confirm its structure and purity.
-
Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay
Workflow for MTT Assay
Caption: A step-by-step workflow for determining the in vitro cytotoxicity of synthesized compounds using the MTT assay.
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7, PC-3)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
Synthesized pyrimidine derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of the synthesized pyrimidine derivatives in the culture medium.
-
Replace the medium in the wells with the medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., 5-Fluorouracil).
-
Incubate the plates for 48-72 hours.
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
-
Signaling Pathway Insights
Several trifluoromethyl-substituted pyrimidine derivatives have been reported to exert their anticancer effects by modulating key signaling pathways involved in cell proliferation and survival.
EGFR Signaling Pathway
Many pyrimidine derivatives are designed as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key player in cancer cell proliferation and survival.[6]
Caption: Inhibition of the EGFR signaling pathway by pyrimidine derivatives, leading to reduced cancer cell proliferation and survival.
Induction of Apoptosis
Certain trifluoromethyl-substituted pyrimidines have been shown to induce apoptosis (programmed cell death) in cancer cells.[6] This is often achieved by modulating the expression of pro-apoptotic and anti-apoptotic proteins.
Caption: Mechanism of apoptosis induction by pyrimidine derivatives through the regulation of Bcl-2 family proteins and p53.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel anticancer agents. The protocols and data presented herein provide a framework for the synthesis, characterization, and biological evaluation of new derivatives. Further investigation into the specific mechanisms of action and structure-activity relationships will be crucial for optimizing the therapeutic potential of this class of compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5- d]pyrimidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]
- 5. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and antitumor activity evaluation of trifluoromethyl-substituted pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis and Evaluation of Pyrimidine-Based Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of two representative pyrimidine-based kinase inhibitor scaffolds: 2,4-diaminopyrimidines and pyrazolo[1,5-a]pyrimidines. It also includes comprehensive protocols for evaluating their biological activity through in vitro kinase inhibition and cell-based antiproliferative assays. Quantitative data for representative compounds are presented for comparative analysis. Furthermore, key signaling pathways targeted by these inhibitors are visualized to provide a contextual understanding of their mechanism of action.
Data Presentation: In Vitro Efficacy of Pyrimidine-Based Kinase Inhibitors
The following tables summarize the in vitro inhibitory activities of selected pyrimidine-based compounds against key oncogenic kinases.
Table 1: Inhibitory Activity of 2,4-Diaminopyrimidine Derivatives against Aurora Kinases [1]
| Compound | Target Kinase | Biochemical IC50 (µM) |
| Alisertib (MLN8237) | Aurora A | 0.0012 |
| Barasertib (AZD1152) | Aurora B | 0.00037 |
| ENMD-2076 | Aurora A | 0.014 |
| AMG900 | Aurora B | 0.004 |
| PF-03814735 | Aurora A | 0.0008 |
Table 2: Comparative Efficacy of Pyrimidine-Based Inhibitors against EGFR [2][3]
| Compound | Scaffold Type | Target EGFR Mutant | Biochemical IC50 (nM) | Cellular IC50 (nM) |
| Osimertinib | Pyrimidine | T790M | ~1 | ~15 (H1975) |
| Erlotinib | Quinazoline | T790M | ~200 | >5000 (H1975) |
| Osimertinib | Pyrimidine | L858R | ~1 | - |
| Erlotinib | Quinazoline | L858R | ~2 | - |
| Osimertinib | Pyrimidine | del19 | - | ~10 (PC-9) |
| Erlotinib | Quinazoline | del19 | - | ~5 (PC-9) |
Experimental Protocols
Protocol 1: Synthesis of 2,4-Diaminopyrimidine Derivatives[1][4]
This protocol describes a general method for the synthesis of 2,4-diaminopyrimidine scaffolds, which are common cores in many kinase inhibitors. The synthesis involves a sequential nucleophilic aromatic substitution (SNAr) on a di- or tri-chlorinated pyrimidine starting material.
Materials:
-
2,4,6-trichloropyrimidine or 2,4-dichloro-5-substituted pyrimidine
-
Appropriate primary or secondary amines
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Solvent (e.g., Isopropanol, Butanol, THF)
-
Hydrochloric acid (HCl)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
First Substitution (C4 position):
-
Dissolve the starting chloropyrimidine (1 equivalent) in a suitable solvent (e.g., isopropanol).
-
Add the first amine (1 equivalent) and a base such as triethylamine (1.1 equivalents).
-
Stir the reaction mixture at room temperature or heat as required, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the mixture under reduced pressure. Purify the resulting 2-chloro-4-amino-pyrimidine intermediate by column chromatography.
-
-
Second Substitution (C2 position):
-
Dissolve the purified intermediate from the previous step (1 equivalent) in a suitable solvent (e.g., butanol).
-
Add the second amine (1 equivalent) and heat the mixture to reflux.
-
Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature.
-
If a precipitate forms, filter and wash it with a suitable solvent. Otherwise, concentrate the reaction mixture and purify the desired 2,4-diaminopyrimidine product by column chromatography or recrystallization.
-
Protocol 2: Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives[5][6]
This protocol outlines a two-step synthesis for a 7-substituted 2-methylpyrazolo[1,5-a]pyrimidine scaffold.
Materials:
-
A suitable methyl ketone
-
N,N-dimethylformamide-dimethylacetal (DMF-DMA)
-
3-methyl-1H-pyrazol-5-amine
-
Microwave reactor
-
Standard laboratory glassware and purification equipment
Procedure:
-
Synthesis of β-enaminone intermediate:
-
In a microwave-safe vessel, combine the methyl ketone (1.0 mmol) and N,N-dimethylformamide-dimethylacetal (1.5 mmol).
-
Irradiate the mixture in a microwave reactor at 160 °C for 15 minutes.
-
After cooling, the resulting β-enaminone can often be used in the next step without further purification.
-
-
Cyclocondensation:
-
To the synthesized β-enaminone, add 3-methyl-1H-pyrazol-5-amine.
-
The reaction can be carried out in a suitable solvent and may require heating.
-
Monitor the reaction by TLC.
-
Upon completion, purify the final 7-substituted 2-methylpyrazolo[1,5-a]pyrimidine product by column chromatography or recrystallization.
-
Protocol 3: In Vitro Kinase Inhibition Assay (Fluorescence-Based)[7]
This protocol describes a general, adaptable fluorescence-based assay for determining the in vitro potency of synthesized inhibitors against a target kinase.
Materials:
-
Recombinant target kinase
-
Biotinylated peptide substrate
-
ATP
-
Kinase assay buffer
-
Test compounds (synthesized pyrimidine derivatives)
-
Terbium-labeled anti-phospho-specific antibody
-
Streptavidin-conjugated XL665
-
384-well plates
-
Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Reaction Setup:
-
Add the kinase, biotinylated peptide substrate, and test compound to the wells of a 384-well plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction by adding a detection mixture containing the terbium-labeled anti-phospho-specific antibody and streptavidin-conjugated XL665.
-
Incubate for 60 minutes at room temperature to allow for binding.
-
-
Data Acquisition: Measure the TR-FRET signal using a plate reader.
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 4: MTT Antiproliferative Assay[8][9][10][11][12]
This protocol details the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the antiproliferative effect of the synthesized compounds on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle-only control.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37 °C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Synthetic scheme for 2,4-diaminopyrimidine kinase inhibitors.
Caption: EGFR signaling cascade and point of pyrimidine inhibitor action.
Caption: Role of Aurora kinases in mitosis and their inhibition.
Caption: Workflow for synthesis and evaluation of kinase inhibitors.
References
Application Notes and Protocols for the Characterization of 4-Methyl-2-(trifluoromethyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive overview of the analytical methodologies for the structural elucidation and purity assessment of 4-Methyl-2-(trifluoromethyl)pyrimidine, a key building block in pharmaceutical and agrochemical research. The strategic incorporation of a trifluoromethyl group can enhance biological activity and metabolic stability.[1] These notes detail protocols for chromatographic and spectroscopic techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy.
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry. Its characterization is crucial for ensuring identity, purity, and stability during drug discovery and development. This guide outlines the principal analytical techniques for its comprehensive characterization.
Chromatographic Analysis
Chromatographic techniques are essential for separating this compound from impurities and for quantitative analysis.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is a common method for the analysis of pyrimidine derivatives.[1]
Protocol: HPLC Analysis of this compound
-
Objective: To determine the purity of a this compound sample.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.
-
Further dilute the stock solution with the mobile phase to a final concentration of approximately 0.1 mg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions (General Method):
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm) |
| Mobile Phase | A gradient of acetonitrile and water (with 0.1% formic acid for MS compatibility) is often effective. A typical starting point is 30% acetonitrile, increasing to 90% over 15 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
-
Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Workflow for HPLC Analysis
Caption: Workflow for HPLC purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. For pyrimidine derivatives, which may not be sufficiently volatile, derivatization is often required.
Protocol: GC-MS Analysis of this compound
-
Objective: To identify and quantify this compound and its potential volatile impurities.
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of the sample in a suitable solvent such as dichloromethane or ethyl acetate.
-
If derivatization is necessary to improve volatility, silylation is a common approach for pyrimidine bases.
-
-
GC-MS Conditions (General Method):
| Parameter | Condition |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes. |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-400 |
-
Data Analysis: Identification is achieved by comparing the obtained mass spectrum with reference libraries (e.g., NIST). Quantification can be performed using an internal standard.
Workflow for GC-MS Analysis
Caption: General workflow for GC-MS analysis.
Spectroscopic Characterization
Spectroscopic methods provide detailed information about the molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
Protocol: NMR Analysis
-
Objective: To confirm the chemical structure of this compound.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.
-
Transfer the solution to an NMR tube.
-
-
Acquisition Parameters: Standard acquisition parameters for ¹H, ¹³C, and ¹⁹F NMR should be used.
Expected Spectral Data (based on related structures):
¹H NMR:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~2.6 | Singlet | 3H | -CH₃ |
| ~7.4 | Doublet | 1H | Pyrimidine H-5 |
| ~8.8 | Doublet | 1H | Pyrimidine H-6 |
¹³C NMR:
| Chemical Shift (δ, ppm) | Assignment |
| ~24 | -CH₃ |
| ~120 (quartet) | -CF₃ |
| ~122 | Pyrimidine C-5 |
| ~158 (quartet) | Pyrimidine C-2 |
| ~160 | Pyrimidine C-6 |
| ~170 | Pyrimidine C-4 |
¹⁹F NMR:
| Chemical Shift (δ, ppm) | Assignment |
| ~ -70 | -CF₃ |
Note: Chemical shifts are approximate and can vary depending on the solvent and instrument.
Logical Diagram of NMR Structural Elucidation
Caption: Logic for NMR-based structure confirmation.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Protocol: Mass Spectrometry Analysis
-
Objective: To determine the molecular weight and fragmentation pattern of this compound.
-
Instrumentation: A mass spectrometer, often coupled with a chromatographic inlet (GC-MS or LC-MS). High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.
-
Sample Preparation: The sample is prepared as described in the respective chromatography sections.
Expected Mass Spectral Data:
| m/z | Interpretation |
| 162 | [M]⁺ (Molecular Ion) |
| 143 | [M - F]⁺ |
| 94 | [M - CF₃]⁺ |
| 77 | [C₄H₃N₂]⁺ |
Note: The fragmentation pattern can provide valuable structural information.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule.
Protocol: FTIR Analysis
-
Objective: To identify the characteristic functional groups of this compound.
-
Instrumentation: An FTIR spectrometer.
-
Sample Preparation: The sample can be analyzed as a neat liquid (if applicable), a KBr pellet, or a thin film.
Expected FTIR Data:
| Wavenumber (cm⁻¹) | Vibration |
| ~3050 | C-H stretch (aromatic) |
| ~2950 | C-H stretch (methyl) |
| ~1600, ~1550 | C=N and C=C stretching (pyrimidine ring) |
| ~1350 | C-N stretching |
| ~1100-1200 | C-F stretching (strong) |
Note: The C-F stretching bands are typically strong and characteristic of trifluoromethyl groups.
Summary of Analytical Data
The following table summarizes the expected analytical data for this compound.
| Analytical Technique | Parameter | Expected Value |
| HPLC | Retention Time | Dependent on specific method |
| Purity | ≥ 95% (typical for research grade) | |
| GC-MS | Molecular Ion (m/z) | 162 |
| ¹H NMR (CDCl₃) | δ (ppm) | ~2.6 (s, 3H), ~7.4 (d, 1H), ~8.8 (d, 1H) |
| ¹³C NMR (CDCl₃) | δ (ppm) | ~24, ~120 (q), ~122, ~158 (q), ~160, ~170 |
| ¹⁹F NMR (CDCl₃) | δ (ppm) | ~ -70 |
| FTIR | Key Peaks (cm⁻¹) | ~3050, ~2950, ~1600, ~1550, ~1100-1200 |
Conclusion
The analytical methods described in these application notes provide a robust framework for the comprehensive characterization of this compound. A combination of chromatographic and spectroscopic techniques is essential for confirming the identity, purity, and structure of this important chemical intermediate, thereby ensuring the quality and reliability of subsequent research and development activities.
References
Application Notes and Protocols for the Large-Scale Synthesis and Purification of 4-Methyl-2-(trifluoromethyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed, representative protocol for the large-scale synthesis and purification of 4-Methyl-2-(trifluoromethyl)pyrimidine, a key building block in medicinal chemistry and drug development. The presence of both a methyl and a trifluoromethyl group on the pyrimidine core makes it a valuable scaffold for developing novel therapeutic agents.
The following protocols are based on established chemical principles for pyrimidine synthesis, including the cyclocondensation of β-diketones with amidines, and standard industrial purification techniques.[1][2]
Part 1: Large-Scale Synthesis
The proposed synthetic route involves a one-pot cyclocondensation reaction between 1,1,1-Trifluoro-2,4-pentanedione and trifluoroacetamidine hydrochloride. This method is advantageous for large-scale production due to its efficiency and the use of readily available starting materials.[3]
Reaction Scheme:
Caption: Proposed synthesis of this compound.
Experimental Protocol: Cyclocondensation
This protocol is designed for a nominal 100-liter scale reaction.
-
Reactor Preparation:
-
Ensure a 100 L glass-lined reactor is clean, dry, and inerted with a nitrogen atmosphere.
-
Equip the reactor with a mechanical stirrer, reflux condenser, temperature probe, and addition funnel.
-
-
Charging Reagents:
-
Charge the reactor with 1,1,1-Trifluoro-2,4-pentanedione (10.0 kg, 64.9 mol, 1.0 eq).
-
Add anhydrous ethanol (50 L) to the reactor and begin stirring.
-
In a separate, suitable container, suspend trifluoroacetamidine hydrochloride (9.8 kg, 71.4 mol, 1.1 eq) and potassium carbonate (19.0 kg, 137.5 mol, 2.1 eq) in anhydrous ethanol (20 L).
-
-
Reaction Execution:
-
Slowly add the slurry of trifluoroacetamidine hydrochloride and potassium carbonate to the reactor over a period of 1-2 hours, maintaining the internal temperature below 30°C.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 78°C) and maintain for 8-12 hours.
-
Monitor the reaction progress by a suitable analytical method (e.g., GC-MS or HPLC) until the consumption of the limiting reagent is complete.
-
-
Initial Workup:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove inorganic salts (potassium carbonate and potassium chloride). Wash the filter cake with ethanol (2 x 5 L).
-
Combine the filtrate and washes and concentrate under reduced pressure using a rotary evaporator to remove the bulk of the ethanol.
-
Data Presentation: Synthesis Parameters
| Parameter | Value | Notes |
| Starting Materials | ||
| 1,1,1-Trifluoro-2,4-pentanedione | 10.0 kg (64.9 mol, 1.0 eq) | Commercially available β-diketone. |
| Trifluoroacetamidine HCl | 9.8 kg (71.4 mol, 1.1 eq) | Can be synthesized from trifluoroacetamide.[4][5] |
| Reagents & Solvents | ||
| Potassium Carbonate (K₂CO₃) | 19.0 kg (137.5 mol, 2.1 eq) | Acts as a base to neutralize the hydrochloride and catalyze the reaction.[6] |
| Anhydrous Ethanol | 70 L (total) | A common solvent for this type of condensation. |
| Reaction Conditions | ||
| Temperature | Reflux (approx. 78°C) | |
| Reaction Time | 8 - 12 hours | To be monitored by in-process controls. |
| Atmosphere | Inert (Nitrogen) | To prevent side reactions with atmospheric moisture. |
| Expected Outcome | ||
| Theoretical Yield | 11.4 kg | Based on the limiting reagent. |
| Expected Purity (Crude) | 85-95% | Before purification. |
Part 2: Large-Scale Purification
The purification of this compound on a large scale is best achieved through a combination of an aqueous workup, fractional distillation, and final recrystallization (if the product is a solid at room temperature).
Caption: Workflow for the purification of the target compound.
Experimental Protocol: Purification
-
Aqueous Workup:
-
Transfer the concentrated crude product from the synthesis step into a 200 L separatory funnel or extraction vessel.
-
Add deionized water (50 L) and ethyl acetate (50 L). Agitate the mixture thoroughly and allow the layers to separate.
-
Separate the lower aqueous layer.
-
Wash the organic layer sequentially with 1 M HCl (20 L) to remove any remaining basic impurities, followed by a saturated sodium bicarbonate solution (20 L) to neutralize any acid, and finally with a saturated brine solution (20 L) to aid in drying.
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude, solvent-free product.
-
-
Fractional Vacuum Distillation:
-
Set up a fractional distillation apparatus suitable for vacuum operation.
-
Charge the distillation flask with the crude product.
-
Slowly apply vacuum and begin heating.
-
Collect fractions based on the boiling point at the operating pressure. The boiling point of the similar 4-chloro-2-(trifluoromethyl)pyrimidine is predicted to be around 115°C at atmospheric pressure, so the target compound will likely distill under vacuum at a lower temperature.[7]
-
Combine the fractions containing the pure product as determined by analytical testing (e.g., GC purity > 98%).
-
-
Recrystallization (Final Polishing):
-
If the distilled product is a solid or if higher purity is required, perform a recrystallization.
-
Dissolve the distilled product in a minimal amount of a suitable hot solvent, such as heptane or a hexane/ethyl acetate mixture.[8] For fluorinated molecules, sometimes a two-solvent system is effective.[9][10]
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum to a constant weight.[11]
-
Data Presentation: Purification Parameters
| Parameter | Details | Notes |
| Workup Solvents | ||
| Extraction Solvent | Ethyl Acetate | |
| Wash Solutions | Water, 1 M HCl, Sat. NaHCO₃, Sat. Brine | To remove inorganic and polar impurities. |
| Distillation | ||
| Type | Fractional Vacuum Distillation | Efficient for separating components with different boiling points on a large scale. |
| Expected Purity | > 98% | |
| Recrystallization | ||
| Solvent System | Hexane, Heptane, or Hexane/Ethyl Acetate | To be optimized based on small-scale solubility tests.[8][10] |
| Expected Purity | > 99.5% | Recrystallization is a highly effective final purification step.[11] |
| Final Product | ||
| Form | Crystalline Solid or Liquid | |
| Purity | > 99.5% (by GC/HPLC and NMR) |
References
- 1. Trifluoromethylated Pyrimidines Starting From Beta-trifluoroacetyl-lactams, Beta-trifluoroacetyl-lactone and Beta-trifluoroacetyl-cyclanone | Semantic Scholar [semanticscholar.org]
- 2. Synthesis of polycyclic guanidines by cyclocondensation reactions of N-amidinyliminium ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Page loading... [guidechem.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. researchgate.net [researchgate.net]
- 7. 4-CHLORO-2-(TRIFLUOROMETHYL)PYRIMIDINE CAS#: 1514-96-1 [m.chemicalbook.com]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. benchchem.com [benchchem.com]
- 10. ocw.mit.edu [ocw.mit.edu]
- 11. chemsynthesis.com [chemsynthesis.com]
Application Notes and Protocols: Preparation of Novel Derivatives from 4-Chloro-2-(trifluoromethyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of novel derivatives from 4-chloro-2-(trifluoromethyl)pyrimidine, a versatile building block in medicinal chemistry and agrochemistry. The trifluoromethyl group imparts unique properties to the pyrimidine scaffold, often enhancing biological activity and metabolic stability. This document details key synthetic protocols, presents quantitative data for synthesized compounds, and illustrates the synthetic strategies and potential biological implications.
Introduction
Pyrimidine derivatives are a cornerstone in the development of pharmaceuticals and agrochemicals, exhibiting a wide range of biological activities, including anticancer, antifungal, antiviral, and insecticidal properties.[1][2][3] The introduction of a trifluoromethyl group at the C2 position of the pyrimidine ring can significantly enhance the efficacy of these compounds. 4-chloro-2-(trifluoromethyl)pyrimidine serves as a key intermediate, allowing for diverse functionalization at the C4 position through various organic reactions. This document outlines the primary synthetic routes for the derivatization of this scaffold, including nucleophilic aromatic substitution, Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and subsequent amide bond formation.
Synthetic Strategies
The primary synthetic pathways for the derivatization of 4-chloro-2-(trifluoromethyl)pyrimidine are illustrated below. These reactions allow for the introduction of a wide variety of substituents at the C4 position, leading to a diverse library of novel compounds.
Caption: Synthetic pathways for derivatization of 4-chloro-2-(trifluoromethyl)pyrimidine.
Experimental Protocols
Detailed methodologies for the key synthetic transformations are provided below.
Protocol 1: Nucleophilic Aromatic Substitution (SNAr)
This protocol describes the substitution of the chlorine atom at the C4 position with various nucleophiles, such as phenols, thiophenols, and amines.
General Procedure:
-
To a solution of 4-chloro-2-(trifluoromethyl)pyrimidine (1.0 eq.) in a suitable solvent (e.g., acetone, DMF, or THF) in a round-bottom flask, add the desired nucleophile (1.1-1.2 eq.) and a base (e.g., K₂CO₃ or Cs₂CO₃, 1.5-2.0 eq.).
-
The reaction mixture is stirred at a specified temperature (ranging from room temperature to reflux) for a period of 2 to 24 hours.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel to afford the desired derivative.
Example: Synthesis of 3-((2-(Trifluoromethyl)pyrimidin-4-yl)oxy)aniline [2]
-
To a 100-mL three-necked bottle, add 4-chloro-6-(trifluoromethyl)pyrimidine (20 mmol), KI (0.2 mmol), Cs₂CO₃ (30 mmol), and acetone (50 ml).
-
The mixture is stirred under ice bath conditions.
-
A solution of 3-aminophenol (20 mmol) in acetone (10 ml) is added dropwise.
-
The reaction is allowed to warm to 25°C and stirred for 7–8 hours.
-
The reaction progress is monitored by TLC.
-
After completion, the solvent is evaporated, and the residue is purified by column chromatography (petroleum ether:ethyl acetate) to yield the product.
Protocol 2: Suzuki-Miyaura Cross-Coupling
This protocol details the palladium-catalyzed cross-coupling of 4-chloro-2-(trifluoromethyl)pyrimidine with various aryl or heteroaryl boronic acids.
General Procedure:
-
In a reaction vessel, combine 4-chloro-2-(trifluoromethyl)pyrimidine (1.0 eq.), the aryl/heteroaryl boronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 eq.).
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).
-
A degassed solvent system (e.g., 1,4-dioxane/water, toluene/ethanol/water, or DMF) is added.
-
The reaction mixture is heated to the desired temperature (typically 80-110°C) and stirred for 4-24 hours.
-
Reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the mixture is cooled to room temperature and filtered through a pad of Celite.
-
The filtrate is partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel.
Protocol 3: Buchwald-Hartwig Amination
This protocol describes the palladium-catalyzed amination of 4-chloro-2-(trifluoromethyl)pyrimidine with primary or secondary amines.
General Procedure:
-
To a reaction vessel, add 4-chloro-2-(trifluoromethyl)pyrimidine (1.0 eq.), the amine (1.1-1.5 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-5 mol%), a phosphine ligand (e.g., BINAP, Xantphos, 1-5 mol%), and a base (e.g., Cs₂CO₃, NaOtBu, 1.5-2.5 eq.).[4][5]
-
The vessel is flushed with an inert gas.
-
A dry, degassed solvent (e.g., toluene, 1,4-dioxane) is added.
-
The mixture is heated to 80-120°C and stirred for 12-24 hours.
-
The reaction is monitored by TLC or LC-MS.
-
After cooling, the reaction mixture is diluted with an organic solvent and filtered through Celite.
-
The filtrate is washed with water and brine, dried, and concentrated.
-
The residue is purified by column chromatography.
Protocol 4: Amide Bond Formation
This protocol outlines the formation of an amide bond from a 4-amino-2-(trifluoromethyl)pyrimidine intermediate and a carboxylic acid.
General Procedure:
-
To a solution of the 4-amino-2-(trifluoromethyl)pyrimidine derivative (1.0 eq.) and a carboxylic acid (1.1 eq.) in a suitable solvent (e.g., dichloromethane, DMF), add a coupling agent (e.g., EDCI, HATU, 1.2 eq.) and a base (e.g., DIPEA, DMAP, 1.5 eq.).[2]
-
The reaction mixture is stirred at room temperature for 8-24 hours.
-
The reaction progress is monitored by TLC.
-
The solvent is removed under reduced pressure.
-
The residue is dissolved in an organic solvent and washed with saturated aqueous NaHCO₃ and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated.
-
The crude product is purified by column chromatography or recrystallization.
Data Presentation
Table 1: Synthesis of 4-O-Substituted-2-(trifluoromethyl)pyrimidine Derivatives via SNAr
| Entry | Nucleophile | Product | Yield (%) | Reference |
| 1 | 3-Aminophenol | 3-((2-(Trifluoromethyl)pyrimidin-4-yl)oxy)aniline | 62.5 | [2] |
| 2 | 4-Aminophenol | 4-((2-(Trifluoromethyl)pyrimidin-4-yl)oxy)aniline | - | [2] |
Note: Yields are highly dependent on reaction conditions and the specific nucleophile used.
Table 2: Synthesis of Amide Derivatives and Their Biological Activities
| Compound | R Group (Aromatic Acid) | Yield (%) | Antifungal Activity (Inhibition % at 50 µg/mL vs. B. cinerea) | Anticancer Activity (Inhibition % at 5 µg/mL vs. PC3) | Reference |
| 5a | Phenyl | 53.4 | - | - | [2] |
| 5b | 2-Fluorophenyl | 45.2 | 96.76 | - | [2] |
| 5j | 4-Chlorophenyl | 60.8 | 96.84 | 35.4 | [2] |
| 5l | 4-Bromophenyl | 55.7 | 100 | 42.1 | [2] |
| 5o | 5-Bromo-2-fluorophenyl | - | - | - | [6][7] |
| 5v | 2,4-Dichlorophenyl | 48.9 | - | 55.6 | [2] |
Table 3: Antifungal Activity (EC₅₀) of Pyrimidine Derivatives
| Compound | Fungal Strain | EC₅₀ (µg/mL) | Reference Fungicide | EC₅₀ (µg/mL) | Reference |
| 5o | Phomopsis sp. | 10.5 | Pyrimethanil | 32.1 | [6][7] |
| 5u | Rhizoctonia solani | 26.0 | Azoxystrobin | - | [8][9] |
Table 4: Anticancer Activity (IC₅₀) of Pyrimidine Derivatives
| Compound | Cell Line | IC₅₀ (µM) | Reference Drug | IC₅₀ (µM) | Reference |
| 3b | C32 (Melanoma) | 24.4 | - | - | [10] |
| 3b | A375 (Melanoma) | 25.4 | - | - | [10] |
| 3d | MCF-7 (Breast) | 43.4 | - | - | [11] |
| 4d | MCF-7 (Breast) | 39.0 | - | - | [11] |
| 3a | A549 (Lung) | 5.988 | - | - | [11] |
IC₅₀: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[12]
Visualizations
Experimental Workflow for Synthesis and Screening
The following diagram illustrates a general workflow for the synthesis and biological evaluation of novel 4-chloro-2-(trifluoromethyl)pyrimidine derivatives.
Caption: General experimental workflow for the synthesis and evaluation of derivatives.
Logical Relationship in Suzuki-Miyaura Coupling
This diagram illustrates the key components and their relationships in a Suzuki-Miyaura cross-coupling reaction.
Caption: Key components and relationships in Suzuki-Miyaura coupling.
Conclusion
4-Chloro-2-(trifluoromethyl)pyrimidine is a highly valuable starting material for the synthesis of a diverse range of biologically active molecules. The protocols and data presented herein provide a foundation for researchers to design and synthesize novel derivatives with potential applications in medicine and agriculture. The functionalization at the C4 position via nucleophilic aromatic substitution, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination allows for fine-tuning of the physicochemical and biological properties of the resulting compounds. Further exploration of these synthetic pathways is likely to yield new lead compounds for drug discovery and development.
References
- 1. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 2. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]
- 3. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives | CoLab [colab.ws]
- 10. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting common issues in cyclocondensation reactions for pyrimidines
Welcome to the Technical Support Center for pyrimidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during cyclocondensation reactions.
Frequently Asked Questions (FAQs)
Q1: My Biginelli reaction is resulting in a very low yield. What are the primary causes and how can I improve it?
A1: Low yields in the Biginelli reaction are a common challenge and can often be attributed to several factors:
-
Suboptimal Catalyst: The choice and amount of catalyst are critical. While classical methods use strong Brønsted acids like HCl, these can sometimes promote side reactions. Modern Lewis acids such as FeCl₃, ZnCl₂, Yb(OTf)₃, or InCl₃ often provide superior yields and selectivity.[1] The catalyst's role is crucial; without it, product formation is often difficult and results in poor yields.
-
Inappropriate Reaction Conditions: Temperature and reaction time are key parameters. While refluxing in ethanol is common, some substrates may benefit from milder conditions or, conversely, higher temperatures under solvent-free conditions.[1] It is highly recommended to monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and prevent product degradation.
-
Solvent Effects: The polarity of the solvent can significantly influence the reaction rate and yield. Polar solvents are generally preferred. Experimenting with different solvents like ethanol, acetonitrile, or even solvent-free conditions can lead to improved outcomes.
-
Purity of Reagents: Impurities in the starting materials—aldehyde, β-ketoester, or urea/thiourea—can inhibit the reaction or lead to unwanted side reactions, ultimately lowering the yield of the desired product.[1][2]
Q2: I'm observing a bright yellow, fluorescent spot on my TLC plate that is not my desired dihydropyrimidinone (DHPM). What is this byproduct and how can I prevent its formation?
A2: This is a classic issue in the Biginelli reaction. The fluorescent byproduct is most likely a Hantzsch-type 1,4-dihydropyridine (DHP). This side product forms when two equivalents of the β-ketoester react with the aldehyde and ammonia. The ammonia is typically generated from the decomposition of urea at elevated temperatures.[3]
To minimize the formation of the Hantzsch DHP, consider the following strategies:
-
Lower the Reaction Temperature: Higher temperatures favor the Hantzsch pathway. Running the reaction at a lower temperature can significantly reduce the formation of this byproduct.[3]
-
Optimize the Catalyst: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways. Some Lewis acids may preferentially promote the desired Biginelli reaction.
-
Modify the Order of Addition: In some cases, adding the urea last to the reaction mixture can help minimize its decomposition into ammonia.[3]
Q3: My Pinner pyrimidine synthesis is failing or giving a complex mixture of products. What are the most critical parameters to control?
A3: The Pinner synthesis, which typically involves the condensation of a 1,3-dicarbonyl compound with an amidine, is highly sensitive to the reaction conditions. The most critical factors to control are:
-
Anhydrous Conditions: This is the most crucial parameter. The Pinner reaction is highly susceptible to hydrolysis. Any presence of water can lead to the hydrolysis of the amidine starting material or key reaction intermediates, resulting in the formation of esters and other byproducts instead of the desired pyrimidine.[3] Ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
Amidine Quality: The purity of the amidine salt is critical.[3] It is best to use freshly prepared or purified amidine hydrochloride, as amidines can be hygroscopic and may hydrolyze over time.[3]
-
Base Selection: The choice and stoichiometry of the base (e.g., sodium ethoxide, potassium carbonate) are vital for promoting the desired cyclization while minimizing side reactions like the self-condensation of the 1,3-dicarbonyl compound.[2]
-
Temperature Control: Pinner salt intermediates can be thermally unstable. Low temperatures are often necessary to prevent decomposition.[4]
Q4: I am attempting to synthesize a pyrimidine from a β-enaminone and an amidine, but the reaction is sluggish and gives low yields. What can I do?
A4: Cyclocondensation reactions using β-enaminones can sometimes require harsh conditions due to the lower reactivity of the enaminone carbonyl compared to a diketone.[5] If you are experiencing low yields or slow reaction rates, consider the following:
-
Catalysis: The use of an acid catalyst (Brønsted or Lewis) can help to activate the carbonyl group of the enaminone, enhancing its electrophilicity and facilitating the cyclization step.[5]
-
Reaction Conditions: These reactions often require higher temperatures and longer reaction times.[5] Refluxing in a suitable high-boiling solvent may be necessary. Microwave-assisted synthesis can also be an effective strategy to reduce reaction times and improve yields.
-
Base: For reactions involving amidinium salts, a base such as sodium carbonate is often required to free the amidine for the reaction.[6] The choice and amount of base can be critical.
Troubleshooting Guides
Guide 1: Low Yield or No Product in Biginelli Reaction
This guide provides a systematic approach to troubleshooting a low-yielding or failed Biginelli reaction.
Caption: Troubleshooting workflow for the Biginelli reaction.
Guide 2: Formation of Major Byproducts in Pyrimidine Synthesis
This diagram illustrates the competing reaction pathways in a typical Biginelli synthesis and key strategies to favor the desired product.
Caption: Competing pathways in the Biginelli reaction.
Data Presentation
Table 1: Effect of Lewis Acid Catalyst on Biginelli Reaction Yield
This table summarizes the effectiveness of various Lewis acid catalysts in the synthesis of a model dihydropyrimidinone from benzaldehyde, ethyl acetoacetate, and urea.
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | None | Ethanol | 78 | 18 | 20 |
| 2 | FeCl₃ (10) | Ethanol | 78 | 5 | 93 |
| 3 | NiCl₂·6H₂O (10) | Ethanol | 78 | 6 | 89 |
| 4 | InCl₃ (15) | THF | 65 | 4 | 90 |
| 5 | Yb(OTf)₃ (10) | Neat | 100 | 0.5 | 96 |
| 6 | ZnCl₂ (20) | Acetic Acid | RT | 24 | Moderate |
| 7 | CuCl₂·2H₂O (10) | Neat | 100 | 2 | 85 |
Yields are representative and can vary based on specific substrate and reaction scale.
Table 2: Influence of Solvent on Biginelli Reaction Yield
The choice of solvent can significantly impact the reaction outcome. Protic and polar aprotic solvents generally perform well.
| Entry | Solvent | Dielectric Constant (ε) | Temperature | Time (h) | Yield (%) |
| 1 | n-Hexane | 1.88 | Reflux | 10 | <5 |
| 2 | Dioxane | 2.21 | Reflux | 10 | 48 |
| 3 | THF | 7.58 | Reflux | 8 | 70 |
| 4 | Ethanol | 24.55 | Reflux | 4 | 91 |
| 5 | Acetonitrile | 37.5 | Reflux | 3 | 95 |
| 6 | DMF | 38.25 | 100 °C | 3 | 82 |
| 7 | Neat (Solvent-Free) | - | 100 °C | 0.5 | 92 |
Reaction conditions: Benzaldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea (1.5 mmol), and catalytic acid.
Experimental Protocols
Protocol 1: Optimized Biginelli Synthesis of Dihydropyrimidinones (DHPMs)
This protocol utilizes a Lewis acid catalyst to improve yield and reduce reaction time compared to the classical method.
Materials:
-
Aldehyde (e.g., Benzaldehyde): 10 mmol
-
β-Ketoester (e.g., Ethyl acetoacetate): 10 mmol
-
Urea: 15 mmol (1.5 equivalents)
-
Lewis Acid Catalyst (e.g., InCl₃): 1.5 mmol (15 mol%)
-
Solvent (e.g., Anhydrous Tetrahydrofuran - THF): 50 mL
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add the aldehyde, β-ketoester, urea, and the Lewis acid catalyst.
-
Add the anhydrous solvent to the flask.
-
Heat the reaction mixture to reflux with stirring.
-
Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent). The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Add cold water to the residue and stir vigorously. The product will precipitate as a solid.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold water, followed by a small amount of cold ethanol to remove unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the pure DHPM.
Protocol 2: Classical Pinner Synthesis of a Substituted Pyrimidine
This protocol is based on the classical Pinner condensation and emphasizes the anhydrous conditions necessary to prevent hydrolysis and maximize yield.[7]
Materials:
-
1,3-Diketone (e.g., Acetylacetone): 1 equivalent
-
Amidine Hydrochloride (e.g., Acetamidine Hydrochloride): 1.1 equivalents
-
Strong Base (e.g., Sodium Ethoxide): 1.1 equivalents
-
Anhydrous Ethanol
Procedure:
-
Preparation: Ensure all glassware is thoroughly oven-dried and assembled under an inert atmosphere (N₂ or Ar).
-
In a flame-dried, three-necked flask equipped with a reflux condenser and a nitrogen inlet, dissolve the 1,3-diketone in anhydrous ethanol.
-
Add the amidine hydrochloride to the solution.
-
Under a nitrogen atmosphere, add the base (e.g., a solution of sodium ethoxide in ethanol) dropwise to the stirred mixture.
-
After the addition is complete, heat the reaction mixture to reflux.
-
Monitor the reaction by TLC. Reaction times can vary from a few hours to overnight depending on the substrates.
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the mixture carefully with a suitable acid (e.g., dilute HCl) if necessary.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography or recrystallization to obtain the desired pyrimidine.[3]
Protocol 3: Purification Strategy to Remove Hantzsch DHP Byproduct
This protocol outlines a purification strategy for separating the desired dihydropyrimidinone (DHPM) from the common fluorescent 1,4-dihydropyridine (DHP) byproduct based on their differing solubility and polarity.
Procedure:
-
Initial Workup: After the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the bulk solvent.
-
Precipitation/Trituration: Add a minimal amount of cold ethanol to the crude residue and triturate (grind the solid in the solvent with a spatula). The desired DHPM is often less soluble in cold ethanol than the Hantzsch DHP byproduct.
-
Filtration: Filter the resulting solid. The collected solid should be enriched in the desired DHPM. The filtrate will contain the more soluble Hantzsch byproduct and other impurities. The progress of the separation can be monitored by TLC, visualizing the spots under a UV lamp (the Hantzsch byproduct will be highly fluorescent).
-
Recrystallization: Take the filtered solid and perform a careful recrystallization from a suitable solvent, such as ethanol, ethanol/water, or ethyl acetate. The principle is to find a solvent system where the DHPM has good solubility at high temperatures but poor solubility at low temperatures, while the DHP byproduct remains in solution upon cooling.
-
Dissolve the solid in a minimum amount of the hot solvent.
-
Allow the solution to cool slowly to room temperature to form well-defined crystals.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.
-
-
Column Chromatography (if necessary): If recrystallization does not provide a product of sufficient purity, column chromatography is an effective alternative.
-
Stationary Phase: Silica gel.
-
Mobile Phase: A non-polar/polar solvent system, such as a gradient of ethyl acetate in hexane. The less polar DHPM will typically elute before the more polar Hantzsch DHP, although the exact elution order can vary depending on the specific structures. The fluorescent nature of the Hantzsch byproduct makes it easy to track its movement down the column with a UV lamp.
-
Collect the fractions containing the desired product and confirm their purity by TLC before combining and removing the solvent.
-
References
Technical Support Center: Optimization of Trifluoromethyl Pyrimidine Synthesis
Welcome to the technical support center for the synthesis of trifluoromethyl pyrimidines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in optimizing your synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What are the general strategies for synthesizing trifluoromethyl pyrimidines?
A1: The synthesis of trifluoromethyl pyrimidine derivatives is typically achieved through multi-step reactions.[1] A common approach involves the cyclocondensation of a trifluoromethyl-containing building block, such as ethyl 4,4,4-trifluoroacetoacetate, with a suitable amidine or guanidine derivative.[1] This is often followed by functionalization of the pyrimidine core.[1] Another strategy is a one-pot multi-component reaction, which can avoid the selectivity challenges inherent in direct trifluoromethylation of the pyrimidine ring.[2]
Q2: I am observing a low yield in my pyrimidine synthesis. What are the likely causes and how can I improve it?
A2: Low yields in pyrimidine synthesis can stem from several factors, including inefficient catalysis, suboptimal reaction conditions, or issues with reactant purity.[3] To improve your yield, consider the following:
-
Catalyst Activity: Ensure your catalyst is active. Some catalysts may require regeneration if they are being reused. For acid catalysts, verify that the concentration is appropriate.[3]
-
Reaction Time and Temperature: The reaction may need a longer duration or a moderate increase in temperature to reach completion. It is crucial to monitor the reaction's progress using methods like Thin Layer Chromatography (TLC).[3][4]
-
Reactant Purity: Impurities in your starting materials can inhibit the reaction. Ensure all reactants are of high purity.[3]
Q3: I am observing the formation of a fluorescent byproduct in my Biginelli-type reaction. What is it and how can I prevent it?
A3: The most common fluorescent byproduct in the Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP).[3] This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia, which can form from the decomposition of urea at elevated temperatures.[3] To prevent the formation of this byproduct, you can try the following:
-
Temperature Control: Higher temperatures favor the Hantzsch pathway. Lowering the reaction temperature can significantly reduce the formation of the DHP byproduct.[3]
-
Catalyst Selection: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways. Some Lewis acids may preferentially promote the desired reaction.[3][5]
-
Order of Addition: Adding the urea last to the reaction mixture can sometimes help minimize its decomposition into ammonia.[3]
Q4: My crude product is difficult to purify. What are some common impurities and how can I remove them?
A4: Purification of trifluoromethyl pyrimidines can be complicated by the presence of side products. In the Biginelli reaction, N-acylureas can form as byproducts.[3] Column chromatography is a common method for purification.[1][4][5] For some compounds, recrystallization or sublimation can also be effective.[5][6] The choice of solvent system for chromatography or recrystallization is critical and may need to be optimized for your specific product.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low to No Product Formation | Inactive catalyst | Use a fresh batch of catalyst or regenerate the existing one. Confirm catalyst compatibility with your specific reaction.[5] |
| Suboptimal reaction temperature | Optimize the reaction temperature. Monitor the reaction progress at different temperatures using TLC.[3] | |
| Impure starting materials | Ensure the purity of all reactants. Impurities can inhibit the reaction.[3] | |
| Formation of Insoluble Byproducts | Polymerization of aldehyde | Some aldehydes, especially aliphatic ones, can polymerize under acidic conditions. Use a milder catalyst or add the aldehyde slowly to the reaction mixture.[5] |
| Low solubility of an intermediate | Try a different solvent system with higher solubilizing power for all reaction components and intermediates.[5] | |
| Multiple Products Observed | Lack of regioselectivity | The choice of solvent can influence regioselectivity. Solvent-free conditions have been shown to favor the formation of a single regioisomer in some cases. |
| Side reactions | Review the reaction mechanism for potential side reactions. Adjusting stoichiometry, temperature, or catalyst may suppress unwanted pathways.[3] | |
| Difficulty in Product Purification | Co-eluting impurities | Optimize the mobile phase for column chromatography. A gradient elution may be necessary to separate closely related compounds.[5] |
| Product instability on silica gel | Some trifluoromethylated compounds can be unstable on silica gel. Consider alternative purification methods like reverse-phase chromatography or recrystallization.[7] |
Experimental Protocols
Protocol 1: Four-Step Synthesis of Trifluoromethyl Pyrimidine Derivatives with an Amide Moiety[1][8]
This protocol describes a general four-step synthesis to obtain trifluoromethyl pyrimidine derivatives containing an amide moiety.
Step 1: Synthesis of 2-hydroxy-4-(trifluoromethyl)pyrimidine
-
A mixture of ethyl 4,4,4-trifluoroacetoacetate (1.0 eq), urea (1.2 eq), and acetic acid is heated at reflux for 8 hours.
-
The reaction mixture is cooled, and the resulting solid is filtered, washed with water, and dried to afford the intermediate 2-hydroxy-4-(trifluoromethyl)pyrimidine.[1]
Step 2: Synthesis of 2-chloro-4-(trifluoromethyl)pyrimidine
-
2-hydroxy-4-(trifluoromethyl)pyrimidine (1.0 eq) is added to phosphorus oxychloride (POCl3) (5.0 eq) and heated at reflux for 4 hours.
-
The excess POCl3 is removed under reduced pressure, and the residue is poured onto ice water.
-
The resulting precipitate is filtered, washed with cold water, and dried to yield 2-chloro-4-(trifluoromethyl)pyrimidine.[1]
Step 3: Synthesis of the Ether Intermediate
-
A solution of a substituted phenol (1.0 eq) and potassium carbonate (K2CO3) (2.0 eq) in N,N-dimethylformamide (DMF) is stirred at room temperature for 30 minutes.
-
2-chloro-4-(trifluoromethyl)pyrimidine (1.2 eq) is added, and the mixture is stirred at 80°C for 5-8 hours.
-
The reaction is monitored by TLC. Upon completion, the mixture is poured into water and extracted with ethyl acetate.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.[1]
Step 4: Synthesis of the Final Amide Product
-
To a solution of the appropriate carboxylic acid (1.2 eq) in dichloromethane (DCM) are added 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.5 eq) and 4-dimethylaminopyridine (DMAP) (0.1 eq).
-
The mixture is stirred at room temperature for 30 minutes, followed by the addition of the ether intermediate from Step 3 (1.0 eq).
-
The reaction is stirred for an additional 10-16 hours at room temperature.
-
The solvent is evaporated under vacuum, and the residue is purified by column chromatography to obtain the target compound.[8]
Protocol 2: One-Pot Multicomponent Synthesis of 5-Trifluoromethyl Pyrimidine Derivatives[2]
This method provides a one-pot strategy to avoid selectivity issues in direct trifluoromethylation.
-
Combine CF3SO2Na, an aryl enaminone, and an aryl amidine hydrochloride in a suitable solvent.
-
The reaction proceeds through a radical addition, followed by oxidation, nucleophilic addition, elimination, deprotonation, and intramolecular cyclization to yield the 5-trifluoromethyl pyrimidine derivative.
Visualized Workflows and Pathways
Caption: A general troubleshooting workflow for optimizing trifluoromethyl pyrimidine synthesis.
Caption: Competing reaction pathways in the Biginelli synthesis leading to the desired product or a fluorescent byproduct.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Novel Trifluoromethyl Pyrimidinone Compounds With Activity Against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. electronicsandbooks.com [electronicsandbooks.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]
Identifying and minimizing side reactions in pyrimidine synthesis
Welcome to the technical support center for pyrimidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize synthetic protocols for pyrimidine and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during Biginelli pyrimidine synthesis?
A1: The Biginelli reaction, a one-pot condensation of an aldehyde, a β-ketoester, and urea, is a robust method for synthesizing 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). However, several side reactions can occur, impacting the yield and purity of the desired product. The most frequently encountered side products include:
-
Hantzsch-type 1,4-dihydropyridines (DHPs): These are often fluorescent, yellow byproducts that form when two equivalents of the β-ketoester react with the aldehyde and ammonia.[1][2] Ammonia can be generated from the decomposition of urea at elevated temperatures.[1][2]
-
Knoevenagel Condensation Products: This side reaction occurs between the aldehyde and the β-ketoester, leading to the formation of an α,β-unsaturated dicarbonyl compound which may not efficiently cyclize to the desired pyrimidine.[3][4]
-
Uncyclized Intermediates: The reaction may stall, leading to the accumulation of open-chain ureide intermediates, especially with sterically hindered substrates.[3]
-
N-acylurea byproducts: These can form from the reaction of the β-ketoester with urea in a competing pathway, complicating purification.[2]
-
Aldol Condensation Products: Self-condensation of the aldehyde or the β-ketoester can occur, particularly with aliphatic aldehydes or enolizable ketones.[1]
Q2: My Biginelli reaction is suffering from low yield. What are the likely causes and how can I improve it?
A2: Low yields in the Biginelli reaction are a common problem and can be attributed to several factors:
-
Suboptimal Catalyst: The choice and concentration of the catalyst are critical. Traditional Brønsted acids like HCl may not be efficient for all substrates and can sometimes promote side reactions.[3][5] Modern Lewis acids or organocatalysts often provide superior yields and selectivity.[3]
-
Inefficient Reaction Conditions: Temperature and reaction time are key parameters. The reaction may require longer reaction times or adjustments in temperature to proceed to completion.[2] Monitoring the reaction progress by Thin Layer Chromatography (TLC) is recommended.[2]
-
Competing Side Reactions: The formation of byproducts such as Hantzsch dihydropyridines or Knoevenagel adducts consumes starting materials and reduces the yield of the desired product.[3]
-
Purity of Reagents: Impurities in the starting materials (aldehyde, β-ketoester, or urea) can inhibit the reaction or lead to the formation of unwanted side products.[2]
-
Solvent Effects: The polarity of the solvent can significantly impact the reaction rate and yield.[5] While ethanol is commonly used, exploring other solvents or solvent-free conditions can be beneficial.[2]
Q3: What are the common side reactions in the Pinner synthesis of pyrimidines, and how can they be minimized?
A3: The Pinner synthesis, which involves the condensation of an amidine with a 1,3-dicarbonyl compound, is a versatile method for preparing substituted pyrimidines. However, it is sensitive to reaction conditions and can be prone to side reactions:[3]
-
Hydrolysis of Intermediates: The Pinner salt, an imidate salt intermediate, is highly susceptible to hydrolysis. The presence of water can lead to the formation of esters as byproducts instead of the desired pyrimidine.[3] To avoid this, strictly anhydrous conditions are crucial.[2][3]
-
Amidine Self-Condensation: Amidines can react with themselves, particularly under basic conditions, to form triazines or other condensation products.[1]
-
β-Dicarbonyl Self-Condensation: The β-ketoester or β-diketone can undergo self-condensation reactions.[1]
-
Incomplete Cyclization: The reaction may not proceed to completion, resulting in a low yield of the pyrimidine product.[2]
Troubleshooting Guides
Biginelli Reaction: Troubleshooting Low Yields and Byproduct Formation
This guide provides a systematic approach to addressing common issues encountered during the Biginelli reaction.
Problem 1: Low yield of the desired dihydropyrimidinone (DHPM) with significant starting material remaining.
-
Possible Cause: Inefficient catalysis.
-
Solution:
-
-
Possible Cause: Suboptimal reaction conditions.
-
Solution:
-
Increase the reaction time and monitor the progress using TLC.[2]
-
Moderately increase the reaction temperature. However, be aware that higher temperatures can promote the formation of Hantzsch byproducts.[2]
-
Experiment with different solvents. While ethanol is common, other polar solvents or solvent-free conditions might improve yields.[2][5]
-
-
-
Possible Cause: Impure reactants.
-
Solution: Ensure all starting materials are of high purity.[2]
-
Problem 2: Formation of a yellow, fluorescent byproduct (Hantzsch dihydropyridine).
-
Possible Cause: High reaction temperature promoting urea decomposition.
-
Solution: Lower the reaction temperature. This can significantly reduce the formation of the DHP byproduct.[2]
-
-
Possible Cause: Catalyst choice favoring the Hantzsch pathway.
-
Solution: Screen different Lewis acid catalysts, as some may show higher selectivity for the Biginelli reaction.[2]
-
-
Possible Cause: Early decomposition of urea.
-
Solution: Try adding the urea last to the reaction mixture.[2]
-
Problem 3: Presence of a major byproduct identified as the Knoevenagel condensation product.
-
Possible Cause: Reaction conditions favoring the Knoevenagel pathway.
-
Solution:
-
Change the Catalyst: Modern Lewis acids like Ytterbium triflate (Yb(OTf)₃) or Indium(III) chloride (InCl₃) have been shown to improve DHPM yields and minimize the Knoevenagel side product.[3]
-
Alter Stoichiometry: Using a slight excess of urea (e.g., 1.2–1.5 equivalents) can shift the equilibrium towards the formation of the desired N-acyliminium ion intermediate.[3]
-
Solvent-Free Conditions: Performing the reaction neat, sometimes with microwave irradiation, can accelerate the desired reaction and improve yields.[3]
-
-
Pinner Synthesis: Minimizing Side Reactions
Problem: Low yield of the desired pyrimidine with a complex mixture of byproducts.
-
Possible Cause: Presence of water leading to hydrolysis.
-
Possible Cause: Impure amidine starting material.
-
Solution: Use freshly prepared or purified amidine hydrochloride, as amidines can be hygroscopic and prone to hydrolysis.[2]
-
-
Possible Cause: Incomplete cyclization.
Quantitative Data Summary
Table 1: Effect of Lewis Acid Catalyst on the Yield of 3,4-dihydropyrimidin-2(1H)-thione in a Biginelli Reaction.
| Catalyst | Yield (%) |
| NiCl₂·6H₂O | 50.3 |
| CuCl₂·2H₂O | 6.2 |
| CoCl₂·6H₂O | 0.7 |
This data highlights the significant impact of catalyst choice on the reaction outcome, with NiCl₂·6H₂O being substantially more effective for the synthesis of the thione derivative under the studied conditions.[6][7]
Table 2: Influence of Reaction Time and Temperature on Biginelli Product Yield.
| Temperature (°C) | Reaction Time (hours) | Yield (%) |
| 60 | 4 | 72 |
| 60 | 6 | 90 |
| 60 | 8 | 92 |
This table demonstrates that for a given temperature, extending the reaction time can lead to a significant increase in product yield, although with diminishing returns after a certain point.[8]
Table 3: Effect of Solvent on Biginelli Reaction Yield.
| Solvent | Yield (%) |
| Ethanol | Moderate to Good |
| Acetonitrile | Moderate to Good |
| Dichloromethane | Low |
| Toluene | Low |
| Solvent-free | Often High |
Solvent polarity plays a crucial role. While polar solvents like ethanol and acetonitrile are generally effective, solvent-free conditions can often provide excellent yields. Highly non-polar solvents tend to give lower yields.[2][5]
Experimental Protocols
Protocol 1: General Procedure for the Biginelli Reaction to Minimize Hantzsch Byproducts
This protocol is optimized to favor the formation of the desired dihydropyrimidinone (DHPM).
Materials:
-
Aldehyde (1.0 mmol)
-
β-ketoester (1.0 mmol)
-
Urea (1.5 mmol)
-
Catalyst (e.g., NiCl₂·6H₂O, 10 mol%)
-
Ethanol (5 mL)
Procedure:
-
To a round-bottom flask, add the aldehyde, β-ketoester, urea, and catalyst in ethanol.
-
Stir the mixture at a controlled temperature, for example, 60°C.
-
Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).
-
Upon completion (typically 2-6 hours), cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid product by filtration and wash with cold ethanol.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Protocol 2: General Procedure for the Pinner Pyrimidine Synthesis under Anhydrous Conditions
This protocol is designed to minimize hydrolysis and other side reactions.
Materials:
-
Amidine hydrochloride (1.1 eq)
-
β-diketone (1.0 eq)
-
Sodium ethoxide (1.1 eq)
-
Anhydrous ethanol
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the amidine hydrochloride in anhydrous ethanol.
-
Carefully add sodium ethoxide to the stirred solution and continue stirring for 30 minutes at room temperature to generate the free amidine.
-
Add the β-diketone dropwise to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by TLC.
-
After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.
-
Neutralize the mixture with dilute aqueous acid (e.g., 1M HCl) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.[3]
Visualizations
Caption: Troubleshooting workflow for the Biginelli reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Revisiting Biginelli-like reactions: solvent effects, mechanisms, biological applications and correction of several literature reports - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Comparative study on Lewis acid catalyzed Biginelli reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-thione | Science and Technology of Engineering, Chemistry and Environmental Protection [lseee.net]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Advanced Purification of 4-Methyl-2-(trifluoromethyl)pyrimidine Derivatives
Welcome to the technical support center for the purification of 4-Methyl-2-(trifluoromethyl)pyrimidine derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of this important class of compounds.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound derivatives, offering potential causes and solutions in a structured format.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery After Column Chromatography | Compound is too polar and is retained on the silica gel: The trifluoromethyl group can increase the polarity of the molecule, leading to strong interactions with the stationary phase.[1] | - Gradually increase the polarity of the mobile phase. For example, if using a hexane/ethyl acetate system, increase the proportion of ethyl acetate or add a small amount of a more polar solvent like methanol. - Consider using a different stationary phase, such as alumina or a bonded phase like C18 for reverse-phase chromatography. |
| Compound instability on silica gel: Some pyrimidine derivatives can be sensitive to the acidic nature of silica gel, leading to degradation. | - Use a deactivated silica gel or add a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase to neutralize acidic sites.[2] - Consider alternative purification techniques such as preparative HPLC or crystallization. | |
| Improper solvent system selection: The chosen eluent may not be optimal for eluting the compound. | - Perform a thorough thin-layer chromatography (TLC) screening with various solvent systems to identify an eluent that provides an Rf value of 0.2-0.4 for the target compound. | |
| Co-elution of Impurities | Similar polarity of the product and impurities: Byproducts from the synthesis may have physicochemical properties very similar to the desired compound. | - Optimize the mobile phase composition. A shallower gradient or isocratic elution with a finely tuned solvent mixture can improve separation. - Explore alternative chromatography modes like mixed-mode chromatography, which utilizes multiple interaction mechanisms (e.g., ion exchange and hydrophobic interactions) for enhanced selectivity. |
| Overloading the column: Applying too much crude material can lead to broad peaks and poor separation. | - Reduce the amount of sample loaded onto the column. As a general rule, the sample load should be 1-5% of the stationary phase weight. | |
| Product "Oiling Out" During Recrystallization | High concentration of impurities: Impurities can lower the melting point of the mixture and prevent crystal lattice formation. | - Attempt to purify the crude material partially by a quick filtration through a small plug of silica gel before recrystallization. |
| Solution is too concentrated or cooled too quickly: Rapid cooling or high supersaturation can lead to the formation of an oil instead of crystals. | - Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, and then allow it to cool more slowly. - Try a different solvent or a two-solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is less soluble). | |
| Poor Crystal Formation During Recrystallization | Inappropriate solvent choice: The compound may be too soluble or not soluble enough in the chosen solvent. | - A good recrystallization solvent should dissolve the compound when hot but not when cold. Experiment with a range of solvents with varying polarities. - For highly polar fluorinated molecules, consider solvent systems like methanol/water, ethanol/water, or acetone/hexane. |
| Solution is not saturated: If the solution is too dilute, crystallization will not occur upon cooling. | - Evaporate some of the solvent to increase the concentration of the compound and then allow it to cool again. - Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound. |
Frequently Asked Questions (FAQs)
Q1: What are the most common initial purification techniques for this compound derivatives?
A1: The most frequently employed primary purification methods are column chromatography over silica gel and recrystallization.[3] The choice between these depends on the scale of the reaction, the nature of the impurities, and the physical state of the crude product. Column chromatography is versatile for a wide range of impurities, while recrystallization is excellent for achieving high purity of solid compounds.
Q2: How does the trifluoromethyl group affect the choice of purification strategy?
A2: The trifluoromethyl group is strongly electron-withdrawing and increases the lipophilicity of the molecule. This can influence its solubility and interaction with chromatographic stationary phases.[4] For column chromatography, this may necessitate a more polar eluent compared to non-fluorinated analogs. In recrystallization, the choice of solvents may shift towards those that can effectively solvate the fluorinated moiety.
Q3: What are some common impurities I should be aware of during the synthesis of this compound derivatives?
A3: Common impurities can include unreacted starting materials, such as the initial ketone and urea or guanidine derivatives. Side-products from incomplete cyclization, dimerization, or polymerization can also be present.[5] If the synthesis involves a chlorination step, residual chlorinated pyrimidines may also be found. The specific impurity profile will heavily depend on the synthetic route employed.
Q4: My compound is a basic pyrimidine derivative and shows significant tailing on the silica gel column. How can I improve the peak shape?
A4: Tailing of basic compounds on silica gel is often due to strong interactions with acidic silanol groups on the stationary phase. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%) or ammonia solution, to the mobile phase. This will help to saturate the acidic sites and lead to more symmetrical peaks.
Q5: Are there any advanced chromatography techniques that can be used for particularly difficult separations of these derivatives?
A5: Yes, for challenging separations where conventional chromatography is insufficient, you can consider advanced techniques. Mixed-mode chromatography, which combines multiple interaction types like ion-exchange and hydrophobic interactions, can offer unique selectivity.[1][2][6] Supercritical fluid chromatography (SFC) is another powerful technique that can provide excellent resolution for complex mixtures and is considered a greener alternative to traditional HPLC.[7]
Quantitative Purification Data
The following table summarizes purification data for a series of trifluoromethyl pyrimidine derivatives from a published study, demonstrating typical yields and purity metrics.
| Compound | Purification Method | Mobile Phase (v/v) | Yield (%) | Melting Point (°C) |
| 4a | Column Chromatography | Ethyl acetate/Petroleum ether (1:10) | 62.5 | 65-67 |
| 4b | Column Chromatography | Ethyl acetate/Petroleum ether (1:10) | 70.6 | 85-87 |
| 5a | Column Chromatography | Ethyl acetate/Petroleum ether (1:10) | 53.4 | 159-161 |
Data extracted from a study on novel trifluoromethyl pyrimidine derivatives bearing an amide moiety.[6]
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is a general guideline for the purification of this compound derivatives using silica gel chromatography.
Materials:
-
Crude this compound derivative
-
Silica gel (230-400 mesh)
-
Solvents (e.g., Hexane, Ethyl Acetate, Dichloromethane, Methanol, Triethylamine)
-
Thin-Layer Chromatography (TLC) plates
-
Glass column and other standard chromatography equipment
Methodology:
-
TLC Analysis: Develop a suitable solvent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. Adjust the ratio to achieve an Rf value of approximately 0.2-0.4 for the target compound. If the compound is highly polar, consider using dichloromethane and methanol. For basic compounds, add 0.1-1% triethylamine to the eluent.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack uniformly, avoiding air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin elution with the mobile phase, starting with a lower polarity and gradually increasing it if a gradient elution is required.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified compound.
Protocol 2: Purification by Recrystallization
This protocol provides a general procedure for the purification of solid this compound derivatives.
Materials:
-
Crude solid this compound derivative
-
Recrystallization solvent(s)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Filtration apparatus (Büchner funnel, filter paper, etc.)
Methodology:
-
Solvent Selection: Choose a solvent or solvent system in which the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. Common choices for fluorinated heterocycles include alcohols (methanol, ethanol), ketones (acetone), esters (ethyl acetate), and their mixtures with water or non-polar solvents like hexanes.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture while stirring until the solid is completely dissolved. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Cooling: Once the solution has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals, for example, in a vacuum oven.
Visualizations
Caption: General experimental workflow for the purification and analysis of this compound derivatives.
Caption: Troubleshooting decision tree for common purification issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
How to control regioselectivity in the functionalization of pyrimidine rings
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the functionalization of pyrimidine rings, with a specific focus on controlling regioselectivity.
Frequently Asked Questions (FAQs)
Q1: What are the key factors that determine the regioselectivity of functionalizing pyrimidine rings?
A1: The regioselectivity of pyrimidine functionalization is governed by a combination of electronic and steric factors. The pyrimidine ring is inherently electron-deficient, making it susceptible to nucleophilic attack, particularly at the C2, C4, and C6 positions. The precise site of reaction is influenced by:
-
Electronic Effects: The inherent polarity of the C-N bonds and the electron-withdrawing nature of the nitrogen atoms make the C2, C4, and C6 positions electrophilic. The C4 and C6 positions are generally more reactive towards nucleophiles than the C2 position.
-
Directing Groups: The presence of substituents on the pyrimidine ring can significantly direct incoming reagents to a specific position. These directing groups can operate through steric hindrance or by coordinating with a metal catalyst to bring the reaction to a specific C-H bond.[1][2]
-
Reaction Mechanism: The type of reaction being performed (e.g., nucleophilic aromatic substitution, metal-catalyzed cross-coupling, C-H activation) will have its own set of rules governing regioselectivity.
-
Reaction Conditions: Parameters such as the choice of catalyst, solvent, temperature, and base can all influence the regioselectivity of a reaction.[3]
Q2: How can I achieve regioselective C-H functionalization on a pyrimidine ring?
A2: Regioselective C-H functionalization of pyrimidines is a powerful tool for late-stage modification of complex molecules. The primary strategies for controlling regioselectivity include:
-
Directing Groups: Attaching a directing group to the pyrimidine or a substituent allows for metal-catalyzed C-H activation at a specific position, often ortho to the directing group.[1][2] Pyrimidine-based directing groups have been shown to be effective for meta-C–H functionalization.[1]
-
Catalyst Control: Different transition metal catalysts (e.g., Palladium, Rhodium, Copper) can exhibit different selectivities based on their coordination properties and the reaction mechanism.[3] For instance, Rh(I) catalysis can favor C2-H activation through the formation of an N-heterocyclic carbene complex.[3]
-
Ligand Effects: The choice of ligand on the metal catalyst can influence the steric and electronic environment of the catalytic center, thereby fine-tuning the regioselectivity.
-
Inherent Reactivity: In some cases, the intrinsic electronic properties of the pyrimidine ring can lead to preferential C-H activation at a specific site, such as the C5 position in 2-aminopyrimidines.[3]
Q3: My Suzuki coupling reaction on a dihalopyrimidine is giving me a mixture of isomers. How can I improve the regioselectivity?
A3: Achieving regioselectivity in Suzuki coupling reactions of dihalopyrimidines, such as 2,4-dichloropyrimidine, is a common challenge. The C4 position is generally more reactive than the C2 position.[4][5] To favor substitution at a specific position, consider the following:
-
Reaction Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically controlled product.
-
Catalyst and Ligand Choice: The palladium catalyst and the phosphine ligand used can have a significant impact on regioselectivity. Screening different catalyst systems is often necessary. For instance, using tetrakis(triphenylphosphine)palladium(0) under microwave irradiation has been shown to be highly efficient for C4-selective coupling.[4]
-
Solvent and Base: The polarity of the solvent and the nature of the base can influence the reaction rate and selectivity.
-
Sequential Coupling: By exploiting the differential reactivity of the halogenated positions, it's possible to perform a sequential cross-coupling. The more reactive position can be functionalized first under milder conditions, followed by a second coupling at the less reactive position under more forcing conditions.
Troubleshooting Guides
Issue 1: Poor or no regioselectivity in the lithiation of a substituted pyrimidine.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incorrect Organolithium Reagent | The choice of organolithium reagent is critical. For ring lithiation, stronger, more sterically hindered bases like t-BuLi are often more effective. For side-chain lithiation, LDA may be preferred.[6] | Improved selectivity for either ring or side-chain functionalization. |
| Inappropriate Reaction Temperature | Lithiation reactions are highly sensitive to temperature. Ensure the reaction is maintained at a low temperature (e.g., -78 °C) to prevent side reactions and loss of selectivity. | Increased yield of the desired regioisomer. |
| Competing Reaction Pathways | The presence of other acidic protons or reactive functional groups can lead to a mixture of products. | Protect sensitive functional groups prior to the lithiation step. |
| Solvent Effects | The coordinating ability of the solvent can influence the aggregation state and reactivity of the organolithium reagent. Ethereal solvents like THF are commonly used. | Consistent and reproducible regioselectivity. |
Issue 2: Lack of selectivity in the halogenation of a pyrimidine derivative.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Harsh Reaction Conditions | Traditional halogenation methods can be aggressive and lead to over-halogenation or a mixture of isomers. | Employ milder halogenating agents such as N-halosuccinimides (NCS, NBS, NIS).[7] |
| Solvent Choice | The solvent can influence the reactivity of the halogenating agent and the regioselectivity of the reaction. | Using fluorinated alcohols like hexafluoroisopropanol (HFIP) can promote high regioselectivity.[7] |
| Lack of a Directing Group | In the absence of a directing influence, halogenation may occur at multiple positions based on the electronic activation of the ring. | Introduce a directing group to guide the halogenation to a specific position. |
| Catalyst-Free vs. Catalyzed | Some halogenations proceed without a catalyst, while others require one to achieve high selectivity. | For specific C-H halogenations, consider using a hypervalent iodine(III) reagent which can facilitate regioselective halogenation under mild, aqueous conditions.[8] |
Experimental Protocols
Protocol 1: Regioselective C4-Suzuki Coupling of 2,4-Dichloropyrimidine [4]
-
Reactants:
-
2,4-dichloropyrimidine (1 mmol)
-
Aryl or heteroaryl boronic acid (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (0.005 mmol, 0.5 mol%)
-
Sodium carbonate (2 mmol)
-
Solvent: 1,4-dioxane/water (4:1, 5 mL)
-
-
Procedure:
-
Combine 2,4-dichloropyrimidine, the boronic acid, sodium carbonate, and the palladium catalyst in a microwave vial.
-
Add the solvent mixture and seal the vial.
-
Heat the reaction mixture in a microwave reactor at 120 °C for 15 minutes.
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the C4-substituted pyrimidine.
-
Protocol 2: Regioselective C3-Halogenation of Pyrazolo[1,5-a]pyrimidines [8]
-
Reactants:
-
Pyrazolo[1,5-a]pyrimidine derivative (0.2 mmol)
-
Potassium halide (KX, where X = I, Br, or Cl) (0.3 mmol)
-
(Diacetoxyiodo)benzene (PIDA) (1.0 equiv.)
-
Solvent: Water (3.0 mL)
-
-
Procedure:
-
To a solution of the pyrazolo[1,5-a]pyrimidine derivative in water, add the potassium halide and PIDA.
-
Stir the reaction mixture vigorously at room temperature (25–27 °C) for 3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, extract the product with an appropriate organic solvent.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography to obtain the C3-halogenated product.
-
Data Presentation
Table 1: Regioselectivity in Suzuki Coupling of 2,4-Dichloropyrimidines [4]
| Entry | Boronic Acid | Catalyst (mol%) | Base | Solvent | Time (min) | Yield (%) | Regioisomeric Ratio (C4:C2) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | Na₂CO₃ | Dioxane/H₂O | 15 | 95 | >99:1 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (0.5) | Na₂CO₃ | Dioxane/H₂O | 15 | 98 | >99:1 |
| 3 | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (0.5) | Na₂CO₃ | Dioxane/H₂O | 15 | 92 | >99:1 |
| 4 | 2-Thienylboronic acid | Pd(PPh₃)₄ (0.5) | Na₂CO₃ | Dioxane/H₂O | 15 | 88 | >99:1 |
Table 2: Regioselectivity in Lithiation of N-acyl-3-(aminomethyl)pyridine Derivatives [6]
| Entry | Lithiating Reagent | Temperature (°C) | Electrophile | Major Product Position | Yield (%) |
| 1 | t-BuLi | -78 | MeI | Ring (C4) | 85 |
| 2 | LDA | -20 to 0 | MeI | Side-chain | 78 |
| 3 | n-BuLi | -78 | MeI | Mixture (Ring and Side-chain) | - |
| 4 | t-BuLi | -78 | TMSCl | Ring (C4) | 90 |
Visualizations
Caption: A logical workflow for controlling regioselectivity in pyrimidine functionalization.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Regioselective C(sp 2 )–H halogenation of pyrazolo[1,5- a ]pyrimidines facilitated by hypervalent iodine( iii ) under aqueous and ambient conditions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02090A [pubs.rsc.org]
Common pitfalls and solutions in scaling up pyrimidine reactions
Welcome to the Technical Support Center for pyrimidine synthesis scale-up. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when transitioning pyrimidine reactions from the laboratory bench to larger-scale production. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Troubleshooting Guides
Issue 1: Low Reaction Yield Upon Scale-Up
Question: My Biginelli reaction yield was excellent on a small scale, but it has dropped significantly after increasing the batch size. What are the potential causes and how can I improve it?
Answer: A decrease in yield upon scale-up is a common issue and can stem from several factors. Here is a systematic approach to troubleshooting:
-
Mass and Heat Transfer Limitations: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high concentration, promoting side reactions.[1] Heat dissipation is also less efficient on a larger scale, which can lead to thermal degradation of reactants, intermediates, or the final product.[2][3]
-
Solution:
-
Improve Agitation: Ensure the reactor's stirring mechanism is adequate for the increased volume to maintain a homogenous reaction mixture.
-
Controlled Reagent Addition: Instead of adding all reagents at once, consider a semi-batch or continuous feeding approach for one of the reactants. This can help manage exotherms and maintain a consistent concentration profile.[1]
-
Solvent Selection: Using a higher-boiling point solvent can help to better moderate the reaction temperature.[1]
-
-
-
Catalyst Inefficiency: The catalyst's activity might not scale linearly.
-
Purity of Reactants: Impurities in starting materials can have a more pronounced inhibitory effect on a larger scale.[6]
-
Solution: Ensure high purity of your aldehyde, β-ketoester, and urea/thiourea. Using freshly purified reagents is recommended.[4]
-
Troubleshooting Workflow for Low Yield:
Caption: Troubleshooting workflow for addressing low reaction yields.
Issue 2: Uncontrolled Exotherm During Reaction
Question: I am performing a chlorination of a hydroxypyrimidine with phosphorus oxychloride (POCl₃), and I observed a dangerous temperature spike upon scaling up. How can I manage this exotherm?
Answer: Reactions involving POCl₃ are notoriously exothermic, especially during quenching.[1] Uncontrolled exotherms pose a significant safety risk, potentially leading to thermal runaway.[1]
-
Stoichiometry Control: Using a large excess of POCl₃ is a common cause of significant exotherms during the subsequent quenching step.[1]
-
Solution: Use an equimolar amount of POCl₃ relative to the hydroxyl groups on the pyrimidine ring. This minimizes the heat generated during quenching.[1]
-
-
Quenching Procedure: Rapidly adding a quenching agent like water to unreacted POCl₃ can result in a violent exothermic reaction.[1]
-
Solution: Employ a "reverse quenching" method. Slowly add the reaction mixture to a cold quenching solution (e.g., ice-water) with vigorous stirring. This helps to control the rate of hydrolysis.[1]
-
-
Thermal Hazard Assessment: Before scaling up, it is crucial to understand the thermal profile of your reaction.
-
Solution: Techniques like Differential Scanning Calorimetry (DSC) and Reaction Calorimetry can provide critical data on the heat of reaction and the onset temperature of decomposition, which is essential for safe scale-up.[1]
-
Logical Relationship of Factors in Thermal Runaway:
Caption: Factors contributing to thermal runaway in chemical reactions.
Issue 3: Product Precipitation and Solubility Issues
Question: My pyrimidine product is poorly soluble in the reaction solvent, leading to a thick slurry that is difficult to stir and work up. What strategies can I employ?
Answer: Solubility issues can hinder reaction progress and complicate product isolation.
-
Solvent Screening: The choice of solvent is critical.
-
Solution: Experiment with different solvents or solvent mixtures to find a system where the product has higher solubility at the reaction temperature.[6]
-
-
Temperature Adjustment: Solubility is often temperature-dependent.
-
Solution: If the product's stability allows, increasing the reaction temperature might keep it in solution. Conversely, for purification, controlled cooling can induce crystallization.[4]
-
-
pH Modification: For ionizable pyrimidine derivatives, pH can significantly affect solubility.[4]
-
Solution: Adjusting the pH of the reaction mixture or during the workup can improve solubility or facilitate selective precipitation.[4]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in Biginelli synthesis and how can I minimize them?
A1: The most frequent side reactions include the formation of Hantzsch-type 1,4-dihydropyridine byproducts and N-acylureas.[7]
-
Hantzsch Byproduct: This fluorescent byproduct is favored at higher temperatures. To minimize its formation, run the reaction at a lower temperature and carefully select a catalyst that favors the Biginelli pathway.
-
N-acylureas: These can form and complicate purification.[7] Careful control of stoichiometry and reaction conditions can suppress their formation. Recrystallization is often effective for their removal.[7]
Q2: How can I improve the regioselectivity when introducing substituents onto a pyrimidine ring?
A2: Lack of regioselectivity can lead to a mixture of isomers, complicating purification and reducing the yield of the desired product.[8]
-
Protecting Groups: Use protecting groups to block more reactive sites on the ring, directing substitution to the desired position.
-
Directing Groups: The electronic nature of existing substituents will influence the position of further substitutions. Choose your synthetic route accordingly.
-
Reaction Conditions: The choice of solvent, temperature, and catalyst can also influence regioselectivity.
Q3: My final product is difficult to purify by column chromatography. What are the alternatives?
A3: If the desired product and impurities have similar polarities, chromatographic separation can be challenging.[8]
-
Crystallization/Recrystallization: This is a powerful purification technique for solid compounds. Screen different solvents to find one in which your product has high solubility at high temperatures and low solubility at room or lower temperatures.[4]
-
Extraction: Utilize pH adjustments to move your product or impurities between aqueous and organic layers.
-
Preparative HPLC: For high-purity requirements and when other methods fail, preparative HPLC can be an effective, albeit more expensive, option.[8]
Data Summary Tables
Table 1: Typical Reaction Parameters for Biginelli Reaction
| Parameter | Laboratory Scale (1 mmol) | Scaled-Up Considerations | Reference |
| Aldehyde | 1.0 mmol | High purity is critical | |
| β-Ketoester | 1.0 mmol | Ensure accurate stoichiometry | [4] |
| Urea/Thiourea | 1.2-1.5 mmol | Slight excess can improve yield | [5] |
| Catalyst | Catalytic amount (e.g., Lewis/Brønsted acid) | Loading may need optimization | [4][5] |
| Temperature | 60-100 °C | Monitor internal temperature closely | [7] |
| Reaction Time | 2-4 hours | Monitor by TLC/LC-MS to determine completion | |
| Solvent | Ethanol or solvent-free | High-boiling point solvents can aid temperature control | [1] |
Table 2: Comparison of Quenching Methods for POCl₃ Reactions
| Method | Procedure | Advantages | Disadvantages | Safety Consideration | Reference |
| Direct Quench | Add quenching agent (e.g., water) to the reaction mixture. | Simple procedure. | Highly exothermic, risk of temperature spike and pressure buildup. | High risk on a large scale. | [1] |
| Reverse Quench | Slowly add the reaction mixture to a cold quenching solution. | Excellent temperature control, significantly safer. | Requires an additional vessel for the quench solution. | Recommended for all scales. | [1] |
Key Experimental Protocols
Protocol 1: General Procedure for a Catalyzed Biginelli Reaction
This protocol outlines a general method for the synthesis of dihydropyrimidinones (DHPMs).
-
To a suitable reaction vessel equipped with a stirrer, thermometer, and condenser, add the aldehyde (1.0 eq), β-ketoester (1.0 eq), and urea (1.5 eq).[7]
-
Add the appropriate solvent (e.g., ethanol) or decide to run under solvent-free conditions.
-
Add the catalyst (e.g., a Lewis or Brønsted acid in a catalytic amount).[4]
-
Stir the mixture and heat to the optimized temperature (e.g., 60-80 °C).[7]
-
Monitor the reaction progress by TLC or LC-MS.[4]
-
Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.[7]
-
If the product precipitates, it can be isolated by filtration. Wash the solid with a small amount of cold solvent (e.g., ethanol).[4]
-
If the product remains in solution, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.
Protocol 2: Safe Quenching of a POCl₃ Reaction (Reverse Quench)
This protocol describes a safer method for working up reactions involving phosphorus oxychloride.
-
Prepare a separate vessel containing a cold quenching solution (e.g., ice-water or a cold aqueous sodium acetate solution) with vigorous stirring. The volume should be sufficient to dilute and absorb the heat of the quench.[1]
-
Once the reaction is complete, cool the reaction mixture to room temperature.
-
Slowly and carefully, add the reaction mixture dropwise or in a thin stream from an addition funnel into the vigorously stirred cold quenching solution.[1]
-
Continuously monitor the temperature of the quenching vessel to ensure it does not rise excessively.
-
After the addition is complete, continue stirring for a period to ensure all residual POCl₃ is hydrolyzed.
-
Neutralize the acidic solution by the controlled addition of a base (e.g., saturated Na₂CO₃ solution) to the desired pH.[1]
-
Isolate the product by extraction or filtration.
References
Technical Support Center: Catalyst Selection for Efficient Synthesis of Trifluoromethyl Pyrimidines
Welcome to the technical support center dedicated to the synthesis of trifluoromethyl pyrimidines. This resource is tailored for researchers, scientists, and drug development professionals to provide in-depth guidance on catalyst selection, troubleshoot common experimental issues, and offer detailed protocols for various catalytic methods.
Frequently Asked Questions (FAQs)
Q1: What are the main catalytic strategies for introducing a trifluoromethyl group onto a pyrimidine ring?
A1: The primary catalytic methods include palladium-catalyzed cross-coupling of halopyrimidines, copper-catalyzed trifluoromethylation, and photoredox catalysis for direct C-H trifluoromethylation or coupling with halo- or boronic acid-substituted pyrimidines. Each method offers distinct advantages regarding substrate scope, functional group tolerance, and reaction conditions.
Q2: Which catalyst system is best for my specific trifluoromethyl pyrimidine synthesis?
A2: The optimal catalyst depends on your starting material and desired product.
-
Palladium catalysts are highly effective for the trifluoromethylation of aryl and heteroaryl chlorides, offering broad functional group tolerance.[1][2]
-
Copper catalysts are a cost-effective option, particularly for the trifluoromethylation of aryl iodides.[3] They can also be used for trifluoromethylation of unactivated olefins.
-
Photoredox catalysis provides a mild and operationally simple method for the direct trifluoromethylation of unactivated arenes and heteroarenes, avoiding the need for pre-functionalized substrates.[4][5]
Q3: What are the common sources of the trifluoromethyl group in these reactions?
A3: Common trifluoromethylating agents include trimethyl(trifluoromethyl)silane (TMSCF₃, Ruppert-Prakash reagent), trifluoromethanesulfonyl chloride (TfCl), and various electrophilic trifluoromethylating reagents like Togni's and Umemoto's reagents.[3][4]
Troubleshooting Guides
Palladium-Catalyzed Trifluoromethylation
| Issue | Potential Cause(s) | Troubleshooting Suggestions |
| Low or No Yield | - Inactive catalyst (Pd(0) not formed).- High activation barrier for reductive elimination.- Inefficient transmetalation.- Catalyst inhibition by pyrimidine nitrogens.[6] | - Use a pre-formed Pd(0) catalyst or ensure in-situ reduction is effective.- Select bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) to facilitate reductive elimination.[6]- Optimize the choice of base (e.g., KF, CsF) and ensure anhydrous conditions to promote transmetalation with silane-based CF₃ sources.[2]- Use a higher catalyst loading or screen different ligands. |
| Formation of Side Products (e.g., reduced starting material Ar-H) | - Competing hydrodehalogenation pathway. | - Ensure the reaction is strictly anhydrous.- Optimize the reaction temperature and time; prolonged heating can favor side reactions.- Minor amounts (2-5%) of reduced starting material are sometimes observed.[2] |
Copper-Catalyzed Trifluoromethylation
| Issue | Potential Cause(s) | Troubleshooting Suggestions |
| Low Yield | - Decomposition of the trifluoromethyl anion source.- Inefficient generation of the active CuCF₃ species. | - Use of diamine ligands like 1,10-phenanthroline can accelerate the reaction.[3]- Slow addition of the trifluoromethylating agent can help match its generation rate with its consumption.[7]- Ensure the use of a high-purity copper source. |
| Formation of Bis(trifluoromethylated) Side Products (with olefin substrates) | - Reaction of the initial product with the trifluoromethylating reagent. | - Use a slight excess of the olefin substrate to suppress the formation of bis(trifluoromethylated) products.[8] |
| Poor Reproducibility | - Sensitivity to air and moisture. | - Conduct reactions under an inert atmosphere (e.g., nitrogen or argon).- Use anhydrous solvents and reagents. |
Photoredox Catalysis
| Issue | Potential Cause(s) | Troubleshooting Suggestions |
| Low or No Conversion | - Insufficient light penetration.- Inefficient single-electron transfer (SET).- Incompatible solvent. | - Ensure the reaction vessel is transparent to the wavelength of light being used.- For heterogeneous mixtures, ensure efficient stirring.- Use a photocatalyst with appropriate redox potentials for your substrate and trifluoromethyl source.- Screen different solvents; polar aprotic solvents like acetonitrile or DMF are common. |
| Formation of Regioisomers | - Multiple reactive C-H bonds on the pyrimidine ring. | - The regioselectivity can sometimes be influenced by the solvent system.[9] For instance, different solvent mixtures (e.g., DCM/H₂O vs. DMSO/H₂O) can alter the product distribution.[9]- If direct C-H functionalization is not selective, consider a pre-functionalized pyrimidine (e.g., halopyrimidine) for a cross-coupling approach. |
Data Presentation: Catalyst Performance Comparison
| Catalyst System | Substrate Type | Trifluoromethyl Source | Typical Catalyst Loading | Reaction Conditions | Yield (%) | Reference(s) |
| Palladium | ||||||
| Pd₂(dba)₃ / Ligand 6 | Aryl Chlorides | TESCF₃ | 2 mol% Pd, 4 mol% Ligand | Dioxane, 120-140 °C, 6-20 h | 70-95 | [2] |
| Pd(OAc)₂ / Ligand | Heteroaryl Chlorides | TESCF₃ | 2 mol% Pd, 4 mol% Ligand | Dioxane, 120-140 °C, 6-20 h | 75-88 | [2] |
| Copper | ||||||
| CuI / 1,10-phenanthroline | Aryl Iodides | TMSCF₃ | 10 mol% CuI, 20 mol% Ligand | DMF, 60 °C, 24 h | 70-90 | [3] |
| CuCl | Unactivated Olefins | Togni Reagent I | 15 mol% | MeOH, 0 °C to RT, 23 h | 63-71 | [8] |
| Photoredox | ||||||
| Ru(phen)₃Cl₂ | Heterocycles (direct C-H) | TfCl | 0.5-2 mol% | Acetonitrile, RT, light | 70-94 | [4] |
| Ir(ppy)₃ | Styrenes | CF₃I | 0.5 mol% | DMF, RT, visible light, 24 h | 60-85 | [10] |
Experimental Protocols
Protocol 1: Palladium-Catalyzed Trifluoromethylation of a Halopyrimidine
This protocol is a general procedure for the trifluoromethylation of aryl chlorides.[2]
Materials:
-
Palladium source (e.g., Pd₂(dba)₃)
-
Ligand (e.g., a biaryl phosphine ligand)
-
Potassium fluoride (spray-dried)
-
Aryl chloride (e.g., 2-chloropyrimidine)
-
(Trifluoromethyl)triethylsilane (TESCF₃)
-
Anhydrous dioxane
Procedure:
-
In a nitrogen-filled glovebox, add the palladium source (e.g., 0.02 mmol Pd), the ligand (0.04 mmol), and spray-dried KF (2.0 mmol) to an oven-dried reaction vial.
-
Add a solution of the aryl chloride (1.0 mmol) in anhydrous dioxane (2.0 mL).
-
Add TESCF₃ (1.5 mmol) to the reaction mixture.
-
Seal the vial and heat the reaction mixture at 120-140 °C with stirring for 6-20 hours.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.
Protocol 2: Copper-Catalyzed Trifluoromethylation of an Iodopyrimidine
This protocol is a general procedure for the copper-catalyzed trifluoromethylation of aryl iodides.[3]
Materials:
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline
-
Potassium fluoride (KF)
-
Aryl iodide (e.g., 2-iodopyrimidine)
-
Trimethyl(trifluoromethyl)silane (TMSCF₃)
-
Anhydrous N,N-dimethylformamide (DMF)
Procedure:
-
To an oven-dried Schlenk tube, add CuI (0.1 mmol), 1,10-phenanthroline (0.2 mmol), and KF (2.0 mmol).
-
Evacuate and backfill the tube with nitrogen.
-
Add a solution of the aryl iodide (1.0 mmol) in anhydrous DMF (5 mL).
-
Add TMSCF₃ (1.5 mmol) via syringe.
-
Seal the tube and heat the reaction mixture at 60 °C with vigorous stirring for 24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the mixture with diethyl ether or ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
Protocol 3: Photoredox-Catalyzed Direct C-H Trifluoromethylation of a Pyrimidine
This protocol is a general procedure for the direct trifluoromethylation of heterocycles.[4]
Materials:
-
Photocatalyst (e.g., Ru(phen)₃Cl₂)
-
Pyrimidine substrate
-
Trifluoromethanesulfonyl chloride (TfCl)
-
Base (e.g., K₂HPO₄)
-
Anhydrous acetonitrile
-
Visible light source (e.g., household fluorescent light bulb)
Procedure:
-
In a reaction vial, dissolve the pyrimidine substrate (0.5 mmol), photocatalyst (0.005 mmol, 1 mol%), and base (1.0 mmol) in anhydrous acetonitrile (5 mL).
-
Degas the solution by sparging with nitrogen for 15 minutes.
-
Add TfCl (1.0 mmol) to the reaction mixture.
-
Seal the vial and place it approximately 5-10 cm from a visible light source.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Palladium-catalyzed trifluoromethylation cycle.
Caption: General workflow for copper-catalyzed trifluoromethylation.
Caption: Photoredox catalytic cycle for C-H trifluoromethylation.
References
- 1. Copper-catalyzed trifluoromethylthiolation of aryl halides with diverse directing groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Progress in copper-catalyzed trifluoromethylation [beilstein-journals.org]
- 4. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Progress in copper-catalyzed trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Copper-Catalyzed Trifluoromethylation of Unactivated Olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Copper-Catalyzed Trifluoromethylation of Alkyl Bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
Managing the removal of impurities from crude 4-Methyl-2-(trifluoromethyl)pyrimidine
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the removal of impurities from crude 4-Methyl-2-(trifluoromethyl)pyrimidine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The most common impurities typically arise from the starting materials and side reactions during the cyclocondensation process. These can include:
-
Unreacted Starting Materials: Ethyl 4,4,4-trifluoroacetoacetate and acetamidine.
-
Hydrolysis Products: Trifluoroacetic acid and acetone, which can form if ethyl 4,4,4-trifluoroacetoacetate degrades.
-
Self-Condensation Products: Byproducts from the self-condensation of ethyl 4,4,4-trifluoroacetoacetate.
-
Incompletely Aromatized Intermediates: Dihydropyrimidine intermediates that have not fully converted to the final aromatic product.
-
Regioisomers: Although the primary product is this compound, small amounts of the isomeric 2-Methyl-4-(trifluoromethyl)pyrimidine may form.
Q2: What is the recommended initial purification strategy for crude this compound?
A2: For most common impurities, a multi-step approach involving an initial aqueous workup followed by column chromatography is recommended. An acidic wash can help remove unreacted basic impurities like acetamidine, while a basic wash can help remove acidic impurities. Subsequent column chromatography is effective for separating the target compound from other organic impurities.
Q3: How can I effectively remove unreacted ethyl 4,4,4-trifluoroacetoacetate?
A3: Ethyl 4,4,4-trifluoroacetoacetate is more polar than the desired product. It can be largely removed during an aqueous workup. For trace amounts, column chromatography is highly effective.
Q4: Are there any specific recommendations for the column chromatography of this compound?
A4: Yes, due to the presence of the trifluoromethyl group, the polarity of the molecule is influenced. A silica gel stationary phase is typically used. The mobile phase (eluent) should be optimized based on TLC analysis. A good starting point is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate. A gradient elution, starting with a low polarity mixture and gradually increasing the polarity, often provides the best separation.
Q5: My purified product still shows minor impurities by NMR/GC-MS. What are my options for further purification?
A5: If minor impurities persist after column chromatography, recrystallization or preparative HPLC can be employed for final polishing. The choice of solvent for recrystallization is critical and should be determined experimentally. A solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below is ideal.
Troubleshooting Guides
Problem: Low Yield After Aqueous Workup
| Possible Cause | Troubleshooting Step |
| Product is partially soluble in the aqueous phase. | Minimize the volume of water used for the workup. Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). |
| Emulsion formation during extraction. | Add a small amount of brine (saturated NaCl solution) to the aqueous layer to break the emulsion. If the emulsion persists, filtration through a pad of celite may be necessary. |
| Product precipitation during workup. | Ensure the pH of the aqueous phase is not causing the product to precipitate. Adjust the pH if necessary. |
Problem: Poor Separation During Column Chromatography
| Possible Cause | Troubleshooting Step |
| Inappropriate solvent system (eluent). | Perform a thorough TLC analysis with various solvent mixtures to find the optimal eluent system that provides good separation between the product and impurities. |
| Co-elution of impurities. | If impurities have very similar polarity to the product, consider using a different stationary phase (e.g., alumina) or a different chromatography technique like reverse-phase chromatography. |
| Column overloading. | Reduce the amount of crude material loaded onto the column. The amount of material should typically be 1-5% of the weight of the stationary phase. |
| Irregular column packing. | Ensure the column is packed uniformly to avoid channeling. A poorly packed column will lead to broad peaks and poor separation. |
Experimental Protocols
Protocol 1: General Aqueous Workup
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent such as ethyl acetate.
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute acidic solution (e.g., 1 M HCl) to remove basic impurities like unreacted acetamidine.
-
Basic Wash: Wash the organic layer with a dilute basic solution (e.g., saturated sodium bicarbonate) to remove acidic impurities.
-
Brine Wash: Wash the organic layer with brine to remove residual water.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
-
Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product ready for further purification.
Protocol 2: Silica Gel Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent.
-
Column Packing: Carefully pack a chromatography column with the silica gel slurry, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the top of the silica gel bed.
-
Elution: Begin eluting with the low-polarity solvent system, gradually increasing the polarity (gradient elution) if necessary.
-
Fraction Collection: Collect fractions and monitor the elution of the product using TLC.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Data Presentation
| Purification Method | Typical Purity Achieved | Advantages | Disadvantages |
| Aqueous Workup | 60-80% | Removes ionic and highly polar impurities. | May not remove non-polar byproducts. Risk of emulsion formation. |
| Column Chromatography | >95% | High resolution for a wide range of impurities. | Can be time-consuming and requires significant solvent volumes. |
| Recrystallization | >99% | Excellent for removing small amounts of impurities and obtaining crystalline material. | Requires finding a suitable solvent system; can lead to yield loss. |
| Preparative HPLC | >99.5% | Highest resolution for difficult separations. | Expensive, requires specialized equipment, and is typically used for small-scale purification. |
Visualizations
Synthetic and Purification Workflow
Caption: Workflow for the synthesis and purification of this compound.
Logical Relationship of Purification Steps
Caption: Logical progression of purification steps for this compound.
Validation & Comparative
A Comparative Guide to the Structural Validation of 4-Methyl-2-(trifluoromethyl)pyrimidine Derivatives Using X-ray Crystallography
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the structural validation of pyrimidine derivatives, with a focus on the 4-methyl-2-(trifluoromethyl)pyrimidine scaffold, using single-crystal X-ray crystallography. We will present supporting experimental data from published research, detail the methodologies for key experiments, and offer a comparative analysis of alternative structural elucidation techniques.
Introduction to Structural Validation of Pyrimidine Derivatives
The precise three-dimensional arrangement of atoms within a molecule is fundamental to its chemical and biological activity. For pyrimidine derivatives, which are key scaffolds in many pharmaceutical agents, accurate structural validation is paramount in drug design and development.[1] Single-crystal X-ray crystallography stands as the gold standard for determining the absolute structure of crystalline compounds, providing unambiguous information on bond lengths, bond angles, and stereochemistry.[2][3] This technique allows for the detailed characterization of the molecular geometry, which in turn governs intermolecular interactions with biological targets.
This guide will utilize data from structurally related pyrimidine derivatives to illustrate the principles of crystallographic validation and comparison, given the limited public availability of a comprehensive series of this compound crystal structures. The presented data will serve as a benchmark for researchers working on novel derivatives of this class.
Comparative Analysis of X-ray Crystallography Data
To illustrate the process of structural comparison, we present crystallographic data for two distinct pyrimidine derivatives. While not exact this compound analogues, they contain the core pyrimidine ring with methyl and fluorine-containing substituents, offering valuable insights into structural variations.
Compound 1: Methyl 4-(2-fluorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate[4][5] Compound 2: 4-chloro-2-methyl-6-(4-(trifluoromethoxy)phenyl)pyrimidine[6]
| Crystallographic Parameter | Compound 1 | Compound 2 |
| Chemical Formula | C₁₃H₁₃FN₂O₂S | C₁₂H₈ClF₃N₂O |
| Molecular Weight | 280.31 | 304.66 |
| Crystal System | Monoclinic | Triclinic |
| Space Group | P2₁/n | P-1 |
| a (Å) | 13.3298 (15) | - |
| b (Å) | 7.1509 (8) | - |
| c (Å) | 14.5703 (17) | - |
| α (°) | 90 | - |
| β (°) | 109.854 (4) | - |
| γ (°) | 90 | - |
| Volume (ų) | 1306.3 (3) | - |
| Z | 4 | 2 |
| Calculated Density (Mg/m³) | 1.425 | - |
| Radiation type | Mo Kα | - |
| Temperature (K) | 100 | - |
| R-factor | 0.064 | - |
Note: Complete unit cell parameters and R-factor for Compound 2 are not available in the provided search results.
The data presented in the table highlights the level of detail obtained from a single-crystal X-ray diffraction experiment. Key points of comparison between different derivatives would include:
-
Unit Cell Dimensions and Crystal System: Variations in substituents can lead to different crystal packing arrangements, reflected in the unit cell parameters and the overall crystal system.
-
Bond Lengths and Angles: Of particular interest would be the C-CF₃ bond length and the bond angles around the pyrimidine ring. The strong electron-withdrawing nature of the trifluoromethyl group can influence the electronic distribution and geometry of the pyrimidine ring.[7]
-
Torsional Angles: The orientation of the trifluoromethyl group and the methyl group relative to the pyrimidine ring can be precisely determined. This is crucial for understanding steric hindrance and potential intermolecular interactions.
-
Intermolecular Interactions: X-ray crystallography reveals the packing of molecules in the crystal lattice, highlighting intermolecular forces such as hydrogen bonds, halogen bonds, and π-π stacking. These interactions are vital for understanding the solid-state properties of the compound.
Experimental Protocols
The following is a generalized experimental protocol for the structural validation of a novel this compound derivative using single-crystal X-ray crystallography, based on common practices.[4][8]
Synthesis and Crystallization
The target this compound derivative is first synthesized. For example, a common route involves the condensation of a suitable amidine with a β-dicarbonyl compound. Following synthesis and purification, single crystals suitable for X-ray diffraction are grown. A typical procedure for crystallization is slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture of solvents) at room temperature.[4]
X-ray Data Collection
A single crystal of appropriate size and quality is mounted on a diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. The diffractometer directs a beam of monochromatic X-rays onto the crystal. As the crystal is rotated, a series of diffraction patterns are collected on a detector.[4]
Structure Solution and Refinement
The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial positions of the atoms in the crystal structure are determined using direct methods or Patterson methods. This initial model is then refined against the experimental data using least-squares methods. The refinement process optimizes the atomic coordinates, and thermal parameters to improve the agreement between the calculated and observed diffraction intensities.[8]
Alternative Structural Validation Techniques
While X-ray crystallography provides definitive structural information for the solid state, other techniques offer complementary data, particularly for the solution state.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating the connectivity and stereochemistry of a molecule in solution. For this compound derivatives, ¹H, ¹³C, ¹⁹F, and ¹⁵N NMR would be particularly informative. While NMR provides excellent information about the solution-state conformation, it does not provide the precise bond lengths and angles that X-ray crystallography does.
-
Computational Modeling: Density Functional Theory (DFT) and other computational methods can be used to predict the geometry and electronic properties of molecules. These theoretical calculations can be compared with experimental X-ray data to validate the computational model and to gain deeper insight into the molecule's properties.
The following diagram illustrates the workflow for comprehensive structural validation, integrating both experimental and computational approaches.
Logical Relationships in Structural Analysis
The interpretation of crystallographic data involves a logical progression from the raw diffraction pattern to the final, validated molecular structure. This process is outlined in the diagram below.
Conclusion
The structural validation of this compound derivatives is a critical step in understanding their structure-activity relationships. Single-crystal X-ray crystallography provides the most definitive method for this purpose, offering precise details of the molecular geometry and intermolecular interactions in the solid state. By comparing the crystallographic data of new derivatives with established structures, researchers can identify subtle structural changes that may impact biological activity. Integrating X-ray diffraction with other techniques like NMR spectroscopy and computational modeling provides a comprehensive understanding of the molecule's properties in both the solid and solution states, ultimately accelerating the drug discovery and development process.
References
- 1. 4-{4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}-2-pyrimidinamine | C15H11F3N4S | CID 58742229 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Crystal structure of methyl 4-(2-fluorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis, X-ray Structure Determination, and Comprehensive Photochemical Characterization of (Trifluoromethyl)diazirine-Containing TRPML1 Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Fluorinated Pyrimidines in Oncology: Spotlight on 4-Methyl-2-(trifluoromethyl)pyrimidine Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cancer therapeutics, fluorinated pyrimidines have long been a cornerstone of chemotherapy. The prototypical example, 5-Fluorouracil (5-FU), has been a frontline treatment for various solid tumors for decades. However, the quest for agents with improved efficacy, better safety profiles, and novel mechanisms of action has led to the exploration of a new generation of fluorinated pyrimidines, including those bearing a trifluoromethyl group. This guide provides a comparative analysis of 4-Methyl-2-(trifluoromethyl)pyrimidine and its derivatives against other notable fluorinated pyrimidines in cancer therapy, supported by available experimental data.
Performance Comparison of Fluorinated Pyrimidines
While direct head-to-head comparative studies for this compound are limited in publicly available literature, we can synthesize a comparison by examining data from studies on structurally related trifluoromethyl-substituted pyrimidine derivatives and contrasting them with the well-established profiles of 5-Fluorouracil (5-FU) and its prodrug, Capecitabine.
The inclusion of a trifluoromethyl (-CF3) group can significantly alter a molecule's properties, often leading to increased metabolic stability and enhanced cell membrane permeability.[1] This has spurred interest in developing novel anticancer agents based on this scaffold.
In Vitro Cytotoxicity Data
The following tables summarize the half-maximal inhibitory concentration (IC50) values of various trifluoromethyl-pyrimidine derivatives against a panel of human cancer cell lines, with 5-FU included for comparison. It is important to note that these values are from different studies and direct comparisons should be made with caution.
Table 1: In Vitro Anticancer Activity of Trifluoromethyl-Substituted Pyrimidine Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 17v (a trifluoromethyl-substituted pyrimidine derivative) | H1975 (Non-small cell lung cancer) | 2.27 | [2] |
| 5-Fluorouracil (5-FU) | H1975 (Non-small cell lung cancer) | 9.37 | [2] |
| Compound 9u (a 5-trifluoromethylpyrimidine derivative) | A549 (Lung carcinoma) | 0.35 | |
| Compound 9u | MCF-7 (Breast adenocarcinoma) | 3.24 | |
| Compound 9u | PC-3 (Prostate cancer) | 5.12 | |
| Compound 3b (a 5-(trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine derivative) | C32 (Amelanotic melanoma) | 24.4 | [3] |
| Compound 3b | A375 (Melanoma) | 25.4 | [3] |
| Compound 3b | HaCaT (Keratinocytes - Normal) | 33.5 | [3] |
| Compound 3b | CHO-K1 (Ovarian - Normal) | 75.5 | [3] |
Table 2: In Vitro Anticancer Activity of various Pyrimidine Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 5 (N4-hydrazone derivative of 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one) | A549 (Lung carcinoma) | 15.3 | |
| Compound 5 | MCF-7 (Breast adenocarcinoma) | 15.6 | |
| Compound 6 (N4-hydrazone derivative of 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one) | A549 (Lung carcinoma) | 21.4 | |
| Compound 6 | MCF-7 (Breast adenocarcinoma) | 10.9 | |
| Compound 2 (furo[2,3-d]pyrimidine-1,3,4-oxadiazole hybrid derivative) | HT-1080 (Fibrosarcoma) | 13.89 - 19.43 | |
| Compound 2 | MCF-7 (Breast adenocarcinoma) | 13.89 - 19.43 | |
| Compound 2 | MDA-MB-231 (Breast adenocarcinoma) | 13.89 - 19.43 | |
| Compound 2 | A549 (Lung carcinoma) | 13.89 - 19.43 |
From the available data, it is evident that certain trifluoromethyl-pyrimidine derivatives exhibit potent in vitro anticancer activity, in some cases surpassing that of 5-FU against specific cancer cell lines.[2] For instance, compound 17v demonstrated a significantly lower IC50 value against H1975 lung cancer cells compared to 5-FU.[2] Furthermore, some derivatives show a degree of selectivity for cancer cells over normal cell lines, a desirable characteristic for minimizing off-target toxicity.[3]
Mechanisms of Action and Signaling Pathways
The anticancer activity of fluorinated pyrimidines is primarily attributed to their interference with DNA and RNA synthesis. However, the specific mechanisms can vary between different analogs.
5-Fluorouracil (5-FU): The cytotoxic effects of 5-FU are mediated through its metabolites. One key metabolite, 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), inhibits thymidylate synthase (TS), a crucial enzyme in the de novo synthesis of thymidine, leading to a "thymineless death" of cancer cells. Another metabolite, 5-fluorouridine triphosphate (FUTP), is incorporated into RNA, disrupting its processing and function.
Trifluoromethyl-Substituted Pyrimidines: While the precise mechanisms of action for many novel trifluoromethyl-pyrimidine derivatives are still under investigation, some have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.[2] For example, compound 17v was found to induce apoptosis in H1975 cells by upregulating the pro-apoptotic proteins Bax and p53, while downregulating the anti-apoptotic protein Bcl-2.[2] This compound also arrested the cell cycle at the G2/M phase.[2] Some trifluoromethyl-pyrimidine derivatives have also been identified as inhibitors of key signaling proteins in cancer, such as the Epidermal Growth Factor Receptor (EGFR).
Signaling Pathway Diagrams
The following diagrams illustrate the general signaling pathways implicated in the action of fluorinated pyrimidines.
Caption: Mechanism of action of 5-Fluorouracil (5-FU).
Caption: Potential signaling pathways affected by trifluoromethyl-pyrimidine derivatives.
Experimental Protocols
The following are generalized methodologies for key experiments cited in the evaluation of these anticancer agents.
In Vitro Cytotoxicity Assays
1. MTT (3-(4,5-dimethylthiaziazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Principle: This colorimetric assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified by spectrophotometry.
-
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with various concentrations of the test compounds (e.g., trifluoromethyl-pyrimidine derivatives, 5-FU) and a vehicle control (e.g., DMSO).
-
Incubation: Plates are incubated for a defined period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours.
-
Formazan Solubilization: The supernatant is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.
-
2. Sulforhodamine B (SRB) Assay
-
Principle: This assay is based on the ability of the SRB dye to bind to protein components of cells that have been fixed to the culture plate. The amount of bound dye is proportional to the cell mass.
-
Methodology:
-
Cell Seeding and Drug Treatment: Similar to the MTT assay.
-
Cell Fixation: After the incubation period, cells are fixed with trichloroacetic acid (TCA).
-
Staining: The fixed cells are stained with SRB solution.
-
Washing: Unbound dye is removed by washing with acetic acid.
-
Dye Solubilization: The protein-bound dye is solubilized with a basic solution (e.g., Tris base).
-
Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 510 nm).
-
IC50 Calculation: The IC50 value is determined from the dose-response curve.
-
Apoptosis and Cell Cycle Analysis
Flow Cytometry: This technique is used to analyze the cell cycle distribution and quantify apoptosis.
-
Cell Cycle Analysis:
-
Cells are treated with the test compound for a specified time.
-
Cells are harvested, fixed (e.g., with ethanol), and stained with a DNA-binding dye (e.g., propidium iodide).
-
The DNA content of individual cells is measured by flow cytometry, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M).
-
-
Apoptosis Assay (Annexin V/PI Staining):
-
Treated and untreated cells are harvested.
-
Cells are stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and propidium iodide (PI, which enters late apoptotic and necrotic cells with compromised membranes).
-
The stained cells are analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Conclusion
The exploration of trifluoromethyl-substituted pyrimidines represents a promising avenue in the development of novel anticancer agents. While direct comparative data for this compound is still emerging, the broader class of these derivatives has demonstrated significant in vitro cytotoxic activity, often with improved potency and selectivity compared to the established fluorinated pyrimidine, 5-FU. Their mechanisms of action appear to involve the induction of apoptosis and cell cycle arrest, with some compounds also targeting key oncogenic signaling pathways. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this class of compounds in cancer therapy.
References
- 1. This compound | 1017464-05-9 | Benchchem [benchchem.com]
- 2. Design, synthesis and antitumor activity evaluation of trifluoromethyl-substituted pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 4-Methyl-2-(trifluoromethyl)pyrimidine Analogs
For Researchers, Scientists, and Drug Development Professionals
The 4-methyl-2-(trifluoromethyl)pyrimidine scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. The incorporation of the trifluoromethyl group often enhances metabolic stability and binding affinity, making these analogs promising candidates for drug discovery. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various this compound analogs, with a focus on their anticancer and antifungal properties. The information is compiled from recent studies to facilitate further research and development in this area.
Quantitative SAR Data
The following tables summarize the biological activities of different this compound analogs and related structures. These tables provide a clear comparison of the inhibitory concentrations (IC50) and half-maximal effective concentrations (EC50) against various cell lines and fungal species.
Table 1: Anticancer Activity of Trifluoromethyl-Substituted Pyrimidine Derivatives
| Compound ID | Modifications | Cancer Cell Line | IC50 (µM) | Reference |
| 17v | Substituted pyrimidine | H1975 | 2.27 | [1] |
| 5-FU (Control) | - | H1975 | 9.37 | [1] |
| 5l | Amide moiety | PC3 | Inhibition Rate: 54.94% at 5 µg/ml | [2] |
| 5n | Amide moiety | PC3 | Inhibition Rate: 51.71% at 5 µg/ml | [2] |
| 5o | Amide moiety | PC3 | Inhibition Rate: 50.52% at 5 µg/ml | [2] |
| 5r | Amide moiety | PC3 | Inhibition Rate: 55.32% at 5 µg/ml | [2] |
| 5v | Amide moiety | PC3 | Inhibition Rate: 64.20% at 5 µg/ml | [2] |
| Doxorubicin (Control) | - | PC3, K562, Hela, A549 | - | [2] |
| 3b | Thiazolo[4,5-d]pyrimidine | NCI-60 Panel | - | [3] |
Table 2: Antifungal and Antiviral Activities of Trifluoromethyl Pyrimidine Derivatives
| Compound ID | Target Organism | Activity Type | EC50 (µg/mL) | Reference |
| 5j | Tobacco Mosaic Virus (TMV) | Curative | 126.4 | |
| 5m | Tobacco Mosaic Virus (TMV) | Protection | 103.4 | [4] |
| Ningnanmycin (Control) | Tobacco Mosaic Virus (TMV) | - | - | [4] |
| 5b | Botrytis cinerea | Antifungal | Inhibition Rate: 96.76% at 50 µg/ml | |
| 5j | Botrytis cinerea | Antifungal | Inhibition Rate: 96.84% at 50 µg/ml | [2] |
| 5l | Botrytis cinerea | Antifungal | Inhibition Rate: 100% at 50 µg/ml | [2] |
| Tebuconazole (Control) | Botrytis cinerea | Antifungal | Inhibition Rate: 96.45% at 50 µg/ml | [2] |
| 5v | Sclerotinia sclerotiorum | Antifungal | Inhibition Rate: 82.73% at 50 µg/ml | [2] |
| Tebuconazole (Control) | Sclerotinia sclerotiorum | Antifungal | Inhibition Rate: 83.34% at 50 µg/ml | [2] |
Table 3: Kinase Inhibitory Activity of Pyrimidine Derivatives
| Compound ID | Target Kinase | Assay Type | IC50 (nM) | Reference |
| 33 | JAK1 | Biochemical | 2.1 | [5] |
| 33 | JAK2 | Biochemical | 12 | [5] |
| 33 | JAK3 | Biochemical | 923 | [5] |
| 33 | TYK2 | Biochemical | 12 | [5] |
| 21 | IL-2 induced STAT5 | Cell-based | - | [5] |
| 21 | EPO induced STAT5 | Cell-based | 84 | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for key assays cited in the studies of trifluoromethyl pyrimidine analogs.
General Synthesis of Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety
This protocol describes a four-step synthesis to obtain trifluoromethyl pyrimidine derivatives with an amide linkage.[2][6]
-
Preparation of Intermediates: Intermediates are prepared using established research methods. For example, starting from ethyl trifluoroacetoacetate.[6]
-
Reaction of Intermediate 3: To a three-necked bottle, add intermediate 3 (20 mmol), KI (0.2 mmol), Cs2CO3 (30 mmol), and acetone (50 ml) and stir under an ice bath.[6]
-
Addition of Aminophenol: Add a solution of 3-aminophenol or 4-aminophenol (20 mmol) in acetone (10 ml) dropwise to the reaction mixture. Continue the reaction for 7-8 hours at 25°C.[6]
-
Purification of Intermediate 4: Purify the resulting intermediate 4 using column chromatography with a petroleum ether and ethyl acetate eluent.[6]
-
Final Amide Formation: In a three-necked bottle, dissolve intermediate 4 (0.02 mol), a suitable aromatic acid (0.024 mol), and dimethylaminopyridine (DMAP, 0.0004 mol) in dichloromethane (20 ml). Add 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI, 0.03 mol) to the mixture.[6]
-
Reaction and Purification: Stir the reaction at 25°C for 8-10 hours. Evaporate the solvent under vacuum and purify the final compound by column chromatography (ethyl acetate/petroleum ether = 10/1).[6]
In Vitro Antifungal Activity Assay
This protocol outlines the mycelial growth inhibition method used to evaluate the antifungal activity of the synthesized compounds.[4]
-
Compound Preparation: Dissolve the test compounds in a suitable solvent to a concentration of 100 µg/mL.
-
Culture Preparation: Prepare potato dextrose agar (PDA) plates and inoculate them with a mycelial disc of the target fungus.
-
Treatment: Add the test compound solution to the PDA plates. Use a solvent control and a positive control (e.g., tebuconazole).
-
Incubation: Incubate the plates at an appropriate temperature for several days until the mycelial growth in the control plate reaches a certain diameter.
-
Measurement: Measure the diameter of the fungal colony in the treated and control plates.
-
Calculation: Calculate the percentage of inhibition using the formula: Inhibition (%) = [(C-T)/C] x 100, where C is the diameter of the colony in the control and T is the diameter of the colony in the treated plate.
MTT Assay for Anticancer Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is used to determine the cytotoxic effects of compounds on cancer cell lines.[1]
-
Cell Seeding: Seed human tumor cells (e.g., PC-3, MGC-803, MCF-7, H1975) into 96-well plates at a specific density and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a positive control (e.g., 5-FU) for a specified period (e.g., 48 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, by plotting the percentage of cell viability against the compound concentration.
Biochemical Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a luminescence-based assay to measure the inhibitory effect of compounds on kinase activity by quantifying the amount of ATP remaining after the kinase reaction.[7]
-
Compound Dilution: Perform a serial dilution of the test compounds. Include a DMSO-only vehicle control and a positive control inhibitor.[7]
-
Assay Plate Preparation: Add the diluted compounds to a 384-well plate.[7]
-
Kinase Reaction Mixture: Prepare a master mix containing the assay buffer, the target kinase (e.g., JAK2), and its specific peptide substrate.[7]
-
Reaction Initiation: Dispense the kinase reaction mixture into the wells of the assay plate. Include a "no kinase" control.[7]
-
Incubation: Incubate the plate at room temperature or 30°C for a predetermined time (e.g., 60 minutes).[7]
-
Signal Detection: Add an ATP detection reagent to stop the reaction and generate a luminescent signal.[7]
-
Data Acquisition: Measure the luminescence intensity of each well using a plate reader.[7]
-
Percent Inhibition Calculation: Calculate the percent inhibition based on the luminescence signals of the vehicle control (100% activity) and the no kinase control (0% activity).[7]
Visualizations
The following diagrams illustrate key workflows and pathways relevant to the SAR studies of this compound analogs.
Caption: General synthetic workflow for this compound analogs.
Caption: Workflow for the biological evaluation of synthesized pyrimidine analogs.
Caption: Simplified signaling pathway showing kinase inhibition by a pyrimidine analog.
References
- 1. Design, synthesis and antitumor activity evaluation of trifluoromethyl-substituted pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]
- 3. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 5. Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
A comparative study of different synthetic routes to trifluoromethylated pyrimidines
The incorporation of the trifluoromethyl (CF3) group into the pyrimidine scaffold is a pivotal strategy in medicinal chemistry and drug development. This modification often enhances the metabolic stability, lipophilicity, and binding affinity of molecules, leading to improved pharmacokinetic and pharmacodynamic profiles. Consequently, a variety of synthetic routes to access these valuable compounds have been developed. This guide provides a comparative overview of key methodologies, complete with experimental data, detailed protocols, and visual representations of the synthetic pathways.
Comparative Analysis of Synthetic Routes
The synthesis of trifluoromethylated pyrimidines can be broadly categorized into two main approaches: the use of trifluoromethylated building blocks in a cyclization reaction to construct the pyrimidine ring, and the direct trifluoromethylation of a pre-existing pyrimidine or related heterocyclic system. Each strategy offers distinct advantages and is suited for different applications.
| Synthetic Route | Key Reagents | Typical Reaction Conditions | Yields | Key Advantages |
| One-Pot Three-Component Synthesis | Sodium triflinate (CF3SO2Na), aryl enaminones, aryl amidine hydrochlorides | Not specified in detail, but described as a one-pot reaction. | Not specified | High selectivity, avoids regioselectivity issues often seen in direct trifluoromethylation. |
| Modified Biginelli Reaction | Aldehyde, ethyl trifluoroacetoacetate, urea or thiourea, catalytic HCl | Reflux in ethanol | Not specified | A classic and efficient method for producing dihydropyrimidine structures which can be valuable intermediates. |
| Direct Microwave-Assisted Trifluoromethylation | 5-Iodo pyrimidine nucleosides, Chen's reagent (methyl fluorosulfonyldifluoroacetate), Copper catalyst | Microwave irradiation | High yields (gram scale) | Simple, scalable, and high-yielding protocol for late-stage functionalization. |
| Synthesis from α-CF3 Ketones | α-CF3 aryl ketones, amidine hydrochlorides | Mild conditions, metal-free | Very good yields | Practical and efficient approach to 2,6-disubstituted 4-fluoropyrimidines. |
| Multi-step Synthesis via Amide Coupling | Ethyl trifluoroacetoacetate (starting material) | Four-step reaction sequence | 20.2–60.8% | Allows for the introduction of diverse amide functionalities, leading to a library of analogues for bioactivity screening. |
Experimental Protocols
One-Pot Three-Component Synthesis of 5-Trifluoromethyl Pyrimidine Derivatives
This method provides a highly selective and efficient one-pot synthesis of 5-trifluoromethyl pyrimidine derivatives from sodium triflinate (CF3SO2Na), aryl enaminones, and aryl amidine hydrochlorides. This approach avoids the regioselectivity issues often encountered with direct trifluoromethylation of the pyrimidine ring.
Experimental Protocol: A mixture of the aryl enaminone (0.5 mmol), aryl amidine hydrochloride (0.6 mmol), CF3SO2Na (1.0 mmol), and an oxidant is stirred in a suitable solvent at a specified temperature. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is worked up by extraction with an organic solvent. The organic layer is dried and concentrated under reduced pressure. The residue is then purified by column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the desired 5-trifluoromethyl pyrimidine derivative.
Synthesis of 4-Trifluoromethyl-3,4-dihydropyrimidin-2(1H)-ones via the Biginelli Reaction
A modification of the classic Biginelli reaction utilizing ethyl trifluoroacetoacetate to produce dihydropyrimidine structures, which are valuable intermediates and bioactive compounds in their own right.
Experimental Protocol: A mixture of an aldehyde (1 mmol), ethyl trifluoroacetoacetate (1 mmol), and urea or thiourea (1.5 mmol) is heated in ethanol (10 mL) with a catalytic amount of hydrochloric acid at reflux. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled in an ice bath, and the precipitated product is collected by filtration. The solid is then washed with cold ethanol and dried to afford the 3,4-dihydropyrimidin-2(1H)-one
A Comparative Guide to the Efficacy of 4-Methyl-2-(trifluoromethyl)pyrimidine-Based Anticancer Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro and in vivo efficacy of anticancer drug candidates based on the 4-Methyl-2-(trifluoromethyl)pyrimidine scaffold. This class of compounds has garnered significant interest in medicinal chemistry due to the unique properties conferred by the trifluoromethyl group, which can enhance metabolic stability and cell permeability. This document summarizes key experimental data, details relevant methodologies, and visualizes associated signaling pathways to aid in the evaluation and development of these potential therapeutic agents.
In Vitro Efficacy: A Comparative Analysis
The in vitro anticancer activity of novel trifluoromethyl-substituted pyrimidine derivatives is a critical initial step in their evaluation. These assays typically involve exposing various human cancer cell lines to the compounds to determine their cytotoxic and anti-proliferative effects. The half-maximal inhibitory concentration (IC50) is a key metric derived from these studies, representing the concentration of a drug that is required for 50% inhibition in vitro.
A study on a series of novel trifluoromethyl-substituted pyrimidine derivatives evaluated their bioactivity against four human tumor cell lines: PC-3 (prostate cancer), MGC-803 (gastric cancer), MCF-7 (breast cancer), and H1975 (non-small cell lung cancer) using the MTT assay. One particular compound, 17v , demonstrated potent anti-proliferative activity, especially against the H1975 cell line, with an IC50 value of 2.27 μM. This was notably more effective than the positive control, 5-Fluorouracil (5-FU), which had an IC50 of 9.37 μM against the same cell line[1].
Further research into other trifluoromethyl pyrimidine derivatives has also shown promising anticancer activities. For instance, a series of 5-trifluoromethylpyrimidine derivatives were synthesized and evaluated as Epidermal Growth Factor Receptor (EGFR) inhibitors. Compound 9u from this series exhibited excellent antitumor activity with IC50 values of 0.35 μM, 3.24 μM, and 5.12 μM against A549 (lung cancer), MCF-7, and PC-3 cells, respectively[2][3]. Another study on 2,4,5-substituted pyrimidine derivatives identified compound 7gc as a highly active agent against several human cancer cell lines, with IC50 values ranging from 0.024 to 0.55 μM[4].
While not all of the following compounds strictly adhere to the this compound structure, they represent the broader class of trifluoromethyl pyrimidine derivatives and provide a basis for comparison.
Table 1: Comparative In Vitro Anticancer Activity of Trifluoromethyl-Pyrimidine Derivatives
| Compound ID | Cancer Cell Line | IC50 (μM) | Reference Compound | IC50 (μM) | Source |
| 17v | H1975 (Non-Small Cell Lung Cancer) | 2.27 | 5-FU | 9.37 | [1] |
| 9u | A549 (Lung Cancer) | 0.35 | Gefitinib | - | [2][3] |
| MCF-7 (Breast Cancer) | 3.24 | [2][3] | |||
| PC-3 (Prostate Cancer) | 5.12 | [2][3] | |||
| 7gc | Multiple Human Cancer Cell Lines | 0.024 - 0.55 | - | - | [4] |
| Compound 2k | B16-F10 (Melanoma) | 0.098 | Colchicine | - | [5] |
In Vivo Efficacy: Preclinical Animal Models
Following promising in vitro results, the in vivo efficacy of lead compounds is assessed in animal models, typically using xenografts where human cancer cells are implanted into immunodeficient mice. These studies provide crucial information on a drug's ability to inhibit tumor growth in a complex biological system.
For instance, a study on 4'-C-methyl-2'-fluoro arabino nucleosides in the pyrimidine series found that 1-(4-C-methyl-2-fluoro-beta-D-arabinofuranosyl) cytosine was highly cytotoxic and demonstrated significant antitumor activity in mice implanted with human tumor xenografts[6]. Another study reported that compound 31r , a pyrrolo[2,3-d]pyrimidine derivative, significantly suppressed tumor growth in PC-9 EGFR19del/T790M/C797S xenograft models at a dose of 80 mg/kg once daily[7].
While specific in vivo data for a range of this compound-based drugs is limited in the public domain, the following table illustrates how such comparative data would be presented.
Table 2: Comparative In Vivo Antitumor Efficacy of Pyrimidine Derivatives in Xenograft Models
| Compound ID | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (%) | Survival Benefit | Source |
| Compound 31r | PC-9 EGFR19del/T790M/C797S | 80 mg/kg, once daily | Significant tumor regression | Not specified | [7] |
| Compound 2k | Melanoma Tumor Model | Not specified | Significant anti-tumor efficacy | Not specified | [5] |
Experimental Protocols
Detailed and standardized experimental protocols are fundamental for the reproducibility and comparison of efficacy data.
In Vitro Cell Proliferation (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds and a positive control (e.g., 5-FU) for 48-72 hours.
-
MTT Addition: After the incubation period, 20 μL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 μL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.
-
Data Analysis: The IC50 values are calculated from the dose-response curves.
In Vivo Xenograft Mouse Model
This model is used to evaluate the antitumor efficacy of a compound in a living organism.
Protocol:
-
Cell Implantation: Human cancer cells (e.g., 5 x 106 cells in 100 μL of PBS) are subcutaneously injected into the flank of immunodeficient mice (e.g., BALB/c nude mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm3).
-
Randomization and Treatment: Mice are randomized into control and treatment groups. The test compound is administered (e.g., orally or intraperitoneally) at a predetermined dose and schedule.
-
Tumor Measurement: Tumor volume is measured every 2-3 days using calipers (Volume = 0.5 x length x width2).
-
Endpoint: The study is terminated when tumors in the control group reach a certain size or after a predetermined period. Tumor growth inhibition is calculated.
Signaling Pathways and Mechanisms of Action
Many pyrimidine-based anticancer agents exert their effects by targeting key signaling pathways involved in cell proliferation, survival, and apoptosis. The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a common target[2][3][8][9].
Further investigations have shown that some trifluoromethyl-substituted pyrimidine derivatives can induce apoptosis (programmed cell death) in cancer cells. For example, compound 17v was found to induce apoptosis in H1975 cells by increasing the expression of pro-apoptotic proteins like Bax and p53, while down-regulating the anti-apoptotic protein Bcl-2[1]. Similarly, compound 9u was shown to induce early apoptosis of A549 cells and arrest the cell cycle in the G2/M phase[2][3].
Experimental Workflow for Efficacy Comparison
The following diagram illustrates a typical workflow for comparing the efficacy of novel drug candidates.
Caption: Workflow for comparing in vitro and in vivo drug efficacy.
Targeted Signaling Pathway: EGFR Inhibition and Apoptosis Induction
The diagram below illustrates the mechanism of action for a hypothetical this compound-based drug that targets the EGFR signaling pathway and induces apoptosis.
Caption: EGFR signaling inhibition and apoptosis induction pathway.
References
- 1. Design, synthesis and antitumor activity evaluation of trifluoromethyl-substituted pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological evaluation of novel 2,4,5-substituted pyrimidine derivatives for anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and anti-tumor evaluation of novel pyrimidine and quinazoline analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and anticancer evaluation of 4'-C-methyl-2'-fluoro arabino nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting the EGFR signaling pathway in cancer therapy: What’s new in 2023? - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the target selectivity of kinase inhibitors derived from 4-Methyl-2-(trifluoromethyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the target selectivity of kinase inhibitors derived from a pyrimidine scaffold, with a focus on PF-06463922 (Lorlatinib), a compound with a pyrimidine core. This document summarizes quantitative data, details relevant experimental methodologies, and visualizes key signaling pathways to aid in the assessment of these inhibitors for research and therapeutic development.
Executive Summary
Kinase inhibitors are a cornerstone of targeted therapy, particularly in oncology. The pyrimidine scaffold is a privileged structure in the design of these inhibitors. Understanding the precise target selectivity of these compounds is critical for predicting their efficacy and potential off-target effects. This guide centers on PF-06463922, a potent ATP-competitive inhibitor of ALK and ROS1 kinases, and compares its selectivity profile with the first-generation inhibitor, Crizotinib. While not a 4-Methyl-2-(trifluoromethyl)pyrimidine derivative, PF-06463922's pyrimidine core and extensive characterization make it an excellent case study for assessing kinase inhibitor selectivity.
Comparative Kinase Inhibition Profiles
The target selectivity of PF-06463922 and Crizotinib has been assessed across large panels of kinases. The following tables summarize their inhibitory activities (Ki and IC50 values) against their primary targets and key off-target kinases. Lower values indicate greater potency.
Table 1: Potency Against Primary Kinase Targets
| Inhibitor | Target Kinase | Inhibition Constant (Ki) | Cellular IC50 |
| PF-06463922 | ROS1 | <0.025 nM[1] | 0.6 nM (BaF3 CD74-ROS1 cells)[1] |
| ALK | <0.07 nM[1] | 1.3 nM (HCC78 cells)[1] | |
| Crizotinib | ROS1 | Not explicitly found | >10-fold less potent than PF-06463922[1] |
| ALK | 5-20 nM[2] | ~30-fold less potent than PF-06463922[3] |
Table 2: Selectivity Profile Against a Panel of Off-Target Kinases
A kinome scan of PF-06463922 against 206 recombinant kinases revealed that at a concentration of 1 µM, 13 tyrosine kinases, in addition to ROS1 and ALK, were inhibited by more than 75%.[4] In contrast, Crizotinib is known to be a potent inhibitor of the c-Met kinase.[2]
| Inhibitor | Off-Target Kinase | Inhibition Data |
| PF-06463922 | Lck | >75% inhibition at 1 µM |
| Fgr | >75% inhibition at 1 µM | |
| Bmx | >75% inhibition at 1 µM | |
| Blk | >75% inhibition at 1 µM | |
| DDR1 | >75% inhibition at 1 µM | |
| Crizotinib | c-Met | IC50 of 5-20 nM[2] |
| RON | Potent inhibition |
Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by the kinases targeted by these inhibitors.
Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
References
- 1. PF-06463922 is a potent and selective next-generation ROS1/ALK inhibitor capable of blocking crizotinib-resistant ROS1 mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The potential for crizotinib in non-small cell lung cancer: a perspective review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The ALK/ROS1 inhibitor PF-06463922 overcomes primary resistance to crizotinib in ALK-driven neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
Harnessing the Potential of 4-Methyl-2-(trifluoromethyl)pyrimidine as a Phenyl Bioisostere in Drug Design: A Comparative Guide
For researchers, scientists, and drug development professionals, the strategic modification of lead compounds is a cornerstone of modern medicinal chemistry. Bioisosteric replacement, the substitution of one functional group for another with similar physicochemical properties, is a powerful tool to enhance a drug candidate's potency, selectivity, and pharmacokinetic profile. The phenyl group, a ubiquitous moiety in many drug molecules, often presents challenges related to metabolic instability and poor solubility. This guide provides a comprehensive comparison of the 4-methyl-2-(trifluoromethyl)pyrimidine moiety as a bioisosteric replacement for the phenyl group, offering insights into its potential to overcome these limitations.
The substitution of a phenyl ring with a this compound group can significantly alter a molecule's properties. The pyrimidine core introduces nitrogen atoms, which can act as hydrogen bond acceptors and modulate the compound's electronics and solubility. The trifluoromethyl group is a well-known metabolic blocker, enhancing stability against oxidative metabolism, while the methyl group can provide a crucial interaction point within a target's binding site. This guide presents a comparative analysis through a representative case study, supported by detailed experimental protocols and visualizations of relevant signaling pathways.
Comparative Analysis: Physicochemical and Biological Properties
To illustrate the impact of this bioisosteric replacement, we present a comparative analysis of a hypothetical p38 MAPK inhibitor, "Compound A," containing a phenyl group, and its analogue, "Compound B," where the phenyl group is replaced by this compound.
Table 1: Comparison of Physicochemical Properties
| Property | Compound A (Phenyl) | Compound B (this compound) | Fold Change |
| Molecular Weight ( g/mol ) | 450.5 | 518.5 | 1.15 |
| Calculated LogP | 4.2 | 3.5 | -0.7 |
| Aqueous Solubility (µM) | 5 | 25 | +5 |
| Polar Surface Area (Ų) | 85 | 105 | +20 |
Table 2: Comparison of In Vitro Metabolic Stability
| Parameter | Compound A (Phenyl) | Compound B (this compound) | Fold Change |
| Human Liver Microsomal Half-life (t½, min) | 15 | 75 | +5 |
| Intrinsic Clearance (CLint, µL/min/mg protein) | 92 | 18 | -5.1 |
| Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | 15 | 12 | -0.8 |
Table 3: Comparison of Biological Activity
| Target/Assay | Compound A (Phenyl) - IC₅₀ (nM) | Compound B (this compound) - IC₅₀ (nM) | Fold Change |
| p38α MAPK | 10 | 8 | -0.8 |
| TNF-α Release in LPS-stimulated PBMCs | 25 | 20 | -0.8 |
| hERG Inhibition | 5,000 | > 20,000 | >4 |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of drug candidates. Below are protocols for the key experiments cited in this guide.
Shake-Flask Method for LogP Determination
This method directly measures the partitioning of a compound between n-octanol and water, providing a reliable measure of its lipophilicity.
Materials:
-
Test compound
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Glass vials with screw caps
-
Vortex mixer
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system
Protocol:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Add a small aliquot of the stock solution to a vial containing a known volume of water (or PBS) and n-octanol (e.g., 1:1 v/v). The final concentration of the test compound should be in the linear range of the analytical method.
-
Securely cap the vial and vortex vigorously for 2 minutes to ensure thorough mixing.
-
Allow the vial to stand at room temperature until the two phases have clearly separated.
-
Centrifuge the vial at 2000 x g for 10 minutes to ensure complete phase separation.
-
Carefully withdraw an aliquot from both the aqueous and n-octanol layers.
-
Analyze the concentration of the test compound in each aliquot using a validated HPLC method.
-
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
The LogP is the logarithm (base 10) of the partition coefficient.
Human Liver Microsomal Stability Assay
This in vitro assay assesses the metabolic stability of a compound when incubated with liver microsomes, which are rich in drug-metabolizing enzymes like cytochrome P450s.
Materials:
-
Test compound
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Incubator/water bath at 37°C
-
Acetonitrile (containing an internal standard) for reaction termination
-
LC-MS/MS system for analysis
Protocol:
-
Prepare a stock solution of the test compound.
-
In a microcentrifuge tube, pre-warm a mixture of HLM and phosphate buffer at 37°C.
-
Initiate the metabolic reaction by adding the test compound and the NADPH regenerating system to the HLM mixture. The final concentration of the test compound is typically 1 µM.
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and transfer it to a separate tube containing ice-cold acetonitrile with an internal standard to stop the reaction.
-
Centrifuge the quenched samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
The elimination rate constant (k) is the negative slope of the linear regression line.
-
The half-life (t½) is calculated as 0.693/k.
-
Intrinsic clearance (CLint) is calculated using the equation: CLint = (0.693 / t½) / (mg microsomal protein/mL).
Caco-2 Permeability Assay
The Caco-2 cell line, derived from human colon adenocarcinoma, forms a monolayer of polarized intestinal epithelial cells and is a widely accepted in vitro model for predicting human intestinal permeability.
Materials:
-
Caco-2 cells
-
Transwell® inserts with a microporous polycarbonate membrane
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Hanks' Balanced Salt Solution (HBSS) buffered with HEPES
-
Test compound
-
Lucifer yellow (as a marker for monolayer integrity)
-
LC-MS/MS system for analysis
Protocol:
-
Seed Caco-2 cells onto the Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Prior to the experiment, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and the permeability of Lucifer yellow.
-
Wash the cell monolayers with pre-warmed HBSS.
-
To measure apical-to-basolateral (A-B) permeability, add the test compound (in HBSS) to the apical (donor) chamber and fresh HBSS to the basolateral (receiver) chamber.
-
To measure basolateral-to-apical (B-A) permeability, add the test compound to the basolateral (donor) chamber and fresh HBSS to the apical (receiver) chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
At specified time points, collect samples from the receiver chamber and replace with fresh HBSS.
-
Analyze the concentration of the test compound in the collected samples using LC-MS/MS.
-
The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
-
The efflux ratio (B-A Papp / A-B Papp) is calculated to assess the potential for active efflux.
Visualizing the Impact: Signaling Pathways and Experimental Workflow
To provide a clearer understanding of the context in which these compounds are evaluated, the following diagrams illustrate relevant signaling pathways and a typical experimental workflow.
The following signaling pathways, p38 MAPK and EGFR, are common targets in drug discovery where the strategic use of bioisosteres like this compound can be highly beneficial.
Head-to-Head Comparison: Trifluroromethyl Pyrimidine vs. Pyridine-Based Pesticides in Crop Protection
A detailed guide for researchers and drug development professionals on the efficacy, mechanism of action, and experimental evaluation of two key classes of insecticides.
In the ongoing endeavor to develop more effective and specific crop protection agents, trifluoromethyl pyrimidine and pyridine-based compounds represent two significant classes of pesticides. This guide provides a comprehensive head-to-head comparison of their performance, supported by experimental data, detailed methodologies, and visualizations of their modes of action to aid researchers, scientists, and drug development professionals in their work.
Executive Summary
Trifluoromethyl pyrimidine and pyridine-based pesticides are crucial in managing a wide range of agricultural pests. Pyridine-based insecticides, particularly the neonicotinoid class, have been widely used and are known for their agonistic action on insect nicotinic acetylcholine receptors (nAChRs). Emerging trifluoromethyl pyrimidine derivatives, on the other hand, show promise with some demonstrating antagonistic effects on the same receptors, offering a potential tool for resistance management. This guide presents a comparative analysis of their efficacy, focusing on the diamondback moth (Plutella xylostella), a globally significant pest known for its resistance to conventional insecticides.
Quantitative Performance Data
The following tables summarize the lethal concentration (LC50) values of various trifluoromethyl pyrimidine and pyridine-based insecticides against Plutella xylostella. It is important to note that direct comparative studies are limited, and the data presented here are collated from multiple sources. Variations in experimental conditions can influence LC50 values.
Table 1: Efficacy of Trifluoromethyl Pyrimidine-Based Pesticides against Plutella xylostella
| Compound Class | Active Ingredient/Derivative | LC50 Value | Target Pest Stage | Citation |
| Trifluoromethyl Pyrimidine | Derivative 5w | 90.0% mortality at 500 µg/ml | Mythimna separata | [1] |
| Trifluoromethyl Pyrimidine | Derivative 5o | 80.0% mortality at 500 µg/ml | Spodoptera frugiperda | [1] |
| Trifluoromethyl Pyrimidine | Derivative 5t | 83.3% mortality at 500 µg/ml | Spodoptera frugiperda | [1] |
Table 2: Efficacy of Pyridine-Based Pesticides against Plutella xylostella
| Compound Class | Active Ingredient | LC50 Value (ppm) | Target Pest Stage | Citation |
| Neonicotinoid (Pyridine) | Acetamiprid | 74.7 (susceptible strain) | Larvae | [2] |
| Neonicotinoid (Pyridine) | Acetamiprid | 5470 (resistant strain) | Larvae | [2] |
| Neonicotinoid (Pyridine) | Imidacloprid | 0.16 µg AI L⁻¹ (for crayfish) | Juvenile Crayfish | [3] |
| Organophosphate (Pyridine) | Chlorpyrifos | Not specified for P. xylostella | - | |
| Spinosyn (Pyridine derivative) | Spinosad | 11.5 (parent generation) | Larvae | [4] |
| Spinosyn (Pyridine derivative) | Spinosad | 490.63 (15th generation) | Larvae | [4] |
Mode of Action: A Tale of Two Mechanisms at the Same Target
Both trifluoromethyl pyrimidine and pyridine-based insecticides can target the insect's nervous system, specifically the nicotinic acetylcholine receptors (nAChRs). However, their mechanisms of action at this target can differ significantly, which has important implications for their use and for managing insecticide resistance.
Pyridine-Based Insecticides (Neonicotinoids): nAChR Agonists
Neonicotinoids, a major class of pyridine-based insecticides, act as agonists of nAChRs. They mimic the neurotransmitter acetylcholine (ACh), binding to the receptor and opening the ion channel. This leads to an uncontrolled influx of sodium ions, causing continuous nerve stimulation, tremors, paralysis, and ultimately, the death of the insect.[5][6]
Trifluoromethyl Pyrimidine-Based Insecticides: Potential nAChR Antagonists
Some novel trifluoromethyl pyrimidine insecticides, such as triflumezopyrim, have been shown to act as inhibitors or antagonists of nAChRs.[7][8] Instead of activating the receptor, they bind to it and block the ion channel from opening in response to acetylcholine. This disruption of nerve signal transmission leads to paralysis and death. This opposing mechanism of action is significant as it may provide an effective tool against pests that have developed resistance to nAChR agonists like neonicotinoids.
Signaling Pathway Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the distinct signaling pathways at the nicotinic acetylcholine receptor for agonistic and antagonistic insecticides.
Caption: Agonistic action of pyridine-based insecticides on nAChR.
Caption: Antagonistic action of trifluoromethyl pyrimidine insecticides on nAChR.
Experimental Protocols
A standardized and reproducible methodology is critical for the accurate assessment of insecticide efficacy. The leaf-dip bioassay is a widely accepted method for evaluating the toxicity of insecticides to leaf-feeding insects like Plutella xylostella.
Leaf-Dip Bioassay Protocol (Adapted from IRAC Method No. 018) [9]
Objective: To determine the lethal concentration (LC50) of an insecticide against a target pest.
Materials:
-
Insect-proof containers
-
Host plant leaves (e.g., cabbage for P. xylostella)
-
Test insecticide and appropriate solvents/wetting agents
-
Beakers, pipettes, and other standard laboratory glassware
-
Forceps and fine brushes
-
Paper towels
-
Controlled environment chamber (25±2°C, 60-70% RH, 16:8 L:D photoperiod)
Procedure:
-
Insect Rearing: Rear a healthy, age-standardized population of the target pest (e.g., second or third instar larvae of P. xylostella).
-
Insecticide Preparation: Prepare a series of dilutions of the test insecticide. A minimum of five concentrations resulting in mortalities between 10% and 90% is recommended. A control group treated with solvent/wetter only is essential.
-
Leaf Treatment: Dip host plant leaves into the insecticide solutions for a standardized time (e.g., 10 seconds) with gentle agitation. Allow the leaves to air-dry on paper towels.
-
Exposure: Place the treated, dried leaves into the insect-proof containers. Introduce a known number of larvae (e.g., 10-20) into each container.
-
Incubation: Maintain the containers in a controlled environment chamber.
-
Mortality Assessment: Record larval mortality at specified time intervals (e.g., 24, 48, and 72 hours). Larvae are considered dead if they are unable to move in a coordinated manner when prodded with a fine brush.
-
Data Analysis: Use probit analysis to calculate the LC50 value and its 95% confidence intervals from the mortality data.
Experimental Workflow:
Caption: Workflow for a standard leaf-dip bioassay.
Conclusion
The comparison between trifluoromethyl pyrimidine and pyridine-based pesticides reveals a dynamic landscape in insecticide development. While pyridine-based neonicotinoids have a long history of effective use as nAChR agonists, the emergence of resistance necessitates the exploration of alternative modes of action. Trifluoromethyl pyrimidine derivatives, with their potential to act as nAChR antagonists, represent a promising avenue for managing resistant pest populations.
For researchers and drug development professionals, this guide highlights the importance of considering not only the chemical structure but also the specific mechanism of action when designing new insecticidal compounds. The provided experimental protocols and data offer a foundational framework for the evaluation and comparison of novel pesticide candidates. Further head-to-head comparative studies under standardized conditions are crucial to fully elucidate the relative performance of these two important classes of insecticides.
References
- 1. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Investigating Plutella xylostella Resistance to Insecticides: Sensitivity Shifts to Cypermethrin, Profenofos, and Acetamiprid, World Journal of Agricultural Science and Technology, Science Publishing Group [sciencepg.com]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. rjas.org [rjas.org]
- 6. ENY282/IN077: Insecticides Used in the Urban Environment: Mode of Action [edis.ifas.ufl.edu]
- 7. researchgate.net [researchgate.net]
- 8. Mode of action of triflumezopyrim: A novel mesoionic insecticide which inhibits the nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. irac-online.org [irac-online.org]
A Comparative Guide to HPLC Methodologies for the Quantification of 4-Methyl-2-(trifluoromethyl)pyrimidine
This guide provides a detailed comparison of hypothetical, yet representative, High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of 4-Methyl-2-(trifluoromethyl)pyrimidine. Developed for researchers, scientists, and professionals in drug development, this document outlines two distinct reversed-phase HPLC (RP-HPLC) methods and an alternative Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) approach. The performance of each method is supported by hypothetical validation data, presented in accordance with the International Conference on Harmonisation (ICH) guidelines.[1][2]
Methodology Performance Comparison
The selection of an analytical method is contingent on the specific requirements of the study, such as desired sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of the performance characteristics for two developed HPLC methods and a comparative LC-MS/MS method.
| Parameter | HPLC Method A | HPLC Method B | LC-MS/MS Method |
| Linearity (R²) | 0.9995 | 0.9998 | > 0.9999 |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.1% - 100.8% | 99.5% - 101.5% |
| Precision (RSD %) | < 1.5% | < 1.2% | < 1.0% |
| Limit of Detection (LOD) | 50 ng/mL | 45 ng/mL | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 150 ng/mL | 135 ng/mL | 0.3 ng/mL |
| Run Time | 12 minutes | 10 minutes | 8 minutes |
Experimental Workflows and Logical Relationships
A systematic approach is crucial for the development and validation of a robust analytical method. The following diagram illustrates a typical workflow, from initial parameter selection to final method validation.
Caption: Workflow for HPLC Method Development and Validation.
Detailed Experimental Protocols
The following sections provide the detailed methodologies for the two hypothetical HPLC methods and the comparative LC-MS/MS method.
Sample and Standard Preparation (Common for all methods)
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of diluent (Acetonitrile:Water, 50:50 v/v).
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the diluent to achieve concentrations ranging from the LOQ to 200% of the target assay concentration.
-
Sample Preparation: Dissolve the sample containing this compound in the diluent to achieve a theoretical concentration within the calibrated range. Filter the final solution through a 0.45 µm syringe filter before injection.
HPLC Method A Protocol
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: Acetonitrile
-
-
Gradient Program:
-
0-2 min: 30% B
-
2-8 min: 30% to 70% B
-
8-10 min: 70% B
-
10-10.1 min: 70% to 30% B
-
10.1-12 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
HPLC Method B Protocol
-
Instrumentation: HPLC system with a Diode Array Detector (DAD).
-
Column: C8, 100 mm x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase:
-
A: 20 mM Potassium Phosphate buffer, pH 3.5
-
B: Methanol
-
-
Isocratic Elution: 60% A and 40% B
-
Flow Rate: 1.2 mL/min
-
Column Temperature: 35°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 5 µL
Alternative Method: LC-MS/MS Protocol
This method offers higher sensitivity and selectivity, making it suitable for complex matrices or when very low concentrations need to be quantified.[3][4]
-
Instrumentation: HPLC or UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18, 50 mm x 2.1 mm, 1.8 µm particle size.
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Program:
-
0-1 min: 10% B
-
1-5 min: 10% to 90% B
-
5-6 min: 90% B
-
6-6.1 min: 90% to 10% B
-
6.1-8 min: 10% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 2 µL
-
Mass Spectrometry Parameters:
-
Ionization Mode: ESI Positive
-
MRM Transition: To be determined by direct infusion of a standard solution of this compound. A hypothetical transition could be m/z 163.1 -> 143.1.
-
Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).
-
Conclusion
The presented RP-HPLC methods provide reliable and precise approaches for the quantification of this compound.[5] HPLC Method B offers a slightly faster run time and better precision due to the isocratic elution and smaller particle size column. For analyses requiring higher sensitivity and selectivity, particularly in complex biological matrices, the LC-MS/MS method is the superior alternative.[6] The choice of method should be guided by the specific analytical requirements, available instrumentation, and the intended application. All methods should be fully validated according to ICH guidelines before implementation in a regulated environment.[7][8]
References
- 1. pharmtech.com [pharmtech.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. researchgate.net [researchgate.net]
- 4. Improved diagnostics of purine and pyrimidine metabolism disorders using LC-MS/MS and its clinical application | Charles Explorer [explorer.cuni.cz]
- 5. researchgate.net [researchgate.net]
- 6. Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 8. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
Safety Operating Guide
Personal protective equipment for handling 4-Methyl-2-(trifluoromethyl)pyrimidine
This guide provides essential safety, operational, and disposal procedures for researchers, scientists, and drug development professionals handling 4-Methyl-2-(trifluoromethyl)pyrimidine. The information is compiled from safety data sheets of structurally similar compounds and established laboratory safety protocols.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Hand Protection | Double gloving with nitrile or neoprene gloves. | Provides protection against skin contact. Nitrile gloves should be changed immediately upon contact with similar pyridine compounds due to poor resistance.[1] |
| Eye Protection | Chemical safety goggles and a face shield. | Protects against splashes and vapors that can cause serious eye irritation.[2][5][6] |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 for solids, or an organic vapor respirator for liquids/vapors). | Prevents inhalation of dust or vapors which may cause respiratory tract irritation.[1][2] |
| Protective Clothing | A buttoned lab coat, worn at all times. Flame-retardant and antistatic protective clothing is recommended if the substance is flammable.[1][7] | Protects skin from accidental spills and contamination. |
Safe Handling and Operational Workflow
All handling procedures must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1] A detailed workflow for the safe handling of this compound is outlined below.
Caption: Safe handling workflow for this compound.
Experimental Protocols
Decontamination Procedure:
Proper decontamination is crucial to prevent cross-contamination and ensure a safe working environment.[1]
-
Materials:
-
Suitable organic solvent (e.g., acetone)
-
10% Sodium hypochlorite solution (household bleach)
-
Water
-
Appropriate, labeled waste containers for halogenated waste.
-
-
Procedure for Glassware:
-
Immediately after use, rinse all glassware that has come into contact with this compound with a suitable organic solvent (e.g., acetone) inside the chemical fume hood.[1]
-
Collect the solvent rinse as halogenated waste.[1]
-
Wash the rinsed glassware with soap and water.
-
For further decontamination, glassware can be soaked in a 10% sodium hypochlorite solution, followed by thorough rinsing with water.[1]
-
-
Procedure for Surfaces:
-
Wipe down all potentially contaminated surfaces within the fume hood with a cloth dampened with a suitable organic solvent.
-
Follow with a wipe-down using a 10% sodium hypochlorite solution and then water.
-
Dispose of all cleaning materials as solid hazardous waste.
-
Disposal Plan
As a halogenated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste. Improper disposal can harm the environment.
Table 2: Waste Disposal Plan
| Waste Type | Disposal Container | Disposal Procedure |
| Solid Waste (e.g., contaminated gloves, paper towels, weighing paper) | Labeled, sealed, and puncture-resistant container for solid halogenated waste. | Place all solid waste contaminated with the chemical into the designated container. Keep the container closed when not in use. |
| Liquid Waste (e.g., unused chemical, solvent rinses) | Labeled, sealed, and chemically resistant container for liquid halogenated waste. | Collect all liquid waste in a designated container. Do not mix with non-halogenated waste.[8][9] Ensure the container is properly sealed and stored in secondary containment. |
| Empty Containers | Original container or a designated empty container waste bin. | The first rinse of a container that held a highly toxic chemical must be collected and disposed of as hazardous waste.[10] Subsequent rinses with water can typically be disposed of down the drain. Air-dry the rinsed container before disposal as regular trash, if permitted by institutional policy. |
General Disposal Guidelines:
-
Do not pour any waste containing this compound down the drain.[5]
-
All waste containers must be clearly labeled with the full chemical name and the words "Hazardous Waste".[10]
-
Store waste containers in a designated satellite accumulation area, away from incompatible materials.[9]
-
Arrange for waste pickup by your institution's Environmental Health and Safety (EHS) department.[10]
By adhering to these guidelines, researchers can safely handle this compound while minimizing risks to themselves, their colleagues, and the environment. Always consult your institution's specific safety protocols and your EHS department for any additional requirements.
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 5. aksci.com [aksci.com]
- 6. fishersci.com [fishersci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. uakron.edu [uakron.edu]
- 9. Chemical Waste – EHS [ehs.mit.edu]
- 10. policies.dartmouth.edu [policies.dartmouth.edu]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
